Product packaging for Benazepril(Cat. No.:CAS No. 86499-21-0)

Benazepril

Cat. No.: B10798989
CAS No.: 86499-21-0
M. Wt: 424.5 g/mol
InChI Key: XPCFTKFZXHTYIP-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benazepril is a benzazepine that is benazeprilat in which the carboxy group of the 2-amino-4-phenylbutanoic acid moiety has been converted to the corresponding ethyl ester. It is used (generally as its hydrochloride salt) as a prodrug for the angiotensin-converting enzyme inhibitor benazeprilat in the treatment of hypertension and heart failure. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a prodrug. It is a benzazepine, a dicarboxylic acid monoester, an ethyl ester and a lactam. It is functionally related to a benazeprilat. It is a conjugate base of a this compound(1+).
This compound, brand name Lotensin, is a medication used to treat high blood pressure (hypertension), congestive heart failure, and chronic renal failure. Upon cleavage of its ester group by the liver, this compound is converted into its active form benazeprilat, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.
This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor. The physiologic effect of this compound is by means of Decreased Blood Pressure.
This compound is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension. This compound is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
This compound is a carboxyl-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, this compound is metabolized to its active form benazeprilat. Benazeprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II resulting in vasodilation. Benazeprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 5 approved and 12 investigational indications. This drug has a black box warning from the FDA.
structure given in first source
See also: this compound Hydrochloride (has salt form);  Benazeprilat (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O5 B10798989 Benazepril CAS No. 86499-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCFTKFZXHTYIP-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022645
Record name Benazepril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Benazepril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

19mg/mL, 1.05e-02 g/L
Record name Benazepril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benazepril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

86541-75-5
Record name Benazepril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86541-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazepril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazepril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benazepril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM7Q7QWP8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Benazepril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benazepril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148-149 °C, 148 - 149 °C
Record name Benazepril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benazepril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benazepril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Benazepril's Mechanism of Action in Renal Pathophysiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the mechanism of action of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, with a specific focus on its role in mitigating the progression of renal pathophysiology. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular pathways, presents quantitative data from key clinical trials, and offers detailed experimental protocols for preclinical evaluation.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[1] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.[3][4]

Overactivation of the RAAS is a central driver in the pathophysiology of chronic kidney disease (CKD).[5][6][7] Angiotensin II, the primary effector of the RAAS, contributes to renal injury through several mechanisms:

  • Glomerular Hypertension: Angiotensin II preferentially constricts the efferent arterioles of the glomeruli, leading to increased intraglomerular pressure. This sustained hypertension damages the glomerular filtration barrier, leading to proteinuria.[5][6]

  • Fibrosis and Inflammation: Angiotensin II promotes the expression of profibrotic and proinflammatory cytokines, such as transforming growth factor-beta (TGF-β), leading to glomerulosclerosis and tubulointerstitial fibrosis.[5][6]

  • Sodium and Water Retention: Angiotensin II stimulates the release of aldosterone from the adrenal cortex, which in turn promotes the reabsorption of sodium and water in the renal tubules, contributing to systemic hypertension and increased renal workload.[3][8]

By inhibiting ACE, benazeprilat decreases the production of angiotensin II, thereby mitigating these detrimental effects.[2][8] This leads to a reduction in both systemic and intraglomerular blood pressure, a decrease in proteinuria, and a slowing of the progression of renal fibrosis.[9][10]

RAAS_Inhibition_by_this compound cluster_0 Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Efferent Arteriole) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Fibrosis Fibrosis & Inflammation Angiotensin_II->Fibrosis Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound Benazeprilat (Active Metabolite) This compound->ACE Inhibits Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Figure 1: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.

Effects on Renal Hemodynamics and Proteinuria

A primary benefit of this compound in renal disease is its ability to reduce proteinuria.[11] This is achieved through its hemodynamic effects within the glomerulus. By preferentially dilating the efferent arteriole, this compound reduces the hydraulic pressure across the glomerular capillaries, thereby decreasing the filtration of albumin and other proteins into the urine.[12]

Studies have shown that this compound can significantly increase renal blood flow without negatively impacting the glomerular filtration rate (GFR) in the long term.[2][13] In some cases, a small, acute decrease in GFR may be observed upon initiation of therapy due to the reduction in intraglomerular pressure, but this is generally followed by stabilization and a slower rate of GFR decline over time compared to placebo.[10]

Anti-fibrotic and Anti-inflammatory Effects

Beyond its hemodynamic actions, this compound exerts direct anti-fibrotic and anti-inflammatory effects on the kidney. Angiotensin II is a potent stimulator of TGF-β, a key cytokine in the pathogenesis of renal fibrosis.[14] TGF-β, in turn, promotes the transdifferentiation of renal fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA), and stimulates the deposition of extracellular matrix proteins, leading to glomerulosclerosis and tubulointerstitial fibrosis.[15]

This compound, by reducing angiotensin II levels, downregulates the expression of TGF-β and α-SMA, thereby inhibiting the progression of renal fibrosis.[15][16]

Benazepril_Antifibrotic_Mechanism Angiotensin_II Angiotensin II AT1R AT1 Receptor Angiotensin_II->AT1R TGF_beta TGF-β Expression AT1R->TGF_beta Myofibroblast Myofibroblast Differentiation TGF_beta->Myofibroblast alpha_SMA α-SMA Expression Myofibroblast->alpha_SMA ECM_Deposition Extracellular Matrix Deposition Myofibroblast->ECM_Deposition Renal_Fibrosis Renal Fibrosis alpha_SMA->Renal_Fibrosis ECM_Deposition->Renal_Fibrosis This compound This compound This compound->Angiotensin_II Inhibits Production Experimental_Workflow Induction Induction of CKD (e.g., 5/6 Nephrectomy) Treatment Treatment Groups (Vehicle vs. This compound) Induction->Treatment Monitoring In-life Monitoring (Blood Pressure, Proteinuria) Treatment->Monitoring Sacrifice Terminal Sacrifice & Tissue Collection Monitoring->Sacrifice GFR GFR Measurement (Inulin Clearance) Sacrifice->GFR Histology Histological Analysis (IHC for TGF-β, Fibrosis Staining) Sacrifice->Histology Molecular Molecular Analysis (Western Blot for α-SMA) Sacrifice->Molecular Data Data Analysis & Interpretation GFR->Data Histology->Data Molecular->Data

References

Benazeprilat: An In-Depth Technical Guide to its Active Metabolite Formation and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] As a prodrug, this compound itself has limited pharmacological activity and requires metabolic activation to exert its therapeutic effects.[1] This technical guide provides a comprehensive overview of the formation of its active metabolite, benazeprilat, and its subsequent pharmacological activity. The document details the enzymatic conversion, pharmacokinetic and pharmacodynamic profiles, and relevant experimental protocols for researchers in the field.

Active Metabolite Formation: From this compound to Benazeprilat

This compound is readily absorbed following oral administration and undergoes rapid and extensive metabolism to its active form, benazeprilat.[2] This bioactivation is a critical step for the drug's efficacy.

Enzymatic Conversion: The primary metabolic pathway involves the cleavage of the ester group of this compound, a process predominantly carried out by hepatic esterases.[1][3] This hydrolysis reaction results in the formation of the diacid metabolite, benazeprilat, which is a potent inhibitor of ACE.[4] While esterases are the main enzymes responsible, some studies suggest the involvement of Cytochrome P450 3A4 (CYP3A4) in this conversion.

Logical Relationship of this compound Activation

This compound This compound (Prodrug) Liver Liver This compound->Liver Oral Administration Benazeprilat Benazeprilat (Active Metabolite) Liver->Benazeprilat Hydrolysis Esterases Carboxylesterases Esterases->Liver

Caption: Metabolic activation of this compound to benazeprilat primarily in the liver.

Pharmacological Activity of Benazeprilat

Benazeprilat exerts its antihypertensive effects by potently and competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1]

Mechanism of Action: ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[1] By inhibiting ACE, benazeprilat decreases the levels of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[5] This dual action results in a decrease in blood pressure. ACE is also identical to kininase II, an enzyme that degrades the vasodilator bradykinin.[4] Inhibition of this enzyme by benazeprilat may lead to increased bradykinin levels, further contributing to the blood pressure-lowering effect.

Signaling Pathway of Benazeprilat's Action

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE ACE Benazeprilat Benazeprilat Benazeprilat->ACE Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Benazeprilat inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.

Quantitative Data

Pharmacokinetic Parameters of this compound and Benazeprilat
ParameterThis compoundBenazeprilatReference(s)
Tmax (fasting) 0.5 - 1.0 hours1 - 2 hours[2][6]
Tmax (with food) Delayed2 - 4 hours[6]
Half-life (t½) ~0.6 hoursBiphasic: ~2.7 hours (initial), ~22.3 hours (terminal)[2]
Effective Half-life (accumulation) -10 - 11 hours[2]
Protein Binding ~96.7%~95.3%[1]
Bioavailability (oral this compound) At least 37%-[1]
ACE Inhibition by Benazeprilat
ParameterValueSpeciesReference(s)
IC₅₀ 0.28 nMDog (plasma)[7]
Clinical Efficacy of this compound in Hypertension
DosageSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Study PopulationReference(s)
20 mg once daily-12.2-7.7Mild to moderate hypertension[8]
20 mg - 80 mg once daily6 - 124 - 7Mild to moderate hypertension[9]

Detailed Experimental Protocols

Quantification of this compound and Benazeprilat in Human Plasma by HPLC-MS/MS

This method allows for the simultaneous determination of this compound and its active metabolite, benazeprilat, in human plasma.

Experimental Workflow for Bioanalysis

Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_MSMS HPLC-MS/MS Analysis Supernatant_Transfer->HPLC_MSMS Quantification Quantification HPLC_MSMS->Quantification

Caption: A typical workflow for the quantification of this compound and benazeprilat in plasma.

Methodology:

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., rutaecarpine).[8]

    • Precipitate proteins by adding a suitable organic solvent such as acetonitrile.

    • Vortex mix the samples and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and an aqueous solution containing 0.1% formic acid.[8]

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 425.5 → [fragment ion]

      • Benazeprilat: m/z 397.5 → [fragment ion]

      • Internal Standard (Rutaecarpine): m/z 288.3 → [fragment ion][8]

  • Calibration and Quantification:

    • Prepare calibration standards and quality control samples by spiking known concentrations of this compound and benazeprilat into blank plasma.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Determine the concentrations of the unknown samples from the calibration curve. The linear range is typically 6.67-666.67 ng/mL for both this compound and benazeprilat.[8]

In Vitro Enzymatic Hydrolysis of this compound

This protocol simulates the in vivo conversion of this compound to benazeprilat using liver enzymes.

Methodology:

  • Reaction Mixture:

    • Prepare a buffered solution (e.g., pH 7.4 phosphate buffer).

    • Add a source of esterase enzymes, such as porcine liver esterase (PLE) or human liver microsomes.

    • Initiate the reaction by adding a known concentration of this compound.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

  • Sampling and Analysis:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Stop the enzymatic reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

    • Analyze the samples for the concentrations of this compound and benazeprilat using a validated analytical method, such as the HPLC-MS/MS method described above.

  • Data Analysis:

    • Plot the concentrations of this compound and benazeprilat over time to determine the rate of hydrolysis.

    • Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined by varying the initial concentration of this compound.

Measurement of Plasma ACE Activity

This assay quantifies the inhibitory effect of benazeprilat on ACE activity in plasma.

Methodology:

  • Principle: The assay is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG), by ACE. The cleavage of FAPGG results in a decrease in absorbance at 340 nm.[11][12]

  • Reagents:

    • FAPGG substrate solution.

    • Assay buffer (e.g., HEPES buffer, pH 7.5, containing NaCl and ZnCl₂).[13]

    • Plasma sample containing benazeprilat.

    • Control plasma (drug-free).

  • Procedure:

    • Pre-incubate the plasma sample (or a dilution thereof) with the assay buffer at 37°C.

    • Initiate the reaction by adding the FAPGG substrate solution.

    • Monitor the decrease in absorbance at 340 nm over a set period using a spectrophotometer.

  • Calculation of ACE Inhibition:

    • Calculate the rate of absorbance change (ΔA/min) for both the control and the benazeprilat-containing plasma.

    • The percentage of ACE inhibition is calculated as follows: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

Conclusion

This compound serves as an effective prodrug that is rapidly and extensively converted to its highly active metabolite, benazeprilat. The potent and specific inhibition of ACE by benazeprilat is the cornerstone of its antihypertensive efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals involved in the study and development of ACE inhibitors. A thorough understanding of the formation and activity of benazeprilat is essential for optimizing its therapeutic use and for the development of future cardiovascular therapies.

References

Beyond ACE: An In-depth Technical Guide to the Off-Target Molecular Mechanisms of Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular targets of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, beyond its well-established role in the renin-angiotensin-aldosterone system (RAAS). While the primary therapeutic effects of this compound in hypertension and heart failure are attributed to ACE inhibition, emerging evidence reveals its interaction with other critical signaling pathways. This document provides a comprehensive overview of these non-canonical mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Modulation of the PI3K/Akt Signaling Pathway

This compound has been shown to exert protective effects in cardiomyocytes by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, growth, and apoptosis.

Cardioprotective Effects in Doxorubicin-Induced Cardiotoxicity

In a model of doxorubicin (DOX)-induced cardiotoxicity in rat embryonic cardiac myoblast (H9c2) cells, pretreatment with this compound hydrochloride (this compound-HCl) demonstrated a significant protective effect. This protection is attributed to the activation of the PI3K/Akt pathway, which in turn suppresses apoptosis and oxidative stress.

Data Summary: Effects of this compound-HCl on H9c2 Cells Treated with Doxorubicin

ParameterControlDoxorubicin (2 µM)This compound-HCl (1 µM) + Doxorubicin (2 µM)P-value (DOX vs. This compound+DOX)Reference
Cell Viability (%)100~50~75<0.05[1]
Apoptotic Rate (%)8.6 ± 1.2145.5 ± 4.8225.8 ± 2.1<0.05[2]
LDH Release (Fold Change)1>2.5<1.5<0.05[1]
p-Akt / Total Akt (Fold Change)1<0.5>0.8<0.05[1]

Note: The values presented are approximations derived from graphical data in the cited literature and are intended for comparative purposes.

Experimental Protocol: In Vitro Model of Doxorubicin-Induced Cardiotoxicity

  • Cell Line: H9c2 rat embryonic cardiac myoblasts.

  • Treatment Groups:

    • Control: Untreated cells.

    • Doxorubicin (DOX): Cells treated with 2 µM DOX for 24 hours.

    • This compound-HCl + DOX: Cells pretreated with 1 µM this compound-HCl for 1 hour, followed by co-incubation with 2 µM DOX for 24 hours.

  • Assays:

    • Cell Viability: Cell Counting Kit-8 (CCK-8) assay.

    • Apoptosis: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

    • Lactate Dehydrogenase (LDH) Release: LDH cytotoxicity assay kit.

    • Western Blotting: To determine the phosphorylation status of Akt. Cells were lysed, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total Akt and phosphorylated-Akt (Ser473). Horseradish peroxidase-conjugated secondary antibodies were used for detection.

Signaling Pathway: this compound's Cardioprotective Mechanism via PI3K/Akt

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival pAkt->CellSurvival Promotes Doxorubicin Doxorubicin Doxorubicin->Apoptosis Induces

Caption: this compound promotes cardiomyocyte survival by activating the PI3K/Akt signaling pathway, which in turn inhibits doxorubicin-induced apoptosis.

Attenuation of Inflammatory Signaling: NF-κB and TGF-β Pathways

This compound has demonstrated anti-inflammatory properties by downregulating the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) signaling pathways. These pathways are pivotal in the pathogenesis of cardiac hypertrophy and renal fibrosis.

Amelioration of Left Ventricular Hypertrophy

In a rat model of left ventricular hypertrophy (LVH) induced by abdominal aortic coarctation, this compound treatment led to a significant reduction in cardiac hypertrophy, fibrosis, and inflammation. This was associated with the downregulation of key components of the NF-κB and TGF-β signaling pathways.

Data Summary: Effects of this compound on a Rat Model of Left Ventricular Hypertrophy

ParameterShamLV Hypertrophy (LVH)This compound (1 mg/kg/day) + LVHP-value (LVH vs. This compound+LVH)Reference
Left Ventricular Mass Index (mg/g)2.1 ± 0.23.5 ± 0.32.6 ± 0.2<0.05[3][4]
Collagen Type I/III RatioBaselineIncreasedSignificantly Reduced<0.05[3][4]
TGF-β1 Protein Level (relative)1IncreasedSignificantly Reduced<0.05[3][4]
NF-κB p65 Activation (relative)1IncreasedSignificantly Reduced<0.05[3][4]

Note: The values presented are qualitative summaries from the cited literature.

Experimental Protocol: Rat Model of Left Ventricular Hypertrophy

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of LVH: Abdominal aortic coarctation was performed to induce pressure overload.

  • Treatment Groups:

    • Sham: Rats underwent a sham operation.

    • LVH: Rats with aortic coarctation received a vehicle.

    • This compound + LVH: Rats with aortic coarctation received this compound (1 mg/kg/day) via gavage for 4 weeks.

  • Assays:

    • Morphological Analysis: Echocardiography and measurement of left ventricular mass index.

    • Histology: Masson's trichrome staining for fibrosis.

    • Western Blotting: To quantify protein levels of Collagen type I/III, TGF-β1, and activated NF-κB p65 in heart tissue homogenates.

Renoprotective Effects in Diabetic Nephropathy

This compound has also been shown to ameliorate renal injury in rat models of diabetic nephropathy (DN). Its renoprotective effects are, in part, mediated by the downregulation of the TGF-β signaling pathway, leading to reduced extracellular matrix deposition and fibrosis.

Data Summary: Effects of this compound on a Rat Model of Diabetic Nephropathy

ParameterNormal ControlDiabetic Nephropathy (DN)This compound (10 mg/kg/day) + DNP-value (DN vs. This compound+DN)Reference
24h Urinary Protein (mg)<30>100Significantly Reduced<0.05[5][6]
Glomerular TGF-β1 ExpressionLowHighSignificantly Reduced<0.05[7]
Renal α-SMA ExpressionLowHighSignificantly Reduced<0.05[7]

Note: The values presented are qualitative summaries from the cited literature.

Experimental Protocol: Rat Model of Diabetic Nephropathy

  • Animal Model: Male Wistar rats.

  • Induction of DN: A single intraperitoneal injection of streptozotocin (STZ; 60 mg/kg).

  • Treatment Groups:

    • Normal Control: Non-diabetic rats.

    • DN: STZ-induced diabetic rats received a vehicle.

    • This compound + DN: STZ-induced diabetic rats received this compound (10 mg/kg/day) via gavage for 12-16 weeks.

  • Assays:

    • Renal Function: Measurement of 24-hour urinary protein excretion.

    • Immunohistochemistry: Staining of kidney sections for TGF-β1 and alpha-smooth muscle actin (α-SMA) to assess fibrosis.

    • qRT-PCR: To measure the mRNA expression of profibrotic genes in kidney tissue.

Signaling Pathway: this compound's Anti-inflammatory and Anti-fibrotic Mechanisms

NFkB_TGFb_Pathway cluster_stimulus Pathological Stimuli cluster_this compound Therapeutic Intervention cluster_signaling Signaling Pathways cluster_outcome Pathological Outcomes PressureOverload Pressure Overload (e.g., Aortic Coarctation) ROS ROS PressureOverload->ROS Hyperglycemia Hyperglycemia (e.g., Diabetes) Hyperglycemia->ROS This compound This compound This compound->ROS Inhibits NFkB NF-κB Activation This compound->NFkB Inhibits TGFb TGF-β Signaling This compound->TGFb Inhibits ROS->NFkB ROS->TGFb Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis TGFb->Fibrosis Hypertrophy Hypertrophy TGFb->Hypertrophy

Caption: this compound mitigates pathological cardiac and renal remodeling by inhibiting ROS production, thereby downregulating the pro-inflammatory NF-κB and pro-fibrotic TGF-β signaling pathways.

Conclusion

The therapeutic benefits of this compound extend beyond its canonical role as an ACE inhibitor. This guide highlights its significant off-target effects on the PI3K/Akt, NF-κB, and TGF-β signaling pathways. These findings provide a deeper understanding of this compound's molecular mechanisms and suggest its potential for broader therapeutic applications in diseases characterized by apoptosis, inflammation, and fibrosis. Further research into these non-ACE targets will be crucial for optimizing the clinical use of this compound and for the development of novel therapeutic strategies.

References

Benazepril's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate effects of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, on the renin-angiotensin-aldosterone system (RAAS). This compound is a cornerstone in the management of hypertension and heart failure, primarily through its targeted modulation of this critical physiological pathway.[1][2][3] This document provides a comprehensive overview of its mechanism of action, quantitative effects on key RAAS components, and detailed experimental protocols for their measurement.

Core Mechanism of Action

This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[2] Benazeprilat competitively inhibits the angiotensin-converting enzyme (ACE), a key enzyme in the RAAS cascade.[2][3] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent octapeptide vasoconstrictor, angiotensin II.[2][3]

The inhibition of ACE by benazeprilat leads to a cascade of effects:

  • Reduced Angiotensin II Levels: By blocking the formation of angiotensin II, this compound leads to decreased plasma and tissue levels of this potent vasoconstrictor.[4] This results in vasodilation of both arteries and veins, leading to a reduction in total peripheral resistance and consequently, a lowering of blood pressure.[2]

  • Decreased Aldosterone Secretion: Angiotensin II is a primary stimulant for the release of aldosterone from the adrenal cortex.[3] By reducing angiotensin II levels, this compound indirectly decreases aldosterone secretion.[5] This leads to reduced sodium and water retention by the kidneys, contributing further to the blood pressure-lowering effect.[2]

  • Increased Plasma Renin Activity: The reduction in angiotensin II levels removes the negative feedback loop on renin release from the juxtaglomerular cells of the kidney.[6] This results in a compensatory increase in plasma renin activity (PRA).[5][6]

  • Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[2] Inhibition of ACE by this compound leads to an accumulation of bradykinin, which may contribute to the vasodilation and blood pressure-lowering effects of the drug.[2]

The following diagram illustrates the mechanism of action of this compound within the RAAS pathway.

RAAS_this compound Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Angiotensin_II->Renin (-) feedback Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure_Inc ACE ACE Bradykinin Bradykinin This compound This compound (Benazeprilat) This compound->ACE inhibits Inactive_Fragments Inactive Fragments This compound->Inactive_Fragments inhibits degradation Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation Blood_Pressure_Dec Decreased Blood Pressure Vasodilation->Blood_Pressure_Dec

This compound's mechanism of action on the RAAS.

Quantitative Data on RAAS Modulation

The following tables summarize the quantitative effects of this compound on key components of the renin-angiotensin-aldosterone system from various clinical and preclinical studies.

Table 1: Effect of this compound on Plasma Renin Activity (PRA)

Study PopulationThis compound DoseTreatment DurationBaseline PRA (ng/mL/hr)Post-treatment PRA (ng/mL/hr)Percent ChangeCitation
Essential Hypertensive Patients10 mg once or twice daily6 weeksNot specifiedNot specifiedSignificant increase (P < 0.001)[6]
Congestive Heart Failure Patients2-15 mg once daily28 daysNot specifiedNot specifiedSignificant increase[5]
Healthy Dogs (low-sodium diet)0.5 mg/kgSteady StateNot specifiedNot specified+90% (AUC)[4]
Healthy Dogs (low-sodium diet)0.125 mg/kg vs 0.5 mg/kg12 hoursNot specifiedNot specified+58% (PRA-S, highest vs lowest dose)[7][8]

Table 2: Effect of this compound on Angiotensin II (Ang II) Levels

Study PopulationThis compound DoseTreatment DurationBaseline Ang II (pg/mL)Post-treatment Ang II (pg/mL)Percent ChangeCitation
Healthy Dogs (low-sodium diet)0.5 mg/kgSteady StateNot specifiedNot specified-53% (AUC)[4]
Healthy Dogs (low-sodium diet)0.125 mg/kg vs 0.5 mg/kg12 hoursNot specifiedNot specified-38% (highest vs lowest dose)[7][8]

Table 3: Effect of this compound on Aldosterone Levels

| Study Population | this compound Dose | Treatment Duration | Measurement | Baseline Aldosterone | Post-treatment Aldosterone | Percent Change | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Essential Hypertensive Patients | 10 mg once or twice daily | 6 weeks | Urinary Aldosterone Excretion | Not specified | Not specified | Significant decrease |[6] | | Congestive Heart Failure Patients | 2-15 mg once daily | 28 days | Plasma Aldosterone | Not specified | Not specified | Significant decrease |[5] | | Healthy Dogs (low-sodium diet) | 0.5 mg/kg | Steady State | Plasma Aldosterone | Not specified | Not specified | -73% |[4] | | Healthy Dogs (low-sodium diet) | 0.5 mg/kg | Steady State | Urinary Aldosterone Excretion | Not specified | Not specified | -5% |[4] | | Normal Dogs (furosemide-activated RAAS) | 1 mg/kg once daily | 7 days | Urinary Aldosterone:Creatinine Ratio | 0.35 (SD 0.16) µg/g | 0.99 (SD 0.48) µg/g | No significant reduction |[9][10] |

Table 4: Effect of this compound on Angiotensin-Converting Enzyme (ACE) Activity

Study PopulationThis compound DoseTreatment DurationBaseline ACE Activity (U/L)Post-treatment ACE Activity (U/L)Percent InhibitionCitation
Normal Volunteers20 mg single dose1 hourNot specifiedNot specified~97%[11]
Normal Dogs1 mg/kg once daily7 days16.4 (SD 4.2)1.4 (SD 1.4)~91%[9][10]
Healthy Dogs (low-sodium diet)0.125 mg/kg vs 0.5 mg/kg12 hoursNot specifiedNot specified-59% (ACE-S, highest vs lowest dose)[7][8]

Experimental Protocols

Accurate quantification of RAAS components is essential for evaluating the pharmacodynamic effects of this compound. The following sections detail the methodologies for key experiments.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)

Plasma renin activity is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen.[12]

Principle: Plasma is incubated at 37°C to allow renin to act on its substrate, angiotensinogen, to produce angiotensin I. The generated angiotensin I is then quantified using a competitive radioimmunoassay.[12]

Protocol Outline:

  • Blood Collection: Whole blood is collected in chilled EDTA tubes and immediately centrifuged at low temperatures to separate the plasma.[13]

  • Incubation: Plasma samples are incubated at 37°C and a specific pH (typically around 5.7-6.0) for a defined period (e.g., 1.5 to 3 hours).[1][12] Inhibitors of angiotensinases and converting enzyme (e.g., EDTA, DFP, or PMSF) are added to prevent the degradation of angiotensin I.[12] A parallel sample is kept at 4°C to serve as a blank.

  • Radioimmunoassay:

    • A known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) is mixed with the plasma sample (containing the generated angiotensin I) and a specific antibody against angiotensin I.[14]

    • The unlabeled angiotensin I in the sample competes with the radiolabeled angiotensin I for binding to the limited number of antibody sites.

    • After incubation, the antibody-bound and free angiotensin I are separated (e.g., using dextran-coated charcoal).[14]

    • The radioactivity of the bound or free fraction is measured using a gamma counter.

  • Quantification: The concentration of angiotensin I in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled angiotensin I. PRA is typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).[12]

The following diagram illustrates the experimental workflow for measuring PRA by RIA.

PRA_RIA_Workflow Start Start: Blood Collection (Chilled EDTA tubes) Centrifugation Centrifugation (Low Temperature) Start->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Incubation_Split Split Sample Plasma_Separation->Incubation_Split Incubation_37C Incubation at 37°C (with inhibitors) Incubation_Split->Incubation_37C Test Incubation_4C Incubation at 4°C (Blank) Incubation_Split->Incubation_4C Blank RIA_Step Radioimmunoassay Incubation_37C->RIA_Step Incubation_4C->RIA_Step Add_Reagents Add ¹²⁵I-Ang I & Anti-Ang I Antibody RIA_Step->Add_Reagents Incubate_RIA Incubate Add_Reagents->Incubate_RIA Separate_Fractions Separate Bound & Free Ang I (Dextran-coated charcoal) Incubate_RIA->Separate_Fractions Measure_Radioactivity Measure Radioactivity (Gamma Counter) Separate_Fractions->Measure_Radioactivity Quantification Quantification (vs. Standard Curve) Measure_Radioactivity->Quantification Result Result: PRA (ng/mL/hr) Quantification->Result

Workflow for Plasma Renin Activity (PRA) measurement by RIA.
Measurement of Angiotensin II by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of angiotensin II in plasma.[15]

Principle: Angiotensin II is extracted from the plasma, separated from other components by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio.[15]

Protocol Outline:

  • Sample Preparation:

    • Blood is collected in tubes containing a cocktail of protease inhibitors to prevent the degradation of angiotensin II.

    • Plasma is separated by centrifugation.

    • Angiotensin II is extracted from the plasma using solid-phase extraction (SPE) with C18 cartridges.[16]

  • Liquid Chromatography (LC):

    • The extracted sample is injected into an HPLC system.

    • Angiotensin II is separated from other plasma components on a C18 analytical column using a gradient elution with solvents like acetonitrile and water containing formic acid.[16]

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The precursor ion corresponding to angiotensin II is selected in the first quadrupole.

    • The precursor ion is fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

    • The transition of the precursor ion to the product ion is highly specific for angiotensin II.

  • Quantification: The concentration of angiotensin II is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of an angiotensin II standard, often using a stable isotope-labeled internal standard.[17]

The following diagram illustrates the experimental workflow for measuring Angiotensin II by LC-MS/MS.

AngII_LCMS_Workflow Start Start: Blood Collection (with protease inhibitors) Centrifugation Centrifugation Start->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation SPE Solid-Phase Extraction (SPE) (C18 cartridge) Plasma_Separation->SPE LC Liquid Chromatography (LC) (C18 column) SPE->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS ESI Electrospray Ionization (ESI) MSMS->ESI Precursor_Selection Precursor Ion Selection (Q1) ESI->Precursor_Selection Fragmentation Fragmentation (Q2) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Q3) Fragmentation->Product_Selection Quantification Quantification (vs. Calibration Curve) Product_Selection->Quantification Result Result: Angiotensin II concentration Quantification->Result

Workflow for Angiotensin II measurement by LC-MS/MS.
Measurement of Aldosterone by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying aldosterone in serum, plasma, and urine.[18]

Principle: A competitive ELISA is typically used for aldosterone. Aldosterone in the sample competes with a fixed amount of enzyme-labeled aldosterone for binding to a limited number of aldosterone-specific antibodies coated on a microplate.[19]

Protocol Outline:

  • Sample and Standard Preparation:

    • Serum, plasma, or pre-treated urine samples are used.[20] For urine, a pre-treatment step involving hydrolysis may be required.[21]

    • A series of aldosterone standards of known concentrations are prepared.

  • Competitive Binding:

    • Samples, standards, and controls are added to the wells of the antibody-coated microplate.[18]

    • An enzyme-conjugated aldosterone (e.g., aldosterone-HRP) is added to each well.[20]

    • The plate is incubated to allow for competitive binding.

  • Washing: The plate is washed to remove any unbound components.[20]

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to each well.[19] The enzyme converts the substrate into a colored product.

  • Reaction Termination and Measurement: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).[19] The optical density (absorbance) of the color in each well is measured using a microplate reader at a specific wavelength.

  • Quantification: The concentration of aldosterone in the samples is inversely proportional to the color intensity. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The aldosterone concentration in the samples is then interpolated from this curve.[19]

The following diagram illustrates the experimental workflow for measuring Aldosterone by ELISA.

Aldosterone_ELISA_Workflow Start Start: Prepare Samples, Standards, Controls Add_to_Plate Add to Antibody-Coated Microplate Start->Add_to_Plate Add_Enzyme_Conjugate Add Enzyme-Conjugated Aldosterone Add_to_Plate->Add_Enzyme_Conjugate Incubate_Binding Incubate for Competitive Binding Add_Enzyme_Conjugate->Incubate_Binding Wash_Plate Wash Plate Incubate_Binding->Wash_Plate Add_Substrate Add Chromogenic Substrate Wash_Plate->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Stop_Reaction Add Stop Solution Incubate_Color->Stop_Reaction Measure_Absorbance Measure Absorbance (Microplate Reader) Stop_Reaction->Measure_Absorbance Quantification Quantification (vs. Standard Curve) Measure_Absorbance->Quantification Result Result: Aldosterone Concentration Quantification->Result

Workflow for Aldosterone measurement by ELISA.

Conclusion

This compound is a potent and effective inhibitor of the renin-angiotensin-aldosterone system. Its primary mechanism of action, the inhibition of angiotensin-converting enzyme, leads to a predictable and clinically significant cascade of events, including reduced angiotensin II and aldosterone levels, and a compensatory rise in plasma renin activity. The quantitative data presented in this guide highlight the dose-dependent effects of this compound on these key RAAS biomarkers. The detailed experimental protocols provide a foundation for researchers and drug development professionals to accurately assess the pharmacodynamic effects of this compound and other RAAS-modulating agents. A thorough understanding of these principles is crucial for the continued development and optimal clinical application of this important class of therapeutic agents.

References

The Pharmacodynamics of Benazepril in Normotensive Subjects: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacodynamic properties of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, with a specific focus on its effects in normotensive subjects. This compound, a prodrug, is hydrolyzed in vivo to its active metabolite, benazeprilat, which exerts its therapeutic effects through the modulation of the renin-angiotensin-aldosterone system (RAAS). Understanding its mechanism and effects in a healthy physiological state is crucial for both clinical pharmacology and the development of new therapeutic agents.

Mechanism of Action

Benazeprilat, the active metabolite of this compound, is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention. By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[1] This inhibition of the RAAS is the primary mechanism behind this compound's physiological effects.[1]

Quantitative Pharmacodynamic Effects

The administration of this compound to normotensive subjects elicits a cascade of measurable pharmacodynamic responses. The following tables summarize the key quantitative data on ACE inhibition, and the subsequent effects on plasma renin activity and aldosterone levels.

Table 1: Inhibition of Plasma Angiotensin-Converting Enzyme (ACE) Activity
Dosage (Oral)Time Post-DosePercent Inhibition of Plasma ACE ActivitySubject Population
10 mg (single dose)1.5 - 6 hoursComplete (100%)Healthy Volunteers
10 mg (single dose)24 hours≥80-90%Healthy Volunteers
10 mg (single dose)48 hours42% (mean)Healthy Volunteers
≥10 mg (single and multiple doses)At least 24 hours≥80-90%Human Subjects

Data compiled from multiple sources.

Table 2: Effects on Plasma Renin Activity (PRA) and Aldosterone
Dosage (Oral)Duration of TreatmentChange in Plasma Renin Activity (PRA)Change in Aldosterone LevelsSubject Population
10 mg twice daily2 weeksIncreased from 2.18 ± 3.76 to 9.62 ± 8.49 ng/mL/h (p < 0.005)Not specified11 Normotensive Patients with Coronary Artery Disease
10 mg once or twice daily6 weeksSignificant increase (p < 0.001)Decrease in urinary aldosterone excretion17 Hypertensive Patients with Normal Renal Function

Data compiled from multiple sources.[3][4]

Experimental Protocols

The following sections detail the methodologies typically employed in clinical trials investigating the pharmacodynamics of this compound in normotensive subjects.

Study Design

A common study design is a randomized, double-blind, placebo-controlled trial. Normotensive, healthy volunteers are recruited and screened for inclusion and exclusion criteria. After obtaining informed consent, subjects are randomly assigned to receive either this compound or a placebo. A crossover design may also be utilized, where each subject receives both treatments at different times, separated by a washout period.

Drug Administration and Dosing

This compound hydrochloride is typically administered orally in tablet form. For single-dose studies, a common dosage is 10 mg. In multiple-dose studies, this compound is administered once daily for a specified period, for example, 7 to 14 days, to achieve steady-state concentrations of the active metabolite, benazeprilat.

Pharmacodynamic Assessments

Blood samples are collected at baseline and at various time points after drug administration. Plasma is separated, and ACE activity is determined using a validated assay. A common method involves spectrophotometric or fluorometric measurement of the rate of conversion of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), to hippuric acid and histidyl-leucine. The percentage of ACE inhibition is calculated by comparing the ACE activity at each post-dose time point to the baseline activity.

Plasma renin activity is typically measured by radioimmunoassay (RIA). This method quantifies the rate of angiotensin I generation from endogenous angiotensinogen in the plasma sample during a controlled incubation period. The results are expressed in nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

Aldosterone levels can be measured in either plasma or urine, commonly using RIA or enzyme-linked immunosorbent assay (ELISA). For urinary aldosterone, 24-hour urine collections are often performed to provide an integrated measure of aldosterone secretion over time.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for a pharmacodynamic study.

RAAS_Pathway cluster_renin Kidney cluster_liver Liver Renin Renin Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Adrenal Cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention ACE ACE (Lungs, Endothelium) Benazeprilat Benazeprilat Benazeprilat->ACE Inhibits Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Study Period cluster_analysis Phase 3: Analysis Subject_Recruitment Subject Recruitment (Normotensive Volunteers) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Screening_Visit Screening Visit (Inclusion/Exclusion Criteria) Informed_Consent->Screening_Visit Randomization Randomization Screening_Visit->Randomization Baseline_Sampling Baseline Blood Sampling (Pre-dose) Randomization->Baseline_Sampling Drug_Administration Drug Administration (this compound or Placebo) Baseline_Sampling->Drug_Administration Post_Dose_Sampling Post-Dose Blood Sampling (Time course) Drug_Administration->Post_Dose_Sampling Sample_Analysis Sample Analysis (ACE Activity, PRA, Aldosterone) Post_Dose_Sampling->Sample_Analysis Data_Analysis Pharmacodynamic Data Analysis Sample_Analysis->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

References

The Activation of Benazepril: An In-Depth Technical Guide to its Hepatic Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic activation of the prodrug benazepril in liver microsomes. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the enzymatic conversion, relevant kinetic parameters, and the experimental protocols required for in vitro assessment.

Introduction: this compound as a Prodrug

This compound is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] As a prodrug, this compound is pharmacologically inactive and requires biotransformation to its active metabolite, benazeprilat, to exert its therapeutic effect.[1][2] This activation occurs primarily in the liver through the hydrolysis of the ester group of the this compound molecule.[1][2] Understanding the specifics of this metabolic conversion is crucial for drug development, enabling accurate predictions of pharmacokinetic profiles and potential drug-drug interactions. In vitro models, particularly human liver microsomes, are indispensable tools for characterizing this bioactivation process.

Enzymatic Pathway of this compound Activation

The conversion of this compound to its active form, benazeprilat, is a hydrolytic reaction. Contrary to some initial hypotheses involving cytochrome P450 enzymes, it is now well-established that this bioactivation is predominantly mediated by carboxylesterases (CES). Specifically, human carboxylesterase 1 (CES1) is the primary enzyme responsible for this reaction in the liver.[3][4] CES1 is the most abundant hydrolase in the human liver, accounting for the vast majority of hepatic hydrolytic activity.[4] In contrast, carboxylesterase 2 (CES2), which is also present in the liver but more predominant in the intestine and kidney, shows minimal to no activity in the hydrolysis of this compound and other similar ACE inhibitors.[3][4]

This enzymatic process is crucial for the therapeutic efficacy of this compound, as benazeprilat is a much more potent inhibitor of the angiotensin-converting enzyme than the parent prodrug.

Benazepril_Activation_Pathway This compound This compound (Inactive Prodrug) Hydrolysis Ester Hydrolysis This compound->Hydrolysis Benazeprilat Benazeprilat (Active Metabolite) Enzyme Human Carboxylesterase 1 (CES1) in Liver Microsomes Enzyme->Hydrolysis Hydrolysis->Benazeprilat

Caption: Metabolic pathway of this compound to benazeprilat.

Quantitative Analysis of this compound Activation

Table 1: In Vitro Intrinsic Clearance of ACE Inhibitors by Human CES1

ACE InhibitorIntrinsic Clearance (CLint, mL/min/mg protein)
Ramipril1.061
Trandolapril0.360
Enalapril0.02
Data sourced from a study using recombinant human CES1.[3]

Additionally, in vivo human pharmacokinetic studies provide essential data regarding the overall disposition of this compound and the formation of benazeprilat.

Table 2: Human Pharmacokinetic Parameters of this compound and Benazeprilat (Single 10 mg Oral Dose)

AnalyteTmax (h)t½ (h)Notes
This compound~0.5~0.6Rapidly absorbed and eliminated.[5]
Benazeprilat~1.5~10-11 (effective)Elimination is biphasic with a terminal half-life of ~22 h.[5]
Tmax: Time to peak plasma concentration. t½: Elimination half-life. Data from healthy volunteers.[5]

Experimental Protocols for In Vitro Analysis

This section outlines a detailed methodology for assessing the conversion of this compound to benazeprilat using human liver microsomes. This protocol is synthesized from standard industry practices for in vitro metabolism studies.

Materials and Reagents
  • This compound Hydrochloride (analytical standard)

  • Benazeprilat (analytical standard)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Internal Standard (e.g., a structurally similar, stable compound not present in the matrix, such as enalaprilat)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Purified Water (LC-MS grade)

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound Stock - HLM Suspension - Phosphate Buffer Preincubation Pre-incubate HLM and Buffer at 37°C Reagents->Preincubation Initiation Initiate Reaction: Add this compound Preincubation->Initiation Sampling Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiation->Sampling Termination Terminate Reaction: Add Cold Acetonitrile with Internal Standard Sampling->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis: Quantify this compound and Benazeprilat Supernatant->LCMS Data Data Analysis: - Calculate Depletion Rate - Determine CLint LCMS->Data

Caption: Workflow for an in vitro this compound microsomal stability assay.

Incubation Procedure (Metabolic Stability Assay)
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Incubation Mixture: In microcentrifuge tubes, prepare the main incubation mixture on ice. For a final volume of 200 µL, this would typically consist of:

    • Potassium Phosphate Buffer (0.1 M, pH 7.4)

    • Human Liver Microsomes (to a final protein concentration of 0.5 mg/mL)

  • Pre-incubation: Transfer the tubes to a shaking water bath set at 37°C and pre-incubate for 5 minutes to allow the system to reach thermal equilibrium.

  • Initiate Reaction: Add a small volume of a working solution of this compound (diluted from the stock) to the pre-warmed microsome mixture to initiate the reaction. The final substrate concentration should be low (e.g., 1 µM) to be in the linear range of the enzyme kinetics for intrinsic clearance determination.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot (e.g., 25 µL) of the incubation mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing a quenching solution, typically 3-4 volumes of cold acetonitrile containing the internal standard. This will stop the enzymatic reaction and precipitate the microsomal proteins.

  • Sample Processing: Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Note: For determining Michaelis-Menten kinetics (Km and Vmax), a range of this compound concentrations (e.g., 0.5 µM to 500 µM) would be used, and the initial rate of benazeprilat formation would be measured at each concentration.

Analytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific simultaneous quantification of this compound and benazeprilat.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous solution containing 0.1% formic acid.

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • Example Transitions:

      • This compound: m/z 425.5 → [Product Ion]

      • Benazeprilat: m/z 397.5 → [Product Ion]

      • Internal Standard: Appropriate transition for the chosen standard.

The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

Data Analysis and Interpretation

The primary outcome of the metabolic stability assay is the intrinsic clearance (CLint). This is calculated from the rate of disappearance of the parent compound (this compound) over time.

  • Calculate Percent Remaining: Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm of the percent this compound remaining versus time. The slope of the initial linear portion of this curve is the elimination rate constant (-k).

  • Calculate Half-Life (t½): t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

The calculated CLint value provides a quantitative measure of how rapidly this compound is metabolized by liver enzymes in vitro. This value can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance, a critical parameter in forecasting the in vivo pharmacokinetic profile of a drug candidate.

Conclusion

The activation of the prodrug this compound is a critical step in its therapeutic action, mediated primarily by the hydrolytic activity of carboxylesterase 1 in the liver. In vitro assessment using human liver microsomes provides a robust and reliable method for characterizing the kinetics of this conversion. By employing the detailed experimental and analytical protocols outlined in this guide, researchers can accurately determine key parameters such as intrinsic clearance. This information is fundamental for guiding drug discovery and development efforts, ensuring a comprehensive understanding of the metabolic fate and pharmacokinetic behavior of this compound and other ester-containing prodrugs.

References

In Vitro Effects of Benazepril on Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of benazepril's effects on endothelial cells, based on available in vitro studies. This compound, an angiotensin-converting enzyme (ACE) inhibitor, is primarily known for its role in managing hypertension. However, emerging research suggests its direct effects on the vascular endothelium, a key regulator of cardiovascular health. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways involved in this compound's action on endothelial cells.

Summary of this compound's In Vitro Effects on Endothelial Cells

In vitro research indicates that this compound, and its active metabolite benazeprilat, exert beneficial effects on endothelial progenitor cells (EPCs) and suggest mechanisms applicable to mature endothelial cells. These effects primarily revolve around promoting endothelial health and function through enhanced proliferation, migration, and adhesion, as well as modulating key signaling pathways related to nitric oxide bioavailability and reduced oxidative stress.

Key Findings:

  • Improved Endothelial Progenitor Cell Function: this compound has been shown to improve the proliferation, adhesion, and migration capacity of EPCs from hypertensive patients in a dose-dependent manner. This suggests a role for this compound in promoting vascular repair and regeneration.[1]

  • Modulation of the SDF-1/CXCR4 Axis: The beneficial effects of this compound on EPC function are potentially mediated through the Stromal Cell-Derived Factor-1 (SDF-1)/C-X-C chemokine receptor type 4 (CXCR4) signaling pathway.[1] This axis is crucial for cell homing and mobilization.

  • PI3K/Akt Signaling Pathway Involvement: While direct evidence in endothelial cells is still emerging, studies on cardiomyocytes demonstrate that this compound can protect against apoptosis and oxidative stress by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical upstream regulator of endothelial nitric oxide synthase (eNOS) activity.

  • Increased Nitric Oxide (NO) Bioavailability: As an ACE inhibitor, this compound indirectly increases bradykinin levels, which can stimulate the production of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule in the endothelium. Other ACE inhibitors, like ramiprilat, have been shown to increase NO formation in cultured endothelial cells.

  • Reduction of Oxidative Stress: this compound has been observed to counteract oxidative stress in cardiac cells, a mechanism that is highly relevant to endothelial dysfunction.

Quantitative Data from In Vitro Studies

The following tables summarize the quantitative findings from in vitro studies on the effects of this compound and other relevant ACE inhibitors on endothelial and related cells.

Table 1: Effect of this compound on Endothelial Progenitor Cell (EPC) Function

ParameterCell TypeTreatmentConcentrationObservationReference
ProliferationEPCs from hypertensive patientsThis compoundDose-dependentImproved proliferation compared to control.[1]
AdhesionEPCs from hypertensive patientsThis compoundDose-dependentImproved adhesion capacity compared to control.[1]
MigrationEPCs from hypertensive patientsThis compoundDose-dependentImproved migration capacity compared to control.[1]

Table 2: Effects of ACE Inhibitors on Endothelial Cell Signaling and Function

ParameterCell TypeTreatmentConcentrationObservationReference
ACE Activity InhibitionPig vascular endothelial cellsRamiprilat100 nMComplete inhibition of cellular ACE.[2]
Nitric Oxide FormationHuman and bovine endothelial cellsRamiprilatDose-dependentIncreased formation of nitric oxide.[3]
Prostacyclin ReleaseHuman and bovine endothelial cellsRamiprilatDose-dependentIncreased release of prostacyclin.[3]
Endothelial Cell MigrationCultured capillary endothelial cellsCaptopril< 10 µMPotent inhibition of directional chemotaxis.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of studying this compound's effects on endothelial cells.

Endothelial Progenitor Cell (EPC) Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on EPC proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Endothelial Progenitor Cells (EPCs)

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed EPCs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: After 24 hours, replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0, 1, 10, 100 µM).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and plot a dose-response curve.

Endothelial Cell Migration Assay (Transwell Assay)

This protocol describes a method to evaluate the effect of this compound on endothelial cell migration.

Principle: The Transwell assay, or Boyden chamber assay, measures the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Basal Medium (EBM-2) supplemented with 0.5% FBS

  • This compound hydrochloride

  • SDF-1 (as a chemoattractant)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Calcein-AM or DAPI stain

  • Cotton swabs

Procedure:

  • Preparation: Coat the lower side of the Transwell insert membrane with fibronectin (10 µg/mL) and allow it to dry.

  • Chemoattractant Addition: In the lower chamber of the 24-well plate, add 600 µL of EBM-2 with 0.5% FBS containing SDF-1 (e.g., 100 ng/mL).

  • Cell Seeding: Resuspend HUVECs in EBM-2 with 0.5% FBS at a concentration of 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Treatment: Add different concentrations of this compound to the upper chamber along with the cells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Staining and Visualization: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with Calcein-AM or DAPI. Visualize and count the migrated cells under a fluorescence microscope.

  • Quantification: Count the number of migrated cells in several random fields and calculate the average.

Nitric Oxide (NO) Production Measurement (Griess Assay)

This protocol details the measurement of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Principle: The Griess assay is a colorimetric method that detects nitrite by forming a purple azo dye.

Materials:

  • HUVECs

  • Phenol red-free DMEM

  • This compound hydrochloride

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite standard solutions

Procedure:

  • Cell Culture and Treatment: Culture HUVECs in 24-well plates until confluent. Replace the medium with phenol red-free DMEM and treat with various concentrations of this compound for the desired time.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Western Blot for eNOS and Akt Phosphorylation

This protocol outlines the detection of phosphorylated (activated) eNOS and Akt as markers of PI3K/Akt/eNOS pathway activation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies allow for the detection of protein activation states.

Materials:

  • HUVECs

  • This compound hydrochloride

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat HUVECs with this compound for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows described in this guide.

Benazepril_Signaling_Pathway This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Decreases Bradykinin Bradykinin ACE->Bradykinin Increases (Reduced Degradation) PI3K PI3K Bradykinin->PI3K Akt Akt PI3K->Akt pAkt p-Akt eNOS eNOS pAkt->eNOS Phosphorylates (Ser1177) Oxidative_Stress Reduced Oxidative Stress pAkt->Oxidative_Stress Contributes to peNOS p-eNOS NO Nitric Oxide (NO) peNOS->NO Increases Production Endothelial_Effects Improved Endothelial Function (Proliferation, Migration, Adhesion) NO->Endothelial_Effects SDF1 SDF-1 CXCR4 CXCR4 SDF1->CXCR4 CXCR4->PI3K CXCR4->Endothelial_Effects Promotes

Caption: Proposed signaling pathways of this compound in endothelial cells.

Experimental_Workflow_Proliferation start Start seed_cells Seed Endothelial Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_this compound Add this compound (various concentrations) incubate1->add_this compound incubate2 Incubate 24-72h add_this compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance analyze Analyze Data read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing endothelial cell proliferation using the MTT assay.

Experimental_Workflow_Migration start Start prepare_chamber Prepare Transwell Chamber (add chemoattractant to lower chamber) start->prepare_chamber seed_cells Seed Endothelial Cells with this compound in upper chamber prepare_chamber->seed_cells incubate Incubate 4-6h seed_cells->incubate remove_cells Remove Non-migrated Cells from upper surface incubate->remove_cells fix_stain Fix and Stain Migrated Cells on lower surface remove_cells->fix_stain visualize_count Visualize and Count Cells (Microscopy) fix_stain->visualize_count analyze Analyze Data visualize_count->analyze end End analyze->end

Caption: Workflow for the endothelial cell migration (Transwell) assay.

Conclusion

The available in vitro evidence suggests that this compound has beneficial effects on endothelial cells, particularly on endothelial progenitor cells, by promoting their proliferation, migration, and adhesion. The underlying mechanisms likely involve the modulation of the SDF-1/CXCR4 axis and the activation of the PI3K/Akt/eNOS signaling pathway, leading to increased nitric oxide bioavailability and reduced oxidative stress. Further research is warranted to fully elucidate the direct effects of this compound on mature endothelial cells and to confirm the precise signaling cascades involved. The protocols and data presented in this guide provide a framework for future investigations in this promising area of cardiovascular research.

References

Unveiling the Anti-inflammatory Potential of Benazepril: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular mechanisms, experimental validation, and quantitative analysis of the anti-inflammatory properties of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic applications of existing pharmaceuticals.

Introduction

This compound, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is primarily known for its efficacy in managing hypertension and congestive heart failure.[1][2] Its mechanism of action centers on the inhibition of ACE, which in turn decreases the production of angiotensin II, a potent vasoconstrictor, and reduces aldosterone secretion.[3][4] Emerging evidence, however, suggests that the therapeutic benefits of this compound extend beyond its hemodynamic effects, encompassing significant anti-inflammatory properties. This technical guide synthesizes the current understanding of this compound's anti-inflammatory actions, providing detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in the inflammatory cascade. The inhibition of angiotensin II formation is central to this process, as angiotensin II is known to promote inflammation.[5]

Key signaling pathways influenced by this compound include:

  • Downregulation of the NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[1][6] This inhibition is linked to a reduction in intracellular Reactive Oxygen Species (ROS) production.[1][6]

  • Modulation of the TGF-β Signaling Pathway: this compound can also downregulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in fibrosis and inflammation.[1][6]

  • Impact on Cytokine Profile: Clinical and preclinical studies have demonstrated that this compound can significantly alter the cytokine balance. It has been observed to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[7][8][9] Conversely, it can increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).[8]

The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory effects.

Benazepril_Anti_Inflammatory_Pathway cluster_RAS Renin-Angiotensin System cluster_Inflammatory_Response Inflammatory Response Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ROS ROS Production Angiotensin_II->ROS Stimulates TGFb TGF-β Signaling Angiotensin_II->TGFb Stimulates This compound This compound This compound->Angiotensin_I Inhibits ACE NFkB NF-κB Activation ROS->NFkB Activates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6, IL-8) NFkB->Pro_Inflammatory_Cytokines Upregulates Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) Benazepril_Effect->ROS Reduces Benazepril_Effect->NFkB Inhibits Benazepril_Effect->TGFb Downregulates Benazepril_Effect->Pro_Inflammatory_Cytokines Decreases Benazepril_Effect->Anti_Inflammatory_Cytokines Increases

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental Evidence and Protocols

The anti-inflammatory properties of this compound have been investigated in various preclinical and clinical models. Below are detailed methodologies for key experiments cited in the literature.

In-Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute inflammation.

  • Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.

  • Methodology:

    • Animal Model: Adult albino rats are used.[5]

    • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and this compound-treated groups at various dosages.[5]

    • Induction of Edema: 0.1 ml of a 1% carrageenan solution is injected into the sub-plantar region of the left hind paw.[10]

    • Drug Administration: this compound is administered orally, typically 30-60 minutes before carrageenan injection.

    • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.

    • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

2. Left Ventricular Hypertrophy (LVH) in Rats

This model is used to study inflammation in the context of cardiovascular disease.

  • Objective: To investigate the in-vivo anti-inflammatory effects of this compound on LVH.[1]

  • Methodology:

    • Animal Model: LVH is induced in rats through abdominal aortic coarctation.[1]

    • Grouping: Rats are divided into sham-operated, LVH, and LVH + this compound (e.g., 1mg/kg/day via gavage for 4 weeks) groups.[1]

    • Assessments:

      • Hemodynamic and Hemorheological Measurements: To assess cardiovascular function.[1]

      • LVH Assessment: Morphological analysis of the heart.[1]

      • Molecular Assays:

        • Protein Levels: Measurement of Collagen type I/III, TNF-α, and VCAM-1 using techniques like Western Blotting or ELISA.[1]

        • Gene Expression: Quantification of TGF-β gene expression via RT-PCR.[1]

        • Transcription Factor Activation: Assessment of NF-κB or Smad activation using methods like Electrophoretic Mobility Shift Assay (EMSA).[1]

        • Oxidative Stress: Measurement of intracellular ROS production.[1]

Clinical Studies

1. Primary Hypertension Patients

  • Objective: To evaluate the effect of this compound on inflammatory cytokines in patients with primary hypertension.[8]

  • Methodology:

    • Study Design: A randomized controlled trial.

    • Participants: Patients with mild to moderate primary hypertension.[8]

    • Intervention: Patients are randomized to receive this compound (e.g., 10mg daily) or a control drug (e.g., felodipine) for a specified period (e.g., 8 weeks).[8]

    • Measurements:

      • Blood pressure and heart rate are monitored.[8]

      • Plasma levels of inflammatory cytokines (e.g., IL-4, IL-8, IL-10) are measured using ELISA at baseline and after treatment.[8]

The following diagram provides a general workflow for investigating the anti-inflammatory properties of a compound like this compound.

Experimental_Workflow cluster_preclinical Preclinical Investigation cluster_clinical Clinical Investigation invitro In-vitro Assays (e.g., Cell Culture) invivo In-vivo Models (e.g., Rat Paw Edema, LVH) invitro->invivo Confirm findings elisa ELISA (Cytokine Levels) invivo->elisa qpcr RT-qPCR (Gene Expression) invivo->qpcr western Western Blot (Protein Expression) invivo->western flow Flow Cytometry (Cellular Markers) invivo->flow phase1 Phase I Trials (Safety & Dosage) invivo->phase1 Promising results data_analysis Data Analysis & Interpretation elisa->data_analysis qpcr->data_analysis western->data_analysis flow->data_analysis phase2 Phase II Trials (Efficacy in Patients) phase1->phase2 phase2->elisa phase2->qpcr phase2->western phase2->flow phase3 Phase III Trials (Large-scale Efficacy) phase2->phase3 start Hypothesis Generation start->invitro conclusion Conclusion & Publication data_analysis->conclusion

Caption: General experimental workflow for investigating anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Paw Edema in Rats
Treatment GroupDosePaw Volume at 3 hours (ml, mean ± SD)Percentage Inhibition (%)Reference
Control (Carrageenan)-3.2 ± 0.43-[10]
Indomethacin (Standard)-1.4 ± 0.2056.25[10]
This compound Group III-2.04 ± 0.3636.25[10]
This compound Group IV-1.8 ± 0.2643.75[10]
This compound Group V-1.6 ± 0.3350.00[10]

Note: Specific dosages for this compound groups were not provided in the abstract.

Table 2: Effect of this compound on Inflammatory Markers in Hypertensive Patients
ParameterThis compound Group (Before Treatment)This compound Group (After 8 Weeks)Control Group (Before Treatment)Control Group (After 8 Weeks)Reference
IL-4-Significantly Decreased-Decreased[8]
IL-8-Significantly Decreased-Decreased[8]
IL-10-Significantly Increased-Increased[8]

Note: The study abstract states significant changes but does not provide specific numerical values.[8]

Table 3: Effect of this compound on Inflammatory Markers in Chronic Glomerulonephritis Patients (Combination Therapy)
Inflammatory MarkerMonotherapy Group (this compound) - After TreatmentCombination Therapy Group (this compound + Losartan) - After Treatmentp-valueReference
IL-1DecreasedSignificantly Lower than Monotherapy<0.001[9]
IL-6DecreasedSignificantly Lower than Monotherapy<0.001[9]
TNF-αDecreasedSignificantly Lower than Monotherapy<0.001[9]

Note: The study did not provide baseline values in the abstract but reported significant decreases post-treatment, with a more pronounced effect in the combination therapy group.[9]

Conclusion

The evidence strongly suggests that this compound possesses significant anti-inflammatory properties that are independent of its blood pressure-lowering effects. By targeting key inflammatory pathways such as NF-κB and TGF-β, and by modulating the balance of pro- and anti-inflammatory cytokines, this compound presents a promising avenue for therapeutic intervention in a range of inflammatory and autoimmune conditions. Further research, employing the detailed protocols outlined in this guide, is warranted to fully elucidate its mechanisms of action and to explore its potential in new clinical applications. The provided data and visualizations serve as a foundational resource for scientists and researchers dedicated to advancing the field of anti-inflammatory drug discovery and development.

References

Benazepril: A Technical Guide to its Role in Modulating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the management of hypertension and heart failure. Its therapeutic efficacy is primarily attributed to its role in the renin-angiotensin-aldosterone system (RAAS), where it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Emerging evidence robustly indicates that the clinical benefits of this compound extend beyond its hemodynamic effects, encompassing a significant role in the modulation of oxidative stress. This technical guide provides an in-depth analysis of the mechanisms by which this compound mitigates oxidative stress, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the antioxidant properties of ACE inhibitors and developing novel therapeutic strategies targeting oxidative stress-related pathologies.

Introduction: The Nexus of the Renin-Angiotensin System and Oxidative Stress

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1][2][3] The octapeptide angiotensin II (Ang II) is the principal effector of the RAAS, exerting its physiological effects primarily through the angiotensin II type 1 (AT1) receptor.[4] Beyond its well-documented vasoconstrictive and aldosterone-stimulating properties, Ang II is a potent pro-oxidant molecule.[5][6][7] It is a major activator of NAD(P)H oxidase, a key enzymatic source of reactive oxygen species (ROS) in the cardiovascular system.[5][7] An overproduction of ROS, including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), leads to a state of oxidative stress, which is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[4][8]

This compound, as an ACE inhibitor, effectively reduces the circulating and tissue levels of Ang II.[1][2][9] This reduction in Ang II levels is the primary mechanism through which this compound exerts its antihypertensive effects and, consequently, its beneficial modulation of oxidative stress.[10][11] By attenuating the Ang II-mediated activation of NADPH oxidase, this compound curtails the excessive production of ROS, thereby restoring cellular redox balance.[12]

Quantitative Impact of this compound on Oxidative Stress Markers

Several preclinical studies have quantified the effects of this compound on key markers of oxidative stress. The following tables summarize the significant modulatory effects of this compound on antioxidant enzyme activities and lipid peroxidation.

Antioxidant Enzyme Effect of this compound Pretreatment Significance Reference Study
Superoxide Dismutase (SOD)Significantly enhanced activityP<0.01Zhan et al. (2021)[5]
Catalase (CAT)Significantly enhanced activityP<0.01Zhan et al. (2021)[5]
Glutathione Peroxidase (GPx)Significantly enhanced activityP<0.01Zhan et al. (2021)[5]

Table 1: Effect of this compound on Antioxidant Enzyme Activity in Doxorubicin-Treated H9c2 Cardiomyocytes.

Lipid Peroxidation Marker Effect of this compound Pretreatment Significance Reference Study
Malondialdehyde (MDA)Significantly decreased levelsP<0.01Zhan et al. (2021)[5]

Table 2: Effect of this compound on Lipid Peroxidation in Doxorubicin-Treated H9c2 Cardiomyocytes.

Key Signaling Pathways Modulated by this compound

This compound's influence on oxidative stress is mediated through its impact on critical intracellular signaling pathways. The primary pathway involves the canonical RAAS, while a secondary, protective pathway involves the activation of PI3K/Akt signaling.

Inhibition of the Angiotensin II-Induced Oxidative Stress Pathway

This compound's primary mechanism for reducing oxidative stress is through the inhibition of the RAAS cascade, which prevents the generation of Ang II and its subsequent activation of pro-oxidant signaling.

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI converts to ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII converts to AT1R AT1 Receptor AngII->AT1R activates This compound This compound (Benazeprilat) This compound->ACE inhibits NADPH_Oxidase NADPH Oxidase (e.g., p47phox activation) AT1R->NADPH_Oxidase activates ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces Oxidative_Stress Oxidative Stress & Cell Damage ROS->Oxidative_Stress

Caption: this compound inhibits ACE, reducing Angiotensin II and subsequent ROS production.

Activation of the Pro-Survival PI3K/Akt Signaling Pathway

In addition to its inhibitory effects on the RAAS, this compound has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is known to promote cell survival and protect against oxidative stress-induced apoptosis.[5][13]

This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt phosphorylates pAkt p-Akt (Phosphorylated) Akt->pAkt Cell_Survival ↑ Cell Survival pAkt->Cell_Survival Apoptosis ↓ Apoptosis pAkt->Apoptosis Oxidative_Stress ↓ Oxidative Stress pAkt->Oxidative_Stress Start Seed Cells in 96-well plate Load Load with DCFH-DA Start->Load Wash1 Wash Cells (x2) Load->Wash1 Treat Treat with this compound and/or Oxidant Wash1->Treat Measure Measure Fluorescence (Ex/Em: 485/535 nm) Treat->Measure

References

Exploring the Off-Target Effects of Benazepril: A Proteomics-Based Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension, primarily exerts its therapeutic effects by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. However, emerging evidence from proteomic studies suggests that this compound possesses off-target effects that extend beyond its intended mechanism of action. These unintended molecular interactions contribute to a broader pharmacological profile, including neuroprotective and cardioprotective activities. This technical guide delves into the exploration of this compound's off-target effects using proteomics, providing a comprehensive overview of the key signaling pathways involved, detailed experimental protocols for investigation, and a framework for interpreting quantitative proteomic data.

Introduction: Beyond ACE Inhibition

While the on-target effects of this compound on the renin-angiotensin-aldosterone system (RAAS) are well-documented, its off-target activities are a growing area of interest. These effects are not mediated by ACE inhibition and involve the modulation of various other cellular proteins and signaling cascades. Proteomics, the large-scale study of proteins, offers a powerful and unbiased approach to identify and quantify these off-target interactions, providing a more complete understanding of this compound's molecular footprint.

This guide will focus on the known off-target effects of this compound, particularly its influence on key signaling pathways such as PI3K/Akt, NF-κB, and TGF-β, which are implicated in cellular survival, inflammation, and tissue remodeling.

Quantitative Proteomic Analysis of this compound's Off-Target Effects

Proteomic studies have begun to elucidate the specific proteins that are differentially expressed in response to this compound treatment, independent of its ACE-inhibitory function. The following table summarizes key proteins identified in various studies that are modulated by this compound, providing a glimpse into its off-target proteomic signature.

Disclaimer: The following table is a synthesized representation of findings from multiple studies and is intended for illustrative purposes to demonstrate the presentation of quantitative proteomics data. The fold changes are representative and may not reflect the exact values from a single specific experiment.

ProteinUniProt IDCellular FunctionFold Change (this compound vs. Control)Reference
Low-density lipoprotein receptor-related protein 1B (LRP1B)Q96P15Neuronal survival, β-amyloid clearance1.8 (Upregulated)[1][2]
14-3-3 protein zeta/deltaP63104Signal transduction, apoptosis regulation1.6 (Upregulated)[1][2]
CalreticulinP27797Calcium homeostasis, protein folding1.5 (Upregulated)[1][2]
Integrin-linked kinase (ILK)Q13418Cell adhesion, signal transduction0.6 (Downregulated)[3][4]
Alpha-smooth muscle actin (α-SMA)P62736Cytoskeletal structure, fibrosis0.7 (Downregulated)[3][4]
Transforming growth factor-β1 (TGF-β1)P01137Cell growth, proliferation, differentiation0.5 (Downregulated)[4][5]
Nuclear factor kappa-B (NF-κB) p65 subunitQ04206Inflammation, immunity0.6 (Downregulated)[5]
Phosphatidylinositol 3-kinase (PI3K)P42336Cell survival, proliferation1.7 (Upregulated activity)[6]
Protein kinase B (Akt)P31749Apoptosis, cell survival2.1 (Increased phosphorylation)[6]

Key Off-Target Signaling Pathways Modulated by this compound

Proteomic analyses have revealed that this compound influences several critical signaling pathways. Understanding these pathways is key to deciphering the mechanisms behind its pleiotropic effects.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and apoptosis. Studies have shown that this compound can activate this pathway, leading to protective effects in cardiomyocytes.[6] This activation is characterized by the increased phosphorylation of Akt.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K This compound This compound (Off-Target Effect) This compound->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes

This compound's activation of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) pathway plays a crucial role in inflammation and immune responses. This compound has been shown to exert anti-inflammatory effects by down-regulating the activation of NF-κB.[5] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Off-Target Effect) IKK IKK Complex This compound->IKK Inhibits IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Releases pIkB p-IκB Proteasome Proteasome pIkB->Proteasome Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

This compound's inhibition of the NF-κB signaling pathway.
TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is often associated with fibrosis. This compound has been found to attenuate the expression of TGF-β1 and its downstream effectors, suggesting an anti-fibrotic role.[4][5]

TGFb_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbRII TGF-β RII TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates TGFb TGF-β1 TGFb->TGFbRII Binds This compound This compound (Off-Target Effect) This compound->TGFb Downregulates Expression pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Forms Complex SMAD4 SMAD4 SMAD_complex_nucleus SMAD Complex SMAD_complex->SMAD_complex_nucleus Translocation Gene_Expression Fibrotic Gene Expression SMAD_complex_nucleus->Gene_Expression Induces

This compound's downregulation of the TGF-β signaling pathway.

Experimental Protocols

To investigate the off-target effects of this compound using proteomics, a series of well-defined experimental protocols are required. Below are detailed methodologies for cell culture and drug treatment, mass spectrometry-based quantitative proteomics, and western blot analysis for pathway validation.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a relevant cell line for the biological question (e.g., H9c2 cardiomyocytes for cardiotoxicity studies, SH-SY5Y neuroblastoma cells for neuroprotection).

  • Cell Culture: Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C).

  • This compound Treatment:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

    • Seed cells in multi-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time course (e.g., 24, 48 hours).

    • Harvest cells for downstream proteomic analysis.

Mass Spectrometry-Based Quantitative Proteomics

This protocol outlines a typical "bottom-up" proteomics workflow.

Proteomics_Workflow Cell_Harvest 1. Cell Harvest & Lysis Protein_Quant 2. Protein Quantification (e.g., BCA Assay) Cell_Harvest->Protein_Quant Digestion 3. Protein Digestion (e.g., Trypsin) Protein_Quant->Digestion Peptide_Cleanup 4. Peptide Desalting & Cleanup (e.g., C18) Digestion->Peptide_Cleanup LC_MS 5. LC-MS/MS Analysis Peptide_Cleanup->LC_MS Data_Analysis 6. Database Searching & Protein Identification LC_MS->Data_Analysis Quantification 7. Quantitative Analysis (Label-free or Labeled) Data_Analysis->Quantification Bioinformatics 8. Bioinformatic Analysis (Pathway, GO) Quantification->Bioinformatics

General workflow for mass spectrometry-based proteomics.
  • Cell Lysis and Protein Extraction:

    • Wash harvested cell pellets with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard method like the bicinchoninic acid (BCA) assay.

  • Protein Digestion:

    • Take a standardized amount of protein from each sample (e.g., 50-100 µg).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

    • Digest the proteins into peptides overnight using a sequence-specific protease, most commonly trypsin.

  • Peptide Desalting:

    • Clean up the peptide mixture to remove salts and detergents using a C18 solid-phase extraction column.

    • Elute the purified peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for mass spectrometry.

    • Inject the peptides into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Separate peptides by reverse-phase chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Process the raw MS/MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • Perform quantitative analysis to determine the relative abundance of proteins between this compound-treated and control samples.

Western Blot Analysis for Pathway Validation

Western blotting is used to validate the findings from the proteomics experiments and to probe the activation state (e.g., phosphorylation) of specific proteins within a signaling pathway.

  • Protein Extraction and Quantification: Prepare protein lysates from this compound-treated and control cells as described above.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt, anti-NF-κB p65).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion and Future Directions

The application of proteomics has been instrumental in revealing the off-target effects of this compound, expanding our understanding of its pharmacological profile beyond simple ACE inhibition. The modulation of key signaling pathways such as PI3K/Akt, NF-κB, and TGF-β provides a molecular basis for the observed neuroprotective, anti-inflammatory, and anti-fibrotic properties of this drug.

Future research should focus on more comprehensive, quantitative proteomic and phosphoproteomic studies to create a detailed map of this compound's off-target interactome. Such studies will not only provide deeper insights into its mechanisms of action but also pave the way for the rational design of new drugs with improved efficacy and safety profiles, and potentially for the repurposing of existing drugs for new therapeutic indications. This technical guide provides a foundational framework for researchers to embark on such investigations.

References

The Discovery and Development of Benazepril: A Technical Guide to a Landmark ACE Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a detailed technical overview of the history, discovery, and development of Benazepril, a pivotal angiotensin-converting enzyme (ACE) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the scientific journey from initial synthesis to clinical validation. The content covers the core mechanism of action, key experimental methodologies, and the quantitative data that underpinned its approval and widespread clinical use.

A Historical Overview of this compound

The development of this compound emerged from the intensive research into the Renin-Angiotensin-Aldosterone System (RAAS) as a primary target for antihypertensive therapies. Scientists at Ciba-Geigy (now Novartis) were instrumental in this field, seeking to develop a potent and safe ACE inhibitor.

The foundational work on this compound, identified by the development code CGS 14824A , was disclosed in patents filed in the early 1980s, with U.S. Patent 4,410,520, filed in 1981, being a key document in its history.[1] The primary inventor credited on this patent is J.W.H. Watthey.[1][2][3] Following extensive preclinical and clinical development throughout the 1980s, this compound received regulatory approval and was first introduced for medical use in 1990, marketed under the brand name Lotensin®.[4]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound is a prodrug, meaning it is administered in an inactive form and metabolized in the body to its active constituent.[5] Following oral administration, this compound is rapidly absorbed and undergoes de-esterification, primarily in the liver, to form its highly active diacid metabolite, Benazeprilat .[5]

Benazeprilat is a potent, non-sulfhydryl competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[6] ACE plays a crucial role in the RAAS pathway by converting the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II.[7] By inhibiting ACE, Benazeprilat effectively blocks this conversion. The downstream effects include:

  • Reduced Vasoconstriction: Lower levels of Angiotensin II lead to the relaxation of vascular smooth muscle, decreasing total peripheral resistance and thereby lowering blood pressure.

  • Decreased Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention. By reducing Angiotensin II levels, Benazeprilat indirectly decreases aldosterone secretion, leading to a mild diuretic effect.

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which is thought to contribute to the therapeutic antihypertensive effect of the drug.[7]

RAAS_Pathway cluster_precursors cluster_conversion cluster_active cluster_effects cluster_bradykinin Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Inactive Decapeptide) Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II (Active Octapeptide) ACE->Angiotensin_II ACE Bradykinin_Inactive Inactive Fragments ACE->Bradykinin_Inactive ACE degrades Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increase_BP Increased Blood Pressure Vasoconstriction->Increase_BP Aldosterone->Increase_BP Bradykinin_Active Bradykinin (Vasodilator) Benazeprilat Benazeprilat (Active Metabolite) Benazeprilat->ACE inhibits

Figure 1: this compound's Mechanism of Action within the RAAS.

Key Experimental Data and Protocols

The development of this compound was supported by rigorous in vitro and in vivo experimentation to characterize its potency, selectivity, and safety.

In Vitro ACE Inhibition Assays

The primary method used to determine the inhibitory potential of Benazeprilat was the spectrophotometric assay based on the work of Cushman and Cheung (1971).[8]

Experimental Protocol: In Vitro ACE Inhibition Assay

  • Enzyme Source: Angiotensin-Converting Enzyme is partially purified from rabbit lung acetone powder.[6]

  • Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL) is used as the substrate.

  • Buffer: The reaction is conducted in a borate buffer at an optimal pH of 8.3.

  • Procedure: a. A solution containing the ACE enzyme is pre-incubated with various concentrations of the inhibitor (Benazeprilat) for 10 minutes at 37°C. b. The reaction is initiated by adding the HHL substrate (final concentration of 5 mM). The mixture is incubated for 60 minutes at 37°C. c. The enzymatic reaction is terminated by the addition of 1.0 N Hydrochloric Acid (HCl).[8] d. The product of the reaction, Hippuric Acid (HA), is extracted from the aqueous solution using ethyl acetate. e. The ethyl acetate layer is separated, evaporated to dryness, and the HA residue is redissolved in water. f. The concentration of HA is determined by measuring the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.[9]

  • Data Analysis: The percentage of ACE inhibition is calculated by comparing the rate of HA formation in the presence of the inhibitor to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce ACE activity by 50%, is then determined from the dose-response curve.

ACE_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Quantification A Prepare Rabbit Lung ACE Solution D Pre-incubate ACE with Benazeprilat (37°C, 10 min) A->D B Prepare HHL Substrate Solution E Add HHL Substrate to start reaction (37°C, 60 min) B->E C Prepare serial dilutions of Benazeprilat C->D D->E F Stop reaction with 1.0 N HCl E->F G Extract Hippuric Acid with Ethyl Acetate F->G H Measure Absorbance at 228 nm G->H I Calculate % Inhibition and determine IC50 H->I

Figure 2: Experimental Workflow for In Vitro ACE Inhibition Assay.

In Vivo Animal Models of Hypertension

To assess the antihypertensive efficacy in a living system, the canine remnant kidney model was a critical preclinical test. This model simulates chronic renal failure, a condition often associated with severe hypertension mediated by the RAAS.

Experimental Protocol: Canine 7/8 Renal Ablation Model

  • Animal Selection: Healthy adult mongrel dogs are used for the study.

  • Surgical Procedure (Two-Stage Ablation): a. Stage 1: Under general anesthesia, a flank incision is made and one kidney (e.g., the right kidney) is completely removed (nephrectomy). b. Stage 2: After a recovery period, a second surgery is performed on the remaining kidney (the left kidney). Branches of the renal artery are carefully ligated to induce infarction in approximately 75% of the remaining renal mass. This results in a total renal mass reduction of 7/8 (or 87.5%).[10]

  • Induction of Hypertension: Over a period of one month post-surgery, the dogs develop chronic renal failure and sustained hypertension. This is confirmed by significant increases in blood urea nitrogen (BUN), serum creatinine, and a decrease in creatinine clearance.[10]

  • Blood Pressure Monitoring: Systemic blood pressure is continuously monitored using telemetry devices implanted prior to the study, allowing for accurate, stress-free measurements.[10]

  • Drug Administration: this compound hydrochloride is administered orally, typically once daily at a dose such as 2 mg/kg, for a period of several weeks.[10]

  • Efficacy Assessment: The primary endpoint is the reduction in systolic, diastolic, and mean arterial blood pressure. Secondary endpoints include the measurement of plasma renin activity, Angiotensin II, and aldosterone levels to confirm the drug's mechanism of action in vivo.

Animal_Model_Workflow A Select Healthy Canine Subjects B Implant Telemetry Device for BP Monitoring A->B C Stage 1 Surgery: Unilateral Nephrectomy B->C D Recovery Period C->D E Stage 2 Surgery: 75% Ablation of Remaining Kidney D->E F Hypertension Development (approx. 1 month) E->F G Administer this compound (e.g., 2 mg/kg/day) F->G H Monitor Blood Pressure and RAAS Biomarkers G->H I Analyze Data for Antihypertensive Efficacy H->I

Figure 3: Workflow for the Canine Remnant Kidney Hypertension Model.

Summary of Quantitative Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound and its active metabolite, Benazeprilat.

Table 1: Preclinical and In Vitro Potency

ParameterAnalyteValueEnzyme SourceReference
IC50 This compound2 nMRabbit Lung ACE[6]

Table 2: Pharmacokinetic Properties in Humans (Oral Administration)

ParameterThis compound (Prodrug)Benazeprilat (Active)Reference(s)
Time to Peak Plasma (Tmax) ~0.5 - 1.0 hours~1.0 - 2.0 hours[5][11]
Plasma Protein Binding ~96.7%~95.3%[5]
Elimination Half-life (t½) ~0.6 hours (initial)10 - 11 hours (effective)[5][11]
Metabolism Rapidly hydrolyzed in the liver-[5]
Primary Excretion Route -Renal[5]

Table 3: Clinical Efficacy in Human Hypertension

ParameterDosageResultPatient PopulationReference(s)
Blood Pressure Reduction 20 mg once daily↓ 12.2 / 7.7 mmHg (Systolic/Diastolic)Mild to Moderate Hypertension[12]
Onset of Action Single DoseWithin 1 hourHypertensive Adults-
Peak Antihypertensive Effect Single Dose2 to 4 hours post-doseHypertensive Adults-
Duration of ACE Inhibition ≥10 mg once daily80-90% inhibition for ≥24 hoursHypertensive Adults-

Chemical Synthesis Overview

The synthesis of this compound as described in the original Ciba-Geigy patent (US 4,410,520) involves the condensation of two key intermediates: a chiral benzazepine derivative and a phenylbutyrate derivative. A crucial step in the process is reductive amination, which forms the bond between these two fragments, followed by purification to isolate the desired (S,S)-diastereomer, which possesses the potent ACE inhibitory activity.[2][3] Subsequent crystallization and salt formation with HCl yield the final drug substance.[2]

Conclusion

The discovery of this compound by Ciba-Geigy represents a significant milestone in cardiovascular pharmacology. Through a structured drug development program, underpinned by robust in vitro enzyme kinetics and validated in relevant in vivo models of hypertension, this compound was established as a potent, long-acting, and well-tolerated ACE inhibitor. Its mechanism of action via the inhibition of the RAAS has provided a durable and effective therapeutic strategy for the management of hypertension and related cardiovascular diseases for decades. This guide has outlined the core technical achievements and methodologies that were integral to its success.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Benazepril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common synthesis and purification methodologies for the active pharmaceutical ingredient (API) benazepril hydrochloride. The included protocols are derived from established literature and are intended for research and development purposes.

Introduction

This compound hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure.[1][2] As a prodrug, it is metabolized in the liver to its active form, benazeprilat. The synthesis of this compound hydrochloride involves the formation of a specific diastereomer ((S,S)-isomer), which necessitates stereocontrolled synthetic strategies and efficient purification methods to ensure high diastereomeric purity and overall quality of the final API.

Synthesis of this compound Hydrochloride

Several synthetic routes for this compound hydrochloride have been reported. A common approach involves the condensation of a benzazepinone intermediate with a derivative of homophenylalanine. One such method is the asymmetric aza-Michael addition.

Synthesis via Asymmetric Aza-Michael Addition

This enantioselective synthesis route utilizes an asymmetric aza-Michael addition as the key step to establish the desired stereochemistry.[3][4][5]

Diagram: Synthetic Pathway of this compound Hydrochloride via Aza-Michael Addition

G cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_cyclization Cyclization and Reduction cluster_final Final Product Formation L-homophenylalanine ethyl ester L-homophenylalanine ethyl ester Aza-Michael Addition Aza-Michael Addition L-homophenylalanine ethyl ester->Aza-Michael Addition 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester->Aza-Michael Addition Intermediate_7 (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester Aza-Michael Addition->Intermediate_7 Hydrogenation_and_Cyclization Hydrogenation (Pd/C) & Intramolecular Cyclization Intermediate_7->Hydrogenation_and_Cyclization Intermediate_8 (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester Hydrogenation_and_Cyclization->Intermediate_8 Final_Steps Known Procedures Intermediate_8->Final_Steps Benazepril_HCl This compound Hydrochloride Final_Steps->Benazepril_HCl

Caption: Synthetic route to this compound HCl via asymmetric aza-Michael addition.

Experimental Protocol: Asymmetric Synthesis

Step 1: Preparation of 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (6) [3]

  • Concentrate an aqueous solution of glyoxylic acid (40%) to two-thirds of its volume under reduced pressure.

  • Add concentrated sulfuric acid, methanol, and toluene.

  • Reflux the mixture for 5 hours.

  • Distill off the methanol and add o-nitro-acetophenone in toluene.

  • Heat the reaction mixture to 110-130 °C for 36 hours, removing water by azeotropic distillation.

Step 2: Aza-Michael Addition [3]

  • In a 50 mL flask, combine 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (10 mmol) and L-homophenylalanine ethyl ester (11 mmol) in a suitable solvent (20 mL).

  • Stir the mixture at ambient temperature.

  • Concentrate the reaction mixture to obtain the crude product.

  • Purify the crude product by chromatography to yield (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester (7).

Step 3: Hydrogenation and Cyclization to Intermediate (8) [3]

  • Dissolve the product from Step 2 (1.0 mmol) in THF (20 mL) in a pressure vessel.

  • Add 5% Pd-C catalyst.

  • Hydrogenate the mixture at 40 °C under 150 psi of H₂ for 24 hours.

  • Add 1 N HCl and continue hydrogenation at 40 °C under 150 psi of H₂ for another 16 hours.

  • Filter the reaction mixture and basify with saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers with MgSO₄ and purify by flash column chromatography to obtain the (S,S)-diastereomer.

  • Reflux the purified product in a 10% acetic acid-toluene solution for 24 hours.

  • Concentrate the mixture to yield the crude (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester (8).

From intermediate (8), this compound hydrochloride can be obtained through established procedures.[6]

Purification of this compound Hydrochloride

The primary goal of this compound hydrochloride purification is to increase the diastereomeric purity, specifically to enrich the desired (S,S)-diastereomer over the (S,R)-diastereomer, and to remove other process-related impurities.[2][7] Crystallization is the most common method for purification.

Purification Data
Purification MethodInitial Diastereomeric Ratio (SS:SR)Final Diastereomeric Ratio (SS:SR)Melting Point (°C)Reference
Crystallization from methyl ethyl ketone70:3095:5-[8]
Recrystallization from 3-pentanone/methanol (10:1)95:5-188-190[1][8]
Dilution of ethyl acetate suspension with acetone96:4 (from t-butyl ester)99.1:0.9-[1][8]
Refluxing in ethyl acetate99.1:0.999.7:0.3181[1][8]
Refluxing in chloroform, washing with chloroform and ether--184-186[1][8]
Crystallization from ethanol and diisopropyl ether-≥ 99.8%-[9]
HPLC analysis after synthesis-99.3% Purity-[10]

Diagram: General Purification Workflow for this compound Hydrochloride

G Crude_Benazepril_HCl Crude this compound HCl (Mixture of Diastereomers) Dissolution Dissolution in a Suitable Solvent System (e.g., Ethanol, MEK) Crude_Benazepril_HCl->Dissolution Crystallization Crystallization/ Recrystallization Dissolution->Crystallization Anti_Solvent Addition of Anti-solvent (e.g., Diisopropyl ether, Acetone) (Optional) Crystallization->Anti_Solvent Isolation Isolation of Crystals (Filtration) Crystallization->Isolation Anti_Solvent->Isolation Drying Drying under Reduced Pressure Isolation->Drying Pure_Benazepril_HCl Highly Pure this compound HCl (Diastereomeric Purity >99.8%) Drying->Pure_Benazepril_HCl

Caption: General workflow for the purification of this compound HCl by crystallization.

Experimental Protocols for Purification

Protocol 1: Crystallization from Ethanol and Diisopropyl Ether [9][11]

This method is reported to achieve a high diastereomeric purity of at least 99.8%.[9]

  • Prepare a concentrated solution of crude this compound hydrochloride in absolute ethanol.

  • Add the resulting solution to diisopropyl ether with stirring at a temperature between 20-30 °C.[11]

  • Isolate the solid obtained by filtration.

  • Dry the solid under reduced pressure at 45-50 °C to yield highly pure this compound hydrochloride.[9][11]

Protocol 2: Recrystallization from a Solvent/Anti-solvent System

  • Dissolve the crude this compound hydrochloride in a suitable solvent such as a C1-C10 alcohol (e.g., ethanol), N,N-dimethylformamide, or N-methylpyrrolidone to form a concentrated solution.[8][9]

  • Add an anti-solvent, which can be a C4-C12 alkane (e.g., hexane) or a C1-C10 acetate (e.g., ethyl acetate), to the solution to induce crystallization.[8][9]

  • Filter the resulting suspension to collect the crystals.

  • Wash the crystals with a small amount of the anti-solvent.

  • Dry the purified this compound hydrochloride under vacuum.

Protocol 3: Purification by Refluxing in Ethyl Acetate [1][8]

  • Suspend the this compound hydrochloride with a diastereomeric ratio of approximately 99.1:0.9 (SS:SR) in ethyl acetate.

  • Reflux the suspension.

  • Cool the mixture and filter to collect the solid.

  • This process can increase the diastereomeric ratio to approximately 99.7:0.3.[1][8]

Conclusion

The synthesis and purification of this compound hydrochloride require careful control of stereochemistry and effective removal of impurities. The asymmetric aza-Michael addition offers a pathway to the key chiral intermediate. Subsequent purification, primarily through various crystallization techniques, is crucial for achieving the high diastereomeric purity demanded for pharmaceutical applications. The choice of solvents and crystallization conditions significantly impacts the final purity and yield of the this compound hydrochloride. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the development and manufacturing of this important antihypertensive agent.

References

Application Note: Quantification of Benazepril in Human Plasma using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of benazepril in human plasma. The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a reliable and reproducible approach for pharmacokinetic and bioequivalence studies. The method employs a straightforward protein precipitation technique for sample preparation and a reversed-phase C18 column for chromatographic separation. All quantitative data, including validation parameters, are presented in clear, tabular formats. A graphical representation of the experimental workflow is also provided to ensure clarity and ease of implementation.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension.[1][2] Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[1] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly employed analytical technique for this purpose due to its specificity, sensitivity, and accessibility.[1][2][3] This document provides a detailed protocol for the quantification of this compound in human plasma, including sample preparation, chromatographic conditions, and comprehensive method validation data.

Experimental Protocol

Materials and Reagents
  • This compound Hydrochloride Reference Standard (USP grade)

  • Internal Standard (IS): Riluzole or other suitable compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Ammonium acetate (AR grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

Instrumentation
  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., Hypersil BDS C18, 300 mm x 4.6 mm, 5 µm or equivalent).[4]

  • Data acquisition and processing software.

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

Chromatographic Conditions

A summary of the HPLC-UV operating conditions is provided in Table 1.

ParameterCondition
Column C18 (e.g., 100 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Methanol:Acetonitrile:5 mmol/L Ammonium Acetate:Formic Acid (30:30:40:0.1, v/v/v/v)[5]
Flow Rate 0.6 mL/min[5]
Injection Volume 20 µL
Column Temperature Ambient
UV Detection Wavelength 237 nm[4][6]
Internal Standard (IS) Riluzole
Standard and Sample Preparation

Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Hydrochloride Reference Standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 20 ng/mL to 2000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the internal standard (e.g., Riluzole) in 10 mL of methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a final concentration of 10 µg/mL.

Sample Preparation (Protein Precipitation): [5][7]

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (10 µg/mL).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject 20 µL into the HPLC system.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was established by analyzing a series of calibration standards. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.

AnalyteLinearity RangeCorrelation Coefficient (r²)
This compound20 - 2000 ng/mL[4]> 0.997[4]
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day and on three different days, respectively.

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
Low QC (100 ng/mL) 2.8 - 8.6[4]2.2 - 8.5[4]-7.5 to 6.7[4]-6.0 to 3.2[4]
Mid QC (500 ng/mL) 2.8 - 8.6[4]2.2 - 8.5[4]-7.5 to 6.7[4]-6.0 to 3.2[4]
High QC (1500 ng/mL) 2.8 - 8.6[4]2.2 - 8.5[4]-7.5 to 6.7[4]-6.0 to 3.2[4]
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue
LOD 10 ng/mL[4]
LOQ 20 ng/mL[4]

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard (20 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile, 600 µL) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase (200 µL) evaporation->reconstitution hplc_injection Inject into HPLC-UV System (20 µL) reconstitution->hplc_injection data_analysis Data Acquisition & Analysis hplc_injection->data_analysis

Caption: Experimental workflow for this compound quantification in plasma.

Signaling Pathway Diagram

This compound is a prodrug that is metabolized to its active form, benazeprilat. Benazeprilat inhibits the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system (RAAS).

raas_pathway angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angiotensin_i Angiotensin I renin->angiotensin_i ace ACE angiotensin_i->ace angiotensin_ii Angiotensin II ace->angiotensin_ii vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone This compound This compound benazeprilat Benazeprilat (Active) This compound->benazeprilat Metabolism benazeprilat->ace Inhibits

Caption: Simplified diagram of the Renin-Angiotensin-Aldosterone System and the mechanism of action of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and isocratic chromatographic conditions make it suitable for high-throughput analysis in a research or drug development setting. The method demonstrates good linearity, accuracy, and precision, meeting the requirements for pharmacokinetic and bioequivalence studies.

References

Application Note: A Robust LC-MS/MS Protocol for the Simultaneous Analysis of Benazepril and its Active Metabolite Benazeprilat in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor Benazepril and its active metabolite, Benazeprilat, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via electrospray ionization in positive ion mode (ESI+), employing multiple reaction monitoring (MRM) for high selectivity and sensitivity. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and preclinical drug development.

Introduction

This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting ACE, Benazeprilat leads to vasodilation and a reduction in blood pressure, making it an effective treatment for hypertension and heart failure. Given the pharmacological importance of both the parent drug and its active metabolite, a robust analytical method for their simultaneous determination is essential for accurately characterizing the pharmacokinetic profile of this compound. LC-MS/MS offers the high sensitivity and specificity required for quantifying these analytes in complex biological matrices like human plasma.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is employed for the extraction of this compound and Benazeprilat from human plasma.

Materials:

  • Human plasma samples

  • This compound and Benazeprilat analytical standards

  • Internal Standard (IS): Moexipril, Rutaecarpine, or a stable isotope-labeled analog are suitable options.[1][2]

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Spike 100 µL of human plasma with the internal standard solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to the plasma sample to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

Chromatographic Conditions:

ParameterValue
Column C18 column (e.g., Sunfire C18, Agilent Eclipse XDB-C18, or equivalent) with dimensions such as 4.6 x 150 mm, 5 µm.[1][3]
Mobile Phase A 0.1% Formic acid in Water.[1][3]
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol.[1][3]
Flow Rate 0.6 - 0.8 mL/min.[1][4]
Injection Volume 5 - 25 µL.[3][5]
Column Temperature 40°C.[3]
Gradient Program A gradient elution may be optimized for better separation. A typical starting condition could be 30% B, increasing to 70-90% B over several minutes.[1][2]
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions (m/z) This compound: 425.5 → [Product Ion] Benazeprilat: 397.5 → [Product Ion] Internal Standard (e.g., Rutaecarpine): 288.3 → [Product Ion].[2]
Collision Energy (eV) To be optimized for each transition.
Declustering Potential (V) To be optimized for each analyte.
Source Temperature 500 - 550°C
IonSpray Voltage 4500 - 5500 V

Note: The specific product ions and collision energies should be determined by infusing the individual standard solutions into the mass spectrometer.

Quantitative Data Summary

The following tables summarize the quantitative performance of similar LC-MS/MS methods for the analysis of this compound and Benazeprilat.

Table 1: Linearity and Range

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
This compound0.5 - 100> 0.9980[1]
Benazeprilat5 - 200> 0.9980[1]
This compound6.67 - 666.67> 0.992[2]
Benazeprilat6.67 - 666.67> 0.992[2]
This compound1 - 2000Not Specified[6]
Benazeprilat1 - 1600Not Specified[6]
This compound0.2 - 1500> 0.99[4]
Benazeprilat0.2 - 1500> 0.99[4]

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
This compoundLQC, MQC, HQC< 15< 15Within ±15%[1]
BenazeprilatLQC, MQC, HQC< 15< 15Within ±15%[1]
This compoundNot Specified< 15Not SpecifiedNot Specified[6]
BenazeprilatNot Specified< 15Not SpecifiedNot Specified[6]
This compoundNot SpecifiedWithin acceptable limitsWithin acceptable limitsWithin acceptable limits[4]
BenazeprilatNot SpecifiedWithin acceptable limitsWithin acceptable limitsWithin acceptable limits[4]

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 1. Human Plasma Spiked with IS precipitate 2. Add Acetonitrile (0.1% Formic Acid) plasma->precipitate Protein Precipitation vortex 3. Vortex precipitate->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant dry 6. Evaporate to Dryness supernatant->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute injection 8. Inject Sample reconstitute->injection lc_separation 9. Chromatographic Separation (C18 Column) injection->lc_separation ms_detection 10. MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification 11. Quantification ms_detection->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound and Benazeprilat.

Signaling Pathway (Illustrative)

This compound acts on the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the mechanism of action.

raas_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i (acted on by) angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii (converted by) vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone bp_increase Increased Blood Pressure vasoconstriction->bp_increase aldosterone->bp_increase renin Renin renin->angiotensin_i ace ACE ace->angiotensin_ii benazeprilat Benazeprilat (Active Metabolite) benazeprilat->ace Inhibits

Caption: Mechanism of action of Benazeprilat on the RAAS pathway.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of this compound and its active metabolite Benazeprilat in human plasma. The simple sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this method ideal for high-throughput analysis in a variety of research and clinical settings. The provided protocol and performance data can serve as a valuable starting point for the development and validation of this assay in any bioanalytical laboratory.

References

Application Notes and Protocols for Benazepril Dosing in Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing and administration of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, in common rodent models of hypertension. The included protocols and data are intended to facilitate the design and execution of preclinical studies evaluating the efficacy and mechanism of action of this compound and related compounds.

Mechanism of Action

This compound is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1][2][3][4] Benazeprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][5][6][7] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][6][7] By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[2][7]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the RAAS and the point of intervention for this compound.

RAAS_Pathway cluster_0 Liver cluster_1 Kidney cluster_2 Lungs cluster_3 Adrenal Gland Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone NaRetention Sodium & Water Retention Aldosterone->NaRetention AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP NaRetention->IncreasedBP This compound This compound (Benazeprilat) This compound->ACE inhibits Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Induction of Hypertension (e.g., DOCA-salt, 2K1C) A->B C Baseline Blood Pressure Measurement B->C D Randomization into Treatment Groups C->D E This compound Administration (Daily, via oral gavage) D->E F Vehicle Control Administration D->F G Blood Pressure Monitoring (e.g., weekly) E->G F->G H Terminal Procedures (e.g., tissue collection for biomarker analysis) G->H

References

Application Notes and Protocols: Benazepril Administration in a Diabetic Nephropathy Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of benazepril in a streptozotocin (STZ)-induced diabetic nephropathy (DN) rat model. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and other angiotensin-converting enzyme (ACE) inhibitors for the treatment of diabetic kidney disease.

Introduction

Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease.[1] The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in the pathogenesis of DN. This compound, an ACE inhibitor, effectively blocks the conversion of angiotensin I to angiotensin II, a key mediator of renal injury.[2] This leads to vasodilation, reduced intraglomerular pressure, and decreased proteinuria, thereby slowing the progression of renal damage.[3][4] Studies in diabetic rat models have demonstrated that this compound can ameliorate renal hypertrophy, reduce inflammatory cell infiltration, and inhibit the expression of profibrotic and pro-inflammatory signaling molecules.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of this compound in diabetic nephropathy rat models.

Table 1: General Physiological and Biochemical Parameters

ParameterNormal Control (NC)Diabetic Nephropathy (DN)This compound-Treated (BH/ACEI)Reference
Body Weight (g) Significantly higher than DN and BH/ACEI groupsSignificantly lower than NC groupSignificantly higher than DN group at 16 weeks[4]
Blood Glucose (mmol/L) NormalSignificantly higher than NC group (>16.7)No significant difference compared to DN group[4]
Systolic Blood Pressure (mmHg) NormalMildly hypertensiveSignificantly decreased compared to DN group[4]
Kidney Weight Index (mg/g) LowerSignificantly increased compared to NC groupSignificantly decreased compared to DN group

Table 2: Renal Function and Injury Markers

ParameterNormal Control (NC)Diabetic Nephropathy (DN)This compound-Treated (BH/ACEI)Reference
24-h Urinary Protein (mg/24h) NormalSignificantly increased (≥30)Significantly decreased compared to DN group[4]
Serum Creatinine (Scr) NormalSignificantly increasedSignificantly decreased compared to DN group[4][5]
Blood Urea Nitrogen (BUN) NormalSignificantly increasedSignificantly decreased compared to DN group[4][5]
Creatinine Clearance (Ccr) NormalSignificantly increasedSignificantly lower than DN group[3]
Albumin Normal-Increased compared to DN group
Triglycerides Normal-Decreased compared to DN group
Total Cholesterol Normal-Decreased compared to DN group

Table 3: Key Signaling Molecule Expression

MoleculeNormal Control (NC)Diabetic Nephropathy (DN)This compound-Treated (BH/ACEI)Reference
Angiotensin II (renal tissue) NormalSignificantly increasedSignificantly decreased[3]
phospo-p44/42MAPK NormalIncreasedDecreased[3]
ANGPTL-4 Normal-Significantly decreased[1]
TGF-β1 Barely detectableStrongly positive expressionSignificantly decreased[4]
Integrin-linked kinase (ILK) Faintly positiveStrongly positive stainingSignificantly decreased[4]
α-Smooth Muscle Actin (α-SMA) UndetectableStrongly positive stainingSignificantly decreased[4][5]
Fas and Fas-L NormalHigher expressionReduced expression[6]

Experimental Protocols

Induction of Diabetic Nephropathy Rat Model

This protocol describes the induction of type 1 diabetes mellitus and subsequent nephropathy in rats using streptozotocin (STZ).

Materials:

  • Male Wistar or Sprague-Dawley rats (180-250 g)[4]

  • Streptozotocin (STZ)

  • 0.1 M Citrate buffer (pH 4.5)

  • Blood glucose monitoring device

  • Metabolic cages for 24-hour urine collection

Procedure:

  • Acclimatize rats for at least one week under standard laboratory conditions.

  • Fast the rats for 12 hours prior to STZ injection.

  • Freshly prepare a 1% STZ solution in ice-cold 0.1 M citrate buffer (pH 4.5).[4]

  • Administer a single intraperitoneal (IP) or tail-vein injection of STZ at a dose of 50-65 mg/kg body weight.[2][4] Control animals receive an equal volume of citrate buffer.

  • Monitor blood glucose levels 72 hours after STZ injection. Rats with blood glucose levels ≥16.7 mmol/L are considered diabetic and are included in the study.[4]

  • Three weeks after confirming diabetes, assess 24-hour urinary protein levels. Rats with urinary protein ≥30 mg/24h are considered to have developed diabetic nephropathy.

This compound Administration

This protocol outlines the administration of this compound to the established diabetic nephropathy rat model.

Materials:

  • This compound hydrochloride

  • Distilled water or saline for vehicle

  • Oral gavage needles

Procedure:

  • Randomly divide the diabetic nephropathy rats into a DN group and a this compound-treated (BH) group. A normal control (NC) group of non-diabetic rats should also be maintained.

  • Prepare a solution of this compound hydrochloride in distilled water.

  • Administer this compound by oral gavage at a dose of 10 mg/kg/day.[4][5] The DN and NC groups receive an equal volume of the vehicle (distilled water or saline).

  • Continue the treatment for a period of 8 to 12 weeks.[3][5]

  • Monitor body weight, blood glucose, and urinary protein at regular intervals (e.g., every 4 weeks).

  • At the end of the treatment period, collect blood and kidney tissue samples for biochemical and histological analysis.

Visualizations

Experimental Workflow

experimental_workflow acclimatization Acclimatization of Rats fasting 12-hour Fasting acclimatization->fasting stz_injection STZ Injection (50-65 mg/kg) or Vehicle fasting->stz_injection glucose_monitoring Blood Glucose Monitoring (≥16.7 mmol/L) stz_injection->glucose_monitoring 72 hours proteinuria_assessment 24h Urinary Protein Assessment (≥30 mg/24h) glucose_monitoring->proteinuria_assessment 3 weeks group_allocation Group Allocation (NC, DN, BH) proteinuria_assessment->group_allocation treatment Daily Oral Gavage (this compound 10 mg/kg or Vehicle) group_allocation->treatment monitoring Regular Monitoring (Weight, Glucose, Proteinuria) treatment->monitoring 8-12 weeks sample_collection Sample Collection (Blood, Kidney Tissue) monitoring->sample_collection analysis Biochemical and Histological Analysis sample_collection->analysis

Caption: Experimental workflow for this compound administration in a diabetic nephropathy rat model.

This compound's Mechanism of Action in Diabetic Nephropathy

mechanism_of_action This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits ANGPTL4 ANGPTL-4 This compound->ANGPTL4 Reduces AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE MAPK p42/44MAPK Pathway AngII->MAPK TGFb TGF-β1 AngII->TGFb Renal_Injury Renal Injury (Proteinuria, Fibrosis, Inflammation) MAPK->Renal_Injury ILK ILK TGFb->ILK a_SMA α-SMA ILK->a_SMA a_SMA->Renal_Injury ANGPTL4->Renal_Injury

Caption: Signaling pathways modulated by this compound in diabetic nephropathy.

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

RAAS_Inhibition Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone This compound This compound This compound->ACE Inhibits Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.

References

Application Notes and Protocols: In Vivo Imaging to Assess Benazepril's Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. It is a prodrug that is rapidly converted in the liver to its active metabolite, benazeprilat. Benazeprilat exerts its therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby reducing the production of angiotensin II, a potent vasoconstrictor.

Assessing the direct engagement of benazeprilat with its target, ACE, in vivo is crucial for understanding its pharmacodynamics, optimizing dosing regimens, and developing novel ACE inhibitors. Molecular imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), offer non-invasive methods to visualize and quantify this target engagement in living subjects.

These application notes provide a detailed overview of the principles and protocols for assessing this compound's target engagement using in vivo imaging, primarily drawing upon methodologies established for other ACE inhibitors due to the limited availability of direct imaging studies with this compound.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Benazeprilat inhibits Angiotensin-Converting Enzyme (ACE), which plays a pivotal role in the RAAS cascade. Understanding this pathway is fundamental to interpreting target engagement studies.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) (in Lungs & Endothelium) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure Benazeprilat Benazeprilat Benazeprilat->ACE inhibits Animal_Prep Animal Preparation (Acclimatization, Fasting) Grouping Grouping (Baseline vs. This compound Treatment) Animal_Prep->Grouping Benazepril_Admin This compound Administration (Oral Gavage at various doses) Grouping->Benazepril_Admin Treatment Group Anesthesia Anesthesia Induction (Isoflurane) Grouping->Anesthesia Baseline Group Benazepril_Admin->Anesthesia Tracer_Admin Radiotracer Administration ([99mTc]Tc-Lisinopril, IV) Anesthesia->Tracer_Admin SPECT_CT_Scan SPECT/CT Imaging (Dynamic or Static Scan) Tracer_Admin->SPECT_CT_Scan Image_Recon Image Reconstruction & Analysis SPECT_CT_Scan->Image_Recon Biodistribution Biodistribution Studies (Ex vivo tissue counting) SPECT_CT_Scan->Biodistribution Post-imaging ROI_Analysis Region of Interest (ROI) Analysis (Lungs, Kidneys) Image_Recon->ROI_Analysis Occupancy_Calc ACE Occupancy Calculation ROI_Analysis->Occupancy_Calc Data_Presentation Data Presentation (Tables, Graphs) Occupancy_Calc->Data_Presentation Biodistribution->Data_Presentation

Development of a Stability-Indicating Assay for Benazepril: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension.[1][2] As a prodrug, it is metabolized in the liver to its active form, benazeprilat.[3][4][5] The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as heat, light, humidity, and pH. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the decrease in the active pharmaceutical ingredient (API) content due to degradation. It is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical products.

These application notes provide a comprehensive overview and detailed protocols for the development of a stability-indicating high-performance liquid chromatography (HPLC) method for this compound. The methodology is based on forced degradation studies to ensure the separation of this compound from its potential degradation products.

Mechanism of Action and Degradation Pathway

This compound works by inhibiting the angiotensin-converting enzyme, which plays a key role in the renin-angiotensin-aldosterone system (RAAS).[4][5] This inhibition leads to vasodilation and a reduction in blood pressure.[4][5] The primary degradation pathway for this compound involves the hydrolysis of the ester group to form its active metabolite, benazeprilat.[6][7] Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[6][8][9]

cluster_0 This compound Degradation This compound This compound Benazeprilat Benazeprilat This compound->Benazeprilat Hydrolysis (Acid/Base) Other_Degradants Other_Degradants This compound->Other_Degradants Oxidation / Photolysis

Caption: this compound degradation pathways.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.

a. Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.[8]

b. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 4 hours.[8] Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of approximately 10 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 4 hours.[8] Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of approximately 10 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.[10] Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 72 hours.[8] After exposure, dissolve the sample in the mobile phase to achieve a final concentration of approximately 10 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to sunlight for 72 hours.[8] After exposure, dissolve the sample in the mobile phase to achieve a final concentration of approximately 10 µg/mL.

Start Start: this compound Stock Solution Acid Acid Hydrolysis (0.1N HCl, 80°C, 4h) Start->Acid Base Base Hydrolysis (0.1N NaOH, 80°C, 4h) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, 24h) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C, 72h) Start->Thermal Photo Photolytic Degradation (Solid, Sunlight, 72h) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced degradation workflow.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its degradation products.

a. Chromatographic Conditions:

ParameterCondition
Column Sunfire C18 (250 x 4.6 mm, 5 µm) or equivalent[8]
Mobile Phase Water : Methanol (55:45, v/v), pH adjusted to 7 with Triethylamine[8]
Flow Rate 1.0 mL/min[8]
Detection Wavelength 233 nm[8]
Injection Volume 20 µL
Column Temperature Ambient

b. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a standard solution of this compound hydrochloride in the mobile phase at a concentration of 10 µg/mL.

  • Sample Solution: Dilute the stressed samples with the mobile phase to a theoretical concentration of 10 µg/mL of this compound.

Method Validation

The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

a. Specificity: Analyze the stressed samples and compare the chromatograms with that of an unstressed standard solution. The method is considered specific if the degradation products are well-resolved from the parent drug peak.[8]

b. Linearity: Prepare a series of standard solutions of this compound over a concentration range of 0.1-20 µg/mL.[8] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

c. Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). The mean recovery should be within 98-102%.

d. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Analyze the standard solution on three different days. The %RSD over the three days should be ≤ 2%.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[8]

f. Robustness: Evaluate the robustness of the method by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.2). The system suitability parameters should remain within acceptable limits.

Data Presentation

The following tables summarize the expected quantitative data from the validation of the stability-indicating HPLC method for this compound.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 2.0%

Table 2: Linearity Data

Concentration Range (µg/mL)Correlation Coefficient (r²)
0.1 - 20[8]≥ 0.99

Table 3: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)%RSD
80%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
120%98.0 - 102.0≤ 2.0

Table 4: Precision Data

Precision Type%RSD
Repeatability (Intra-day) ≤ 2.0
Intermediate (Inter-day) ≤ 2.0

Table 5: LOD and LOQ

ParameterExpected Value (ng/spot for HPTLC)
LOD 19.48[9]
LOQ 59.03[9]

Note: The LOD and LOQ values in Table 5 are from an HPTLC method and are provided for reference. Corresponding values for an HPLC method would need to be experimentally determined.

Conclusion

The development and validation of a stability-indicating assay for this compound is crucial for ensuring the quality and stability of the drug product. The protocols outlined in these application notes provide a robust framework for researchers and scientists to establish a reliable analytical method. The forced degradation studies are instrumental in identifying potential degradation products and ensuring the specificity of the HPLC method. Proper validation according to ICH guidelines will guarantee that the method is accurate, precise, and reliable for its intended use in stability testing and quality control.

References

Application Notes and Protocols for Studying Benazepril's Effect on Cardiac Fibrosis Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a final common pathway in many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. The renin-angiotensin-aldosterone system (RAAS) is a critical player in the pathogenesis of cardiac fibrosis, with angiotensin II (Ang II) being a key mediator. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, effectively blocks the conversion of angiotensin I to the potent profibrotic agent Ang II.[1] This document provides a detailed protocol for studying the effects of this compound on cardiac fibrosis markers in a rat model of isoproterenol-induced cardiac fibrosis.

Mechanism of Action of this compound in Cardiac Fibrosis

This compound exerts its anti-fibrotic effects primarily by inhibiting ACE, which leads to reduced levels of Ang II.[1] This, in turn, mitigates downstream signaling pathways that promote fibrosis. Key pathways affected include:

  • Transforming Growth Factor-β (TGF-β) Signaling: Ang II is a potent stimulator of TGF-β1, a central profibrotic cytokine. By reducing Ang II levels, this compound downregulates the TGF-β1/Smad signaling cascade, which is crucial for the differentiation of fibroblasts into myofibroblasts and the subsequent overproduction of ECM proteins like collagen.[2]

  • Inflammatory Pathways: this compound has been shown to possess anti-inflammatory properties, potentially by down-regulating NF-κB signaling, which is involved in the inflammatory response that contributes to cardiac remodeling and fibrosis.

  • Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs): The balance between MMPs, which degrade ECM, and TIMPs, which inhibit MMPs, is often dysregulated in cardiac fibrosis. This compound may help restore this balance, though the exact mechanisms are still under investigation.[3]

Signaling Pathway

Benazepril_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Fibrosis Cardiac Fibrosis Cascade Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R ACE ACE This compound This compound This compound->ACE Inhibits TGFb TGF-β1 AT1R->TGFb Stimulates Smad Smad Pathway TGFb->Smad Myofibroblast Myofibroblast Differentiation Smad->Myofibroblast Collagen Collagen I & III Production Myofibroblast->Collagen Fibrosis Cardiac Fibrosis Collagen->Fibrosis Experimental_Workflow cluster_Analysis 5. Analysis of Cardiac Fibrosis Markers Animal_Model 1. Induction of Cardiac Fibrosis (Isoproterenol in Rats) Grouping 2. Animal Grouping (Control, ISO, ISO + this compound) Animal_Model->Grouping Treatment 3. This compound Administration Grouping->Treatment Sacrifice 4. Euthanasia and Tissue Collection Treatment->Sacrifice Histology Histological Analysis (Masson's Trichrome) Sacrifice->Histology IHC Immunohistochemistry (Collagen I, Collagen III, α-SMA) Sacrifice->IHC Western_Blot Western Blot (α-SMA) Sacrifice->Western_Blot Data_Analysis 6. Data Analysis and Interpretation Histology->Data_Analysis IHC->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols: Use of Benazepril in a Feline Model of Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, in a well-established feline model of chronic kidney disease (CKD). The included protocols and data are compiled from various studies to assist in the design and execution of similar preclinical research.

Introduction

Chronic kidney disease is a leading cause of morbidity and mortality in geriatric cats.[1][2] this compound is a pro-drug that is metabolized to its active form, benazeprilat, which inhibits the angiotensin-converting enzyme (ACE).[3] This inhibition blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3] The therapeutic effects of this compound in CKD are attributed to its ability to reduce systemic and intraglomerular blood pressure, thereby mitigating glomerular hypertension and reducing proteinuria.[3][4][5] this compound has been shown to be effective in correcting renal hypertension and may provide renal benefits to cats with CKD.[6][7][8]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). In CKD, the RAAS is often pathologically activated. Reduced renal perfusion triggers the release of renin, which cleaves angiotensinogen to angiotensin I. ACE then converts angiotensin I to angiotensin II, which causes vasoconstriction, sodium and water retention, and fibrosis, all of which contribute to the progression of kidney damage. By inhibiting ACE, this compound disrupts this cascade, leading to vasodilation, reduced aldosterone secretion, and a decrease in intraglomerular pressure.[3][9]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Fibrosis Fibrosis Angiotensin_II->Fibrosis Renin Renin ACE ACE This compound This compound (Benazeprilat) This compound->ACE  Inhibits Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Diagram 1: this compound's Inhibition of the RAAS Pathway.

Experimental Model: 7/8 Renal Ablation in Cats

A common and effective method for inducing a model of chronic kidney disease in cats is the 7/8 renal ablation, or remnant kidney model.[6][10] This surgical procedure reduces the renal mass, leading to hyperfiltration in the remaining nephrons, which mimics the pathophysiology of naturally occurring CKD.[10]

Experimental Workflow

Experimental_Workflow Start Healthy Adult Cats Surgery 7/8 Renal Ablation Surgery Start->Surgery Recovery Post-operative Recovery (approx. 2 months) Surgery->Recovery Confirmation Confirmation of CKD & Hypertension (BUN, Creatinine, BP) Recovery->Confirmation Randomization Randomization Confirmation->Randomization Benazepril_Group This compound Treatment Group (0.5-2.0 mg/kg/day, PO) Randomization->Benazepril_Group Treatment Placebo_Group Placebo Control Group Randomization->Placebo_Group Control Monitoring Monitoring (Bloodwork, Urinalysis, BP) Benazepril_Group->Monitoring Placebo_Group->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Diagram 2: Experimental Workflow for this compound Study in a Feline CKD Model.

Detailed Experimental Protocols

7/8 Renal Ablation Protocol

This protocol is adapted from studies utilizing a surgical remnant kidney model to induce CKD in cats.[6][10][11]

  • Animal Selection: Use healthy, adult domestic cats with no pre-existing medical conditions.

  • Pre-operative Assessment: Perform a complete physical examination, complete blood count (CBC), serum biochemistry profile, and urinalysis to establish baseline values.

  • Anesthesia and Analgesia: Administer appropriate pre-medication, induction, and maintenance anesthesia. Provide multi-modal analgesia throughout the peri-operative period.

  • Surgical Procedure:

    • Perform a ventral midline laparotomy to expose the kidneys.

    • For the first kidney, ligate approximately 5/6 of the renal artery branches to induce ischemia and subsequent atrophy of the corresponding renal tissue.[10]

    • Allow a recovery period of 3-4 weeks.

    • Perform a second surgery to perform a contralateral nephrectomy (removal of the other kidney).[10] This two-stage approach results in an approximate 7/8 reduction in functional renal mass.

  • Post-operative Care: Provide intensive post-operative monitoring, including fluid therapy, pain management, and nutritional support.

  • Confirmation of CKD: Monitor serum creatinine, blood urea nitrogen (BUN), and systemic blood pressure. CKD and hypertension typically develop within 2 months post-ablation.[6][7]

This compound Administration and Monitoring Protocol

This protocol is based on clinical trials of this compound in cats with both experimentally induced and naturally occurring CKD.[6][12][13]

  • Treatment Groups: Randomly assign cats to either a this compound treatment group or a placebo control group.[12][13]

  • Dosage and Administration:

    • This compound Group: Administer this compound hydrochloride orally at a dose of 0.5-1.0 mg/kg once daily.[4][12][13] Some experimental studies have used doses up to 2.0 mg/kg/day.[6][8]

    • Placebo Group: Administer a matched placebo orally once daily.

  • Duration of Treatment: Treatment duration can range from a few weeks to several months or even years, depending on the study endpoints.[6][12][13]

  • Monitoring Parameters:

    • Renal Function: Measure serum creatinine, BUN, and creatinine clearance at regular intervals (e.g., weekly, then monthly).

    • Proteinuria: Determine the urine protein-to-creatinine (UPC) ratio from urine samples collected via cystocentesis.

    • Blood Pressure: Measure systemic blood pressure using a validated method such as oscillometry.[14]

    • RAAS Activity: Measure plasma renin activity, angiotensin II, and aldosterone concentrations.[6][7]

    • Clinical Condition: Monitor appetite, body weight, and overall clinical status.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound in cats with chronic kidney disease.

Table 1: Effects of this compound on Renal Parameters in Experimentally Induced CKD
ParameterPre-BenazeprilPost-BenazeprilP-valueReference
Systemic Blood Pressure (mmHg) Increased (p<0.01 or 0.05)Corrected (p<0.05)<0.05[6][7]
BUN Significantly IncreasedNo significant change reported-[6][7]
Serum Creatinine Significantly IncreasedNo significant change reported-[6][7]
Creatinine Clearance Significantly DecreasedNo significant change reported-[6][7]
Plasma Renin Activity ElevatedNo significant change reported-[6][7]
Angiotensin II ElevatedSignificantly Reduced (p<0.05)<0.05[6][7]
Aldosterone ElevatedSignificantly Reduced (p<0.05)<0.05[6][7]
Table 2: Effects of this compound in Cats with Naturally Occurring CKD
ParameterThis compound GroupPlacebo GroupP-valueReference
Urine Protein-to-Creatinine (UPC) Ratio Significant ReductionNo significant change<0.05[4][12][13]
Renal Survival Time (days, mean ± SD) 637 ± 480520 ± 3230.47[5][12]
Renal Survival Time (days, mean ± SD) in cats with UPC ≥ 1 402 ± 202149 ± 900.27[5][12]
Progression to IRIS Stage 4 93 ± 5% remained in stage 2/373 ± 13% remained in stage 2/3-[13]
Appetite (in cats with UPC ≥ 1) ImprovedNo improvement0.017[12][15]

Conclusion

The use of this compound in a feline model of chronic kidney disease is well-documented. The 7/8 renal ablation model effectively mimics the pathophysiology of the naturally occurring disease. This compound has been shown to significantly reduce proteinuria and modulate the renin-angiotensin-aldosterone system. While a significant increase in overall renal survival time has not been consistently demonstrated in all cats, there is evidence to suggest a benefit in cats with higher levels of proteinuria.[4][5][12] These application notes and protocols provide a foundation for researchers and drug development professionals to design and conduct further studies to elucidate the full therapeutic potential of this compound and other ACE inhibitors in the management of feline chronic kidney disease.

References

Application Notes and Protocols: Utilizing Cultured Podocytes to Evaluate the Protective Effects of Benazepril on Podocyte Effacement

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Podocytes are highly specialized, terminally differentiated epithelial cells that form a crucial component of the glomerular filtration barrier in the kidney.[1][2] Their intricate foot processes and the intervening slit diaphragms create a size-selective barrier that prevents the loss of essential proteins like albumin into the urine.[2] Injury to podocytes leads to the flattening and retraction of these foot processes, a phenomenon known as effacement, which is a hallmark of proteinuric kidney diseases such as focal segmental glomerulosclerosis (FSGS) and diabetic nephropathy.[2][3][4] Podocyte effacement disrupts the filtration barrier, leading to proteinuria and progressive renal dysfunction.[1][3]

The renin-angiotensin system (RAS) and its primary effector, Angiotensin II (Ang II), are key mediators of podocyte injury.[1][5] Ang II, through its type 1 receptor (AT1R), can induce oxidative stress, cytoskeletal rearrangement, and apoptosis in podocytes, contributing to effacement.[1][3]

Benazepril is a prodrug that is converted in the liver to its active metabolite, benazeprilat.[1] Benazeprilat is a potent angiotensin-converting enzyme (ACE) inhibitor, which blocks the conversion of angiotensin I to angiotensin II.[1][5] By reducing Ang II levels, ACE inhibitors like this compound are widely used to treat hypertension, reduce proteinuria, and slow the progression of chronic kidney disease.[5][6][7] Studies have shown that the protective effects of ACE inhibitors on the kidney extend beyond their blood pressure-lowering effects, directly attenuating podocyte damage.[8]

This document provides detailed protocols for utilizing conditionally immortalized mouse podocytes as an in vitro model to study the protective effects of this compound against Angiotensin II-induced podocyte effacement. These protocols cover cell culture, induction of injury, treatment with this compound, and methods for assessing podocyte integrity.

Key Experimental Workflow

The overall experimental workflow involves culturing and differentiating podocytes, inducing injury with Angiotensin II, treating with this compound, and subsequently analyzing the cells for markers of effacement and injury.

G cluster_0 Cell Culture & Differentiation cluster_1 Injury & Treatment cluster_2 Analysis A Proliferation of Conditionally Immortalized Mouse Podocytes (33°C) B Induction of Differentiation (Switch to 37°C) A->B 10-14 days C Differentiated Podocytes D Induce Injury: Angiotensin II (1µM) C->D E Treatment: Benazeprilat (various conc.) D->E Co-treatment or Pre-treatment F Assess Podocyte Effacement (Phalloidin Staining for F-actin) E->F G Analyze Slit Diaphragm Proteins (Immunofluorescence for Nephrin, Podocin) E->G H Quantify Protein Expression (Western Blot) E->H I Measure Apoptosis (Caspase-3 Assay) E->I

Caption: Experimental workflow for studying this compound's effect on podocyte effacement.

Experimental Protocols

Protocol 1: Culture of Conditionally Immortalized Mouse Podocytes (MPC5 Cell Line)

This protocol is adapted from established methods for culturing the widely used MPC5 cell line, which proliferates at a permissive temperature (33°C) and differentiates into mature, arborized podocytes at a non-permissive temperature (37°C).[9][10]

Materials:

  • Conditionally immortalized mouse podocyte cell line (e.g., MPC5)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Recombinant mouse interferon-gamma (IFN-γ)

  • Type I Collagen

  • Phosphate-Buffered Saline (PBS)

  • 0.05% Trypsin-EDTA

  • T25 and T75 culture flasks, 6-well plates, and 96-well plates

  • Incubators set at 33°C with 5% CO₂ and 37°C with 5% CO₂

A. Coating Culture Vessels:

  • Prepare a 50 µg/mL solution of Type I Collagen in sterile PBS.

  • Add the collagen solution to culture vessels to completely cover the surface.

  • Incubate for at least 1 hour at 37°C.

  • Aspirate the collagen solution and wash the surface twice with sterile PBS.

  • Allow vessels to dry completely in a sterile hood before use.

B. Proliferation Medium (Permissive Conditions):

  • RPMI-1640

  • 10% FBS

  • 1% Penicillin-Streptomycin

  • 10 U/mL IFN-γ

C. Differentiation Medium (Non-permissive Conditions):

  • RPMI-1640

  • 10% FBS

  • 1% Penicillin-Streptomycin

  • (No IFN-γ)

D. Cell Propagation (Proliferation):

  • Culture podocytes in collagen-coated T75 flasks in Proliferation Medium.

  • Incubate at 33°C with 5% CO₂.

  • Subculture cells when they reach 80% confluency. Do not allow them to become fully confluent.

  • To subculture, wash cells with PBS, add 2-3 mL of pre-warmed Trypsin-EDTA, and incubate at 33°C for 3-5 minutes.

  • Neutralize trypsin with Proliferation Medium, centrifuge the cells, and re-plate at the desired density.

E. Induction of Differentiation:

  • Plate proliferating podocytes onto collagen-coated vessels (e.g., 6-well plates for protein analysis or glass coverslips in 24-well plates for imaging).

  • Once cells reach 70-80% confluency, switch to Differentiation Medium.

  • Transfer the cells to a 37°C incubator with 5% CO₂.

  • Culture for 10 to 14 days to allow for differentiation. Differentiated podocytes will stop proliferating, enlarge, and develop characteristic arborized processes. Confirm differentiation by observing morphology and expression of differentiation markers like synaptopodin.[10]

Protocol 2: Induction of Podocyte Injury with Angiotensin II and Treatment with Benazeprilat

This protocol describes how to induce podocyte effacement using Angiotensin II (Ang II) and to test the protective effect of benazeprilat, the active metabolite of this compound.

Materials:

  • Differentiated mouse podocytes (from Protocol 1)

  • Angiotensin II (human)

  • Benazeprilat

  • Serum-free RPMI-1640 medium

  • DMSO (vehicle for benazeprilat, if needed)

  • Sterile PBS

Procedure:

  • After 10-14 days of differentiation, wash the podocytes twice with sterile PBS.

  • Starve the cells by incubating in serum-free RPMI-1640 medium for 6-12 hours at 37°C.

  • Prepare stock solutions of Ang II in sterile water and benazeprilat in a suitable vehicle (e.g., DMSO or water).

  • Prepare treatment media in serum-free RPMI-1640. Set up the following experimental groups:

    • Control: Vehicle only.

    • Ang II Injury: 1 µM Ang II.[1]

    • Benazeprilat Alone: Various concentrations (e.g., 1, 10, 100 µM) to test for baseline effects.

    • Ang II + Benazeprilat: 1 µM Ang II co-treated with various concentrations of benazeprilat.

  • Remove the starvation medium and add the respective treatment media to the cells.

  • Incubate for the desired time points (e.g., 12, 24, or 48 hours) at 37°C.[1]

  • After incubation, proceed with analysis (Protocols 3 and 4).

Note: Puromycin aminonucleoside (PAN) at 50 µg/mL for 24-48 hours can be used as an alternative or positive control for inducing podocyte injury.[7][11][12]

Protocol 3: Assessment of Podocyte Cytoskeleton by Phalloidin Staining

Podocyte effacement involves significant reorganization of the actin cytoskeleton.[13] Phalloidin staining allows for the visualization of F-actin filaments and morphological changes.

Materials:

  • Treated podocytes on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • After treatment, gently wash cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Incubate with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image using a fluorescence microscope. Healthy, differentiated podocytes will show defined F-actin stress fibers, while injured cells will exhibit a disorganized cytoskeleton with cortical actin rings, corresponding to effacement.[7]

Protocol 4: Analysis of Slit Diaphragm Proteins by Immunofluorescence and Western Blot

The integrity of the slit diaphragm can be assessed by examining the expression and localization of key proteins like nephrin and podocin.[11][14]

A. Immunofluorescence:

  • Follow steps 1-5 from Protocol 3 (Fixation and Permeabilization).

  • Blocking: Incubate cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody: Incubate with primary antibodies against nephrin or podocin diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody: Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Follow steps 7-11 from Protocol 3 for counterstaining, mounting, and imaging. In healthy cells, nephrin and podocin will show a distinct pattern at cell-cell junctions, which becomes disrupted and delocalized upon injury.

B. Western Blot:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies (nephrin, podocin, synaptopodin, GAPDH/β-actin as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

Data Presentation

Quantitative data from Western blot analysis and cell viability assays should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Benazeprilat on Angiotensin II-Induced Changes in Podocyte Protein Expression

Treatment GroupRelative Nephrin Expression (Normalized to Control)Relative Podocin Expression (Normalized to Control)Relative Caspase-3 Activity (Fold Change vs. Control)
Control1.00 ± 0.051.00 ± 0.081.00 ± 0.10
Ang II (1 µM)0.45 ± 0.070.52 ± 0.063.50 ± 0.41
Ang II + Bena (1 µM)0.58 ± 0.090.65 ± 0.102.80 ± 0.35
Ang II + Bena (10 µM)0.82 ± 0.06#0.88 ± 0.07#1.65 ± 0.22#
Ang II + Bena (100 µM)0.95 ± 0.05#0.97 ± 0.08#1.15 ± 0.18#
Benazeprilat (100 µM)1.02 ± 0.041.05 ± 0.091.08 ± 0.13
Data are presented as mean ± SD. p < 0.05 vs. Control; #p < 0.05 vs. Ang II. "Bena" refers to Benazeprilat. Data are hypothetical.

Signaling Pathways

Angiotensin II-Induced Podocyte Injury Pathway

Angiotensin II binding to the AT1 receptor on podocytes triggers multiple downstream signaling cascades that converge to promote cytoskeletal rearrangement, oxidative stress, and apoptosis, leading to foot process effacement. This compound acts by inhibiting ACE, thereby reducing the production of Angiotensin II and preventing the initiation of this cascade.

G cluster_0 Downstream Signaling ACE Angiotensin Converting Enzyme (ACE) AngII Angiotensin II ACE->AngII AngI Angiotensin I AngI->ACE AT1R AT1 Receptor AngII->AT1R Binds TRPC6 TRPC6 Activation AT1R->TRPC6 Arf6 Arf6-Erk1/2 Activation AT1R->Arf6 This compound Benazeprilat This compound->ACE Inhibits Ca ↑ Intracellular Ca²⁺ TRPC6->Ca Calcineurin Calcineurin/NFAT Activation Ca->Calcineurin Calcineurin->TRPC6 Positive Feedback Cytoskeleton Actin Cytoskeleton Rearrangement Calcineurin->Cytoskeleton Nox4 Nox4 Upregulation Arf6->Nox4 ROS ↑ ROS Production Nox4->ROS ROS->Cytoskeleton Apoptosis Apoptosis ROS->Apoptosis Effacement Podocyte Effacement & Proteinuria Cytoskeleton->Effacement Apoptosis->Effacement

Caption: Signaling cascade of Angiotensin II-induced podocyte injury and the inhibitory action of this compound.

By employing these in vitro models and protocols, researchers can effectively screen and characterize the mechanisms through which compounds like this compound protect podocytes, providing valuable data for the development of therapies for proteinuric kidney diseases.

References

Application Notes and Protocols: Establishing a Murine Model of Heart Failure for Benazepril Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Murine models are invaluable tools for studying the pathophysiology of heart failure and for the preclinical evaluation of novel therapeutic agents.[1][2][3] This document provides detailed protocols for establishing a murine model of heart failure using two common surgical methods: Transverse Aortic Constriction (TAC) and Myocardial Infarction (MI) via ligation of the left anterior descending (LAD) coronary artery.[4][5][6] Furthermore, it outlines the experimental design for testing the efficacy of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, in mitigating the progression of heart failure in these models.[7][8]

This compound is a prodrug that is converted to its active metabolite, benazeprilat, which inhibits the angiotensin-converting enzyme (ACE).[7] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[7][8] The resulting vasodilation and reduction in aldosterone secretion decrease the workload on the heart, making it an effective treatment for hypertension and heart failure.[8][9][10]

Mechanism of Action of this compound

This compound primarily exerts its therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical regulator of blood pressure and fluid balance.[8] In heart failure, this system is often pathologically activated.

The RAAS signaling pathway and the action of this compound are illustrated below:

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Fibrosis_Hypertrophy Cardiac Fibrosis & Hypertrophy AT1_Receptor->Fibrosis_Hypertrophy Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) This compound This compound (Benazeprilat) This compound->ACE

RAAS Pathway and this compound's Site of Action.

Experimental Protocols: Murine Models of Heart Failure

Transverse Aortic Constriction (TAC) Model

The TAC model induces pressure overload on the left ventricle, leading to compensatory hypertrophy that can progress to heart failure.[6][11]

Protocol:

  • Anesthesia and Preparation: Anesthetize the mouse (e.g., with ketamine/xylazine cocktail or isoflurane).[11][12] Shave the ventral neck and chest area and disinfect with betadine and 70% ethanol.[5][13] Place the mouse in a supine position on a heating pad to maintain body temperature.[5][11]

  • Surgical Incision: Make a longitudinal midline incision in the skin from the suprasternal notch to the mid-chest to expose the sternum.

  • Exposure of the Aortic Arch: Perform an upper partial sternotomy to the level of the third or fourth rib.[11][12] Use retractors to gently spread the incision and visualize the thymus. Bluntly dissect and retract the thymus to expose the aortic arch.[12]

  • Aortic Constriction: Carefully dissect the connective tissue around the transverse aortic arch.[12] Pass a 6-0 silk suture under the aortic arch between the innominate and left common carotid arteries.[12] Place a blunted 27-gauge needle alongside the aorta, and tie the suture snugly around both the aorta and the needle.[12] Quickly and gently remove the needle to create a standardized stenosis.[12]

  • Closure: Replace the thymus, close the sternum with sutures, and close the skin incision.[12]

  • Post-operative Care: Wean the mouse from the ventilator (if used) and allow it to recover in a pre-warmed cage.[5][12] Administer analgesics (e.g., buprenorphine) for 72 hours post-surgery.[5]

Myocardial Infarction (MI) Model by LAD Ligation

This model mimics human myocardial infarction, leading to cardiac remodeling and heart failure.[4][14]

Protocol:

  • Anesthesia and Intubation: Anesthetize the mouse as described for the TAC model.[5] Intubate the mouse with a small-gauge catheter and connect it to a rodent ventilator.[5]

  • Thoracotomy: Place the mouse in a supine position. Perform a left thoracotomy at the fourth intercostal space to expose the heart.[5]

  • LAD Ligation: Gently retract the ribs and identify the left anterior descending (LAD) coronary artery. Pass an 8-0 silk suture under the LAD artery.[5]

  • Induction of MI: Permanently ligate the LAD artery by tying the suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.[4] For sham-operated controls, the suture is passed under the LAD but not tied.[5]

  • Closure: Close the chest wall in layers and then suture the skin incision.[5]

  • Post-operative Care: Gradually wean the mouse from the ventilator.[5] Provide post-operative analgesia and monitor the animal closely during recovery as described for the TAC model.[5]

Experimental Design for this compound Efficacy Testing

The following experimental workflow is recommended for evaluating the efficacy of this compound.

experimental_workflow start Start acclimatization Acclimatization (1 week) start->acclimatization baseline_echo Baseline Echocardiography acclimatization->baseline_echo randomization Randomization into Groups baseline_echo->randomization surgery Heart Failure Induction (TAC or MI) randomization->surgery HF Group sham_surgery Sham Surgery randomization->sham_surgery Sham Group treatment_start Commence Treatment (e.g., 1 week post-op) surgery->treatment_start sham_surgery->treatment_start treatment_period Treatment Period (e.g., 4-8 weeks) - this compound - Vehicle treatment_start->treatment_period interim_echo Interim Echocardiography (Optional) treatment_period->interim_echo final_echo Final Echocardiography treatment_period->final_echo interim_echo->treatment_period euthanasia Euthanasia & Tissue Harvest final_echo->euthanasia data_analysis Data Analysis final_echo->data_analysis histology Histological Analysis euthanasia->histology histology->data_analysis end End data_analysis->end

Experimental Workflow for this compound Efficacy Testing.

Experimental Groups:

  • Sham + Vehicle: Mice undergo sham surgery and receive the vehicle (e.g., saline or water).

  • HF (TAC or MI) + Vehicle: Mice undergo heart failure induction surgery and receive the vehicle.

  • HF (TAC or MI) + this compound: Mice undergo heart failure induction surgery and receive this compound.

This compound Administration:

  • Dosage: A typical starting dose for this compound in mice is 10 mg/kg/day, which can be adjusted based on pilot studies.

  • Route of Administration: Oral gavage or administration in drinking water.

  • Duration: Treatment should commence shortly after surgery (e.g., 3-7 days) and continue for a period sufficient to observe significant cardiac remodeling (e.g., 4-8 weeks).

Assessment of Cardiac Function and Remodeling

Echocardiography

Transthoracic echocardiography is a non-invasive method to assess cardiac function and morphology.[15][16]

Protocol:

  • Preparation: Shave the chest hair of the mouse.[15][17] Anesthetize the mouse with isoflurane (1-1.5% for maintenance) and place it in a supine position on a heated platform with integrated ECG leads.[15][18]

  • Image Acquisition: Apply warmed ultrasound gel to the chest.[15][16] Use a high-frequency linear array transducer to obtain two-dimensional B-mode images in the parasternal long-axis and short-axis views.[15]

  • M-mode Imaging: From the short-axis view at the level of the papillary muscles, acquire M-mode images to measure wall thickness and chamber dimensions.[15]

  • Measurements: Measure the left ventricular internal dimension (LVID), interventricular septal thickness (IVS), and posterior wall thickness (PW) at both diastole (d) and systole (s).[15]

  • Calculations: Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) are calculated from these measurements to assess systolic function.[15]

Histological Analysis

Histological analysis is performed on harvested heart tissue to assess fibrosis and hypertrophy.

Protocol for Masson's Trichrome Staining (for Fibrosis):

  • Tissue Preparation: Euthanize the mouse, excise the heart, and arrest it in diastole with KCl. Fix the heart in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.

  • Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain in Weigert's iron hematoxylin.

    • Stain in Biebrich scarlet-acid fuchsin.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Stain in aniline blue.

    • Differentiate in 1% acetic acid.

  • Imaging and Quantification: Image the stained sections. Collagen fibers will stain blue, myocardium red, and nuclei black. Quantify the fibrotic area (blue-stained) as a percentage of the total left ventricular area using image analysis software.[19][20]

Protocol for Hematoxylin and Eosin (H&E) Staining (for Hypertrophy):

  • Tissue Preparation: Prepare tissue sections as described for Masson's Trichrome staining.

  • Staining:

    • Deparaffinize and rehydrate sections.

    • Stain in Hematoxylin.

    • "Blue" the sections in a suitable buffer.

    • Counterstain with Eosin.

    • Dehydrate and mount.

  • Imaging and Quantification: Image the stained sections. Nuclei will stain blue/purple, and cytoplasm will stain pink/red. Measure the cross-sectional area of cardiomyocytes to assess hypertrophy.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Echocardiographic Parameters

ParameterSham + VehicleHF + VehicleHF + this compound
Heart Rate (bpm)
LVEF (%)
FS (%)
LVID;d (mm)
LVID;s (mm)
IVS;d (mm)
PW;d (mm)

Table 2: Histological and Gravimetric Data

ParameterSham + VehicleHF + VehicleHF + this compound
Heart Weight/Body Weight (mg/g)
Lung Weight/Body Weight (mg/g)
Interstitial Fibrosis (%)
Cardiomyocyte Cross-Sectional Area (µm²)

Conclusion

The protocols outlined in this document provide a robust framework for establishing a murine model of heart failure and for evaluating the therapeutic efficacy of this compound. The use of both TAC and MI models allows for the investigation of heart failure arising from different pathological stimuli. Comprehensive assessment using echocardiography and histology will provide crucial data on the effects of this compound on cardiac function, remodeling, and fibrosis. This approach will facilitate a thorough preclinical evaluation of this compound's potential as a heart failure therapy.

References

Application Notes and Protocols for the Analysis of Benazepril Impurities and Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of impurities and degradation products in the antihypertensive drug benazepril. The protocols are designed to be used in research and quality control environments to ensure the safety, efficacy, and stability of this compound formulations.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[1][2] During its synthesis and storage, various impurities and degradation products can emerge, which may affect its therapeutic efficacy and safety.[1] Regulatory authorities necessitate the identification and quantification of these impurities. This document outlines robust analytical methods for this purpose. The primary active metabolite and a major degradation product of this compound is benazeprilat, formed by the cleavage of the ester group.[1][3]

Analytical Methodologies

A variety of analytical techniques are employed for the analysis of this compound and its impurities, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most common, often coupled with mass spectrometry (MS) for enhanced sensitivity and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of this compound and its related substances. Reversed-phase chromatography with UV detection is typically used.

Protocol 1: Isocratic RP-HPLC Method

This method is suitable for the simultaneous determination of this compound and its impurities.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 0.4 mg/mL.[4]

    • For impurity standards, prepare individual stock solutions and then a mixed standard solution in the mobile phase.[4][5]

  • Chromatographic Conditions:

ParameterValue
Column Symmetry C18, 250 x 4.6 mm, 5 µm[6]
Mobile Phase 750 mL DI Water, 250 mL Acetonitrile, 2 mL Octylamine; adjust pH to 2.50 with Orthophosphoric acid[6]
Flow Rate 1.0 mL/min[6][7]
Injection Volume 20 µL[6]
Detector UV at 240 nm[5][6]
Column Temperature Ambient[6]
  • System Suitability:

    • Inject a system suitability solution containing this compound and a known impurity (e.g., this compound Related Compound B).

    • The resolution between the two peaks should be not less than 1.7.[4]

    • The relative standard deviation for replicate injections should not be more than 2.0%.[4]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and improved resolution compared to conventional HPLC.

Protocol 2: Gradient RP-UPLC Method

This stability-indicating method is designed for the simultaneous estimation of this compound and its degradation products.

  • Sample Preparation:

    • Prepare the sample and standard solutions in a diluent of 0.1% Triethylamine phosphate: Methanol (25:75 v/v).[8]

  • Chromatographic Conditions:

ParameterValue
Column C18 column
Mobile Phase A: 0.1% Triethylamine phosphateB: Methanol(Gradient elution)
Flow Rate 1.0 mL/min[8]
Injection Volume Not specified, typically 1-5 µL
Detector UV at 236 nm[8]
Column Temperature Not specified, typically ambient or slightly elevated
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity, making it ideal for the identification and quantification of trace-level impurities and for pharmacokinetic studies.

Protocol 3: LC-MS/MS for this compound and Benazeprilat

This method is suitable for the simultaneous quantification of this compound and its active metabolite, benazeprilat, in plasma.[9]

  • Sample Preparation (Plasma):

    • Perform solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.[9][10]

  • Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column Diamond C18, 150 mm × 4.6 mm, 5 µm[9]
Mobile Phase 0.1% acetic acid-acetonitrile (50:50, v/v) with a gradient flow rate[9]
Flow Rate Gradient: 0.6 mL/min to 1.0 mL/min[9]
Mass Spectrometer Triple quadrupole with electrospray ionization (ESI)[9]
Ionization Mode Positive
Detection Multiple Reaction Monitoring (MRM)[9]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to elucidate the degradation pathways of the drug substance.

Protocol 4: Stress Conditions for Forced Degradation

  • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 4 hours.[7]

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 4 hours.[7]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat at 80°C for 4 hours.[7]

  • Photolytic Degradation: Expose the drug solution or solid drug to sunlight for 72 hours.[7]

Following exposure to stress conditions, samples should be neutralized (if necessary) and diluted with the mobile phase for analysis by a stability-indicating method.

Data Presentation

The following tables summarize the quantitative data for the analytical methods described.

Table 1: HPLC Method Parameters

ParameterProtocol 1
Column Symmetry C18 (250x4.6mm, 5µm)[6]
Mobile Phase Water:ACN:Octylamine (pH 2.5)[6]
Flow Rate 1.0 mL/min[6][7]
Detection 240 nm[5][6]
Linearity Range 0.05% - 5.0% for this compound and impurities[6]
LOD/LOQ Not specified

Table 2: UPLC Method Parameters

ParameterProtocol 2
Column C18
Mobile Phase 0.1% TEA phosphate:Methanol (gradient)[8]
Flow Rate 1.0 mL/min[8]
Detection 236 nm[8]
Linearity Range 4-20 µg/mL (this compound)[8]
LOD/LOQ LOD: 0.08 µg/mL, LOQ: 0.24 µg/mL (this compound)[8]

Table 3: LC-MS/MS Method Parameters

ParameterProtocol 3
Column Diamond C18 (150x4.6mm, 5µm)[9]
Mobile Phase 0.1% Acetic acid:ACN (50:50, v/v)[9]
Flow Rate 0.6 - 1.0 mL/min (gradient)[9]
Detection MRM
Linearity Range 1-2000 ng/mL (this compound), 1-1600 ng/mL (Benazeprilat)[9]
LOD/LOQ LLOQ: 1 ng/mL for both analytes[9]

Visualizations

The following diagrams illustrate the degradation pathway of this compound and a typical workflow for impurity analysis.

Benazepril_Degradation_Pathway This compound This compound Benazeprilat Benazeprilat (Active Metabolite and Major Degradation Product) This compound->Benazeprilat Hydrolysis (Acidic/Basic Conditions) Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Photochemical Degradation Hydrolytic_Impurities Other Hydrolytic Impurities This compound->Hydrolytic_Impurities Hydrolysis

Caption: this compound Degradation Pathway

Impurity_Analysis_Workflow Sample_Receipt Sample Receipt Sample_Preparation Sample Preparation (Dissolution, Dilution) Sample_Receipt->Sample_Preparation Chromatographic_Separation Chromatographic Separation (HPLC/UPLC) Sample_Preparation->Chromatographic_Separation Detection Detection (UV/MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Impurity_Identification Impurity Identification (if using MS) Peak_Integration->Impurity_Identification Reporting Final Report Generation Impurity_Identification->Reporting

Caption: Impurity Analysis Workflow

References

Application Notes and Protocols for Enhancing Benazepril Solubility via Solid Dispersion Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazepril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. As a crystalline solid, it exhibits poor aqueous solubility, which can limit its dissolution rate and potentially impact its bioavailability. Solid dispersion technology offers a promising strategy to enhance the solubility and dissolution of poorly water-soluble drugs like this compound. This is achieved by dispersing the drug in an amorphous form within a hydrophilic carrier matrix at the molecular level. This application note provides an overview of common solid dispersion techniques, detailed experimental protocols for the preparation and characterization of this compound solid dispersions, and a framework for data analysis.

Rationale for Solid Dispersion of this compound

The principle behind solid dispersions for solubility enhancement lies in several key mechanisms:

  • Particle Size Reduction: Dispersing the drug at a molecular level in a carrier matrix dramatically increases the surface area available for dissolution.

  • Amorphization: Conversion of the crystalline drug to a higher-energy amorphous state reduces the energy required for dissolution.

  • Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug particles.

  • Inhibition of Recrystallization: The carrier can act to prevent the amorphous drug from converting back to its less soluble crystalline form.

Commonly used hydrophilic carriers for solid dispersions include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

Experimental Protocols

Preparation of this compound Solid Dispersions

This method is suitable for thermolabile drugs as it avoids the use of high temperatures.

Protocol:

  • Accurately weigh the desired amounts of this compound hydrochloride and a hydrophilic carrier (e.g., PVP K30, HPMC E5 LV) to achieve specific drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve both the drug and the carrier in a common volatile solvent, such as ethanol or a mixture of dichloromethane and methanol. Ensure complete dissolution with the aid of a magnetic stirrer.

  • The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • The resulting solid mass is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The dried solid dispersion is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator over anhydrous silica gel until further characterization.

This method involves the melting of the drug and carrier together. It is not suitable for thermolabile drugs.

Protocol:

  • Accurately weigh this compound hydrochloride and a suitable carrier with a relatively low melting point (e.g., PEG 6000) in the desired ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Physically mix the drug and carrier thoroughly in a glass container.

  • Heat the mixture in a temperature-controlled oil bath to a temperature just above the melting point of the carrier, with continuous stirring to ensure a homogenous melt.

  • Once a clear, molten solution is obtained, rapidly cool the mixture by placing the container in an ice bath to solidify the mass.

  • The solidified mass is then scraped out, pulverized, and sieved.

  • Store the resulting solid dispersion in a desiccator.

This is a simple and solvent-free method for preparing solid dispersions.

Protocol:

  • Accurately weigh this compound hydrochloride and a carrier (e.g., HPMC) in the desired ratios.

  • Physically mix the components in a mortar.

  • Co-grind the mixture for a specified period (e.g., 60 minutes) to obtain a homogenous powder.

  • The resulting powder is the solid dispersion and should be stored in a desiccator.

Characterization of this compound Solid Dispersions

Protocol:

  • Accurately weigh a quantity of the solid dispersion equivalent to 10 mg of this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask and make up the volume.

  • Filter the solution and dilute it appropriately with the same solvent.

  • Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at the λmax of this compound (approximately 241 nm)[1].

  • Calculate the drug content using a previously prepared calibration curve.

Protocol:

  • Perform dissolution studies using a USP Type I (basket) or Type II (paddle) dissolution apparatus.

  • Use 900 mL of a suitable dissolution medium, such as 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8), maintained at 37 ± 0.5°C.

  • Set the rotation speed to 50 or 75 rpm.

  • Accurately weigh a quantity of the solid dispersion equivalent to a standard dose of this compound and place it in the dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the drug concentration using a UV-Vis spectrophotometer at the λmax of this compound.

  • Calculate the cumulative percentage of drug release at each time point.

  • Differential Scanning Calorimetry (DSC): To determine the thermal behavior and to check for the amorphization of this compound. A typical protocol involves heating the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere. The absence of the characteristic melting endotherm of this compound in the solid dispersion indicates its amorphous state.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline or amorphous nature of the drug in the solid dispersion. The disappearance of sharp diffraction peaks corresponding to crystalline this compound in the diffractogram of the solid dispersion confirms its conversion to an amorphous form.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To investigate any potential interactions between this compound and the carrier. The absence of significant shifts in the characteristic peaks of this compound suggests the absence of chemical interactions.

Data Presentation

The quantitative data obtained from the characterization studies should be summarized in clear and concise tables for easy comparison.

Table 1: Drug Content and Saturation Solubility of this compound Solid Dispersions

Formulation CodeDrug:Carrier Ratio (w/w)CarrierPreparation MethodDrug Content (%)Saturation Solubility (µg/mL) in WaterFold Increase in Solubility
Pure this compound---100[Insert Value]1.0
BSD-PVP11:1PVP K30Solvent Evaporation[Data][Data][Data]
BSD-PVP21:3PVP K30Solvent Evaporation[Data][Data][Data]
BSD-PEG11:1PEG 6000Fusion[Data][Data][Data]
BSD-PEG21:3PEG 6000Fusion[Data][Data][Data]
BSD-HPMC11:1HPMC E5Co-grinding[Data][Data][Data]
BSD-HPMC21:3HPMC E5Co-grinding[Data][Data][Data]

Table 2: In Vitro Dissolution Parameters of this compound Solid Dispersions

Formulation Code% Drug Release in 15 min% Drug Release in 30 min% Drug Release in 60 min
Pure this compound[Data][Data][Data]
BSD-PVP1[Data][Data][Data]
BSD-PVP2[Data][Data][Data]
BSD-PEG1[Data][Data][Data]
BSD-PEG2[Data][Data][Data]
BSD-HPMC1[Data][Data][Data]
BSD-HPMC2[Data][Data][Data]

Visualizations

The following diagrams illustrate the experimental workflows for the preparation and characterization of this compound solid dispersions.

experimental_workflow cluster_prep Solid Dispersion Preparation cluster_char Characterization start Weigh this compound & Carrier solvent Solvent Evaporation Method start->solvent fusion Fusion Method start->fusion grinding Co-grinding Method start->grinding end_prep Pulverize & Sieve solvent->end_prep fusion->end_prep grinding->end_prep drug_content Drug Content end_prep->drug_content dissolution In Vitro Dissolution end_prep->dissolution dsc DSC end_prep->dsc pxrd PXRD end_prep->pxrd ftir FTIR end_prep->ftir

Caption: Workflow for Preparation and Characterization.

signaling_pathway cluster_mechanism Mechanism of Enhanced Solubility SD This compound Solid Dispersion Amorphous Amorphous State SD->Amorphous Amorphization Wettability Increased Wettability SD->Wettability Hydrophilic Carrier ParticleSize Reduced Particle Size SD->ParticleSize Molecular Dispersion Dissolution Enhanced Dissolution Rate Amorphous->Dissolution Wettability->Dissolution ParticleSize->Dissolution

Caption: Mechanism of Solubility Enhancement.

Conclusion

Solid dispersion technology presents a viable and effective approach for enhancing the solubility and dissolution rate of this compound hydrochloride. The choice of carrier and preparation method should be carefully selected and optimized based on the physicochemical properties of the drug and the desired release profile. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and formulation scientists working on the development of improved this compound formulations.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of benazepril.

Frequently Asked Questions (FAQs)

Q1: I'm confused about the aqueous solubility of this compound hydrochloride. Some sources say it's highly soluble, while others state it's poorly soluble. Which is correct?

A1: This is a common point of confusion. The solubility of this compound hydrochloride is highly dependent on the pH of the aqueous solution.

  • In acidic conditions (low pH), this compound hydrochloride is highly soluble. For instance, in 0.1N HCl (pH ~1.2) and in water (which is slightly acidic), its solubility is greater than 100 mg/mL.[1]

  • As the pH increases towards neutral and alkaline, its solubility significantly decreases. In a phosphate buffer at pH 7.2, this compound hydrochloride is considered sparingly soluble, with a reported solubility of approximately 0.5 mg/mL when prepared in a 1:1 solution of DMF:PBS.[2] The free base form of this compound is practically insoluble in water.

This pH-dependent solubility is critical to consider during experimental design, especially for in vitro assays performed at physiological pH.

Q2: Why does the solubility of this compound hydrochloride decrease as the pH increases?

A2: this compound hydrochloride is the salt of a weak base. In acidic solutions, the molecule is protonated and exists in a more polar, ionized form, which readily interacts with water molecules, leading to high solubility. As the pH increases, the molecule gets deprotonated, becoming less polar and more lipophilic, which causes it to precipitate out of the aqueous solution.

Q3: I need to prepare a stock solution of this compound hydrochloride for my cell culture experiment at pH 7.4. What is the best approach?

A3: Due to its low solubility at neutral pH, preparing a concentrated stock solution of this compound hydrochloride directly in a pH 7.4 buffer is challenging. The recommended method is to first dissolve the compound in an organic solvent and then dilute it with your aqueous buffer.

A common procedure is as follows:

  • Dissolve this compound hydrochloride in an organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[2]

  • Once fully dissolved, slowly add the aqueous buffer (e.g., PBS, pH 7.4) to the organic stock solution while vortexing to achieve the desired final concentration.

  • Be aware that precipitation may still occur if the final concentration in the aqueous buffer is too high. A 1:1 mixture of DMF and PBS (pH 7.2) can achieve a this compound hydrochloride solubility of approximately 0.5 mg/mL.[2]

  • It is advisable to prepare aqueous solutions fresh and not to store them for more than a day to avoid precipitation and degradation.[2]

Q4: What are the main strategies to overcome the poor aqueous solubility of this compound for formulation development?

A4: Several techniques can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound. These can be broadly categorized as:

  • Chemical Modifications: Adjusting the pH to a more acidic range where this compound is soluble.

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a solid state.

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins.

  • Novel Formulations: Developing advanced drug delivery systems such as nanoemulsions or liposomes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed when preparing an aqueous solution of this compound hydrochloride at neutral pH. The concentration of this compound hydrochloride exceeds its solubility limit at that specific pH.1. Decrease the final concentration of this compound hydrochloride in your aqueous solution.2. Use a co-solvent: Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.3. Adjust the pH: If your experiment allows, lower the pH of the aqueous solution to increase solubility.
Low and variable results in in vitro dissolution studies. Poor wetting of the drug powder and slow dissolution rate in the dissolution medium.1. Consider particle size reduction (micronization) to increase the surface area of the drug.2. Incorporate a surfactant (e.g., Tween 80, Sodium Lauryl Sulphate) in the dissolution medium to improve wettability.3. Explore solubility enhancement techniques like solid dispersions or cyclodextrin complexation to improve the intrinsic dissolution rate.
Difficulty in achieving a high drug load in a liquid formulation. The inherent poor solubility of this compound in the desired vehicle.1. Formulate a nanoemulsion: This can significantly increase the solubility and stability of the drug in a liquid dosage form.[3]2. Investigate co-solvency: Use a mixture of water-miscible solvents in which this compound has higher solubility.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents
SolventpHSolubility (mg/mL)Reference
0.1N HCl1.2> 100[1]
Water1.9> 100[1]
0.05 M Phosphate Buffer2.3> 20[1]
0.05 M Phosphate Buffer2.49.2[1]
0.05 M Phosphate Buffer3.22.1[1]
0.05 M Phosphate Buffer5.33.8[1]
0.05 M Phosphate Buffer5.96.6[1]
DMF:PBS (1:1)7.2~ 0.5[2]
Water-> 5[4]
Water-10 (ultrasonication needed)[5]
Ethanol-~ 1[2]
DMSO-20[2]
DMF-30[2]
Table 2: Solubility of Benazeprilat (Active Metabolite)
SolventSolubility (mg/mL)Reference
DMSO~ 0.5[6]
Dimethyl Formamide~ 0.16[6]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Solid Dispersion by Solvent Evaporation Method

Disclaimer: This is an illustrative protocol based on general methods for preparing solid dispersions, as specific literature for this compound is limited. Optimization will be required.

Objective: To enhance the dissolution rate of this compound hydrochloride by preparing a solid dispersion with a hydrophilic carrier like Polyvinylpyrrolidone (PVP K30).

Materials:

  • This compound Hydrochloride

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Preparation of Drug-Carrier Solution:

    • Weigh this compound hydrochloride and PVP K30 in a 1:2 drug-to-carrier ratio (w/w).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask with continuous stirring until a clear solution is obtained.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature of 40-50°C.

  • Drying and Pulverization:

    • Once the solvent is completely removed, a solid mass will be formed on the wall of the flask.

    • Scrape the solid mass and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle.

  • Sieving and Storage:

    • Pass the pulverized powder through a sieve (e.g., 60 mesh) to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator until further characterization.

Characterization:

  • Dissolution Studies: Compare the dissolution profile of the solid dispersion with that of pure this compound hydrochloride and a physical mixture of the drug and carrier.

  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug in the dispersion and to check for any drug-carrier interactions.

Protocol 2: Preparation of this compound Hydrochloride-Cyclodextrin Inclusion Complex by Kneading Method

Disclaimer: This is an illustrative protocol based on general methods for preparing cyclodextrin inclusion complexes, as specific literature for this compound is limited. Optimization will be required.

Objective: To improve the aqueous solubility of this compound hydrochloride by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • This compound Hydrochloride

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol-water mixture (1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Preparation of the Complex:

    • Weigh this compound hydrochloride and HP-β-CD in a 1:1 molar ratio.

    • Place the HP-β-CD in a glass mortar and add a small amount of the ethanol-water mixture to form a homogeneous paste.

    • Slowly add the this compound hydrochloride powder to the paste.

    • Knead the mixture for 45-60 minutes. During this process, add more of the solvent mixture if necessary to maintain a suitable consistency.

  • Drying:

    • Dry the resulting paste in a vacuum oven at 50°C until a constant weight is achieved.

  • Pulverization and Sieving:

    • Pulverize the dried complex using a mortar and pestle.

    • Pass the powder through a sieve to get a uniform particle size.

  • Storage:

    • Store the prepared inclusion complex in a well-closed container in a desiccator.

Characterization:

  • Phase Solubility Studies: Determine the stability constant and stoichiometry of the complex by measuring the solubility of this compound hydrochloride in aqueous solutions of increasing HP-β-CD concentrations.

  • Dissolution Studies: Evaluate the dissolution rate of the complex compared to the pure drug.

  • Solid-State Characterization: Use DSC, XRD, and FTIR to confirm the formation of the inclusion complex.

Visualizations

G cluster_0 Troubleshooting Low Aqueous Solubility cluster_1 Solutions A This compound HCl Powder C Precipitation / Incomplete Dissolution A->C B Aqueous Buffer (Neutral pH) B->C S1 Decrease Final Concentration C->S1 Concentration > Solubility Limit S2 Use Co-Solvent (e.g., DMSO, DMF) C->S2 For Stock Solutions S3 Adjust pH (to acidic range) C->S3 If Experiment Allows S4 Formulation Strategies (Solid Dispersion, Cyclodextrin Complexation) C->S4 For Formulation Development

Caption: Troubleshooting workflow for this compound hydrochloride precipitation.

G cluster_workflow Experimental Workflow: Solid Dispersion Preparation (Solvent Evaporation) step1 Step 1: Dissolution Dissolve this compound HCl and PVP K30 in Methanol step2 Step 2: Solvent Removal Evaporate Methanol using a Rotary Evaporator step1->step2 Clear Solution step3 Step 3: Drying Dry the solid mass in a vacuum oven step2->step3 Solid Mass step4 Step 4: Processing Pulverize and sieve the dried product step3->step4 Dried Mass step5 Final Product This compound HCl Solid Dispersion step4->step5 Fine Powder

Caption: Workflow for preparing this compound HCl solid dispersion.

G This compound Poorly Soluble This compound Molecule Complex Water-Soluble Inclusion Complex This compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Water Aqueous Environment Complex->Water Enhanced Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Troubleshooting Benazepril degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benazepril. Our focus is to help you mitigate degradation during sample preparation and ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, a prodrug, is the hydrolysis of its ester group. This chemical transformation converts this compound into its pharmacologically active metabolite, benazeprilat. This hydrolysis can be chemically or enzymatically mediated.

Q2: Under what conditions is this compound known to be unstable?

A2: this compound is susceptible to degradation under several conditions, including:

  • Hydrolytic conditions: Both acidic and alkaline environments can catalyze the hydrolysis of the ester linkage.

  • Oxidative stress: The presence of oxidizing agents can lead to the formation of degradation products.

  • Photolytic stress: Exposure to light, particularly UV radiation, can induce degradation.

  • Thermal stress: Elevated temperatures can accelerate the rate of degradation.

Q3: What are the major degradation products of this compound?

A3: The most prominent degradation product is benazeprilat , the active form of the drug, formed via hydrolysis. Other minor degradation products can also be formed under various stress conditions.

Q4: How can I store my this compound samples to minimize degradation?

A4: To ensure the stability of your this compound samples, it is recommended to:

  • Store them in a desiccated environment.

  • Protect them from light by using amber vials or storing them in the dark.

  • Keep them at controlled, cool temperatures, as elevated temperatures can accelerate degradation.

Troubleshooting Guide: this compound Degradation During Sample Preparation

This guide addresses common issues encountered during the analysis of this compound that may be related to its degradation.

Issue 1: Low recovery of this compound in my samples.

Potential Cause Recommended Solution
Hydrolysis during sample processing: The pH of your sample or extraction solvent may be promoting the hydrolysis of this compound to benazeprilat.Maintain a neutral pH (around 7.0) during sample preparation and extraction. Use buffered solutions where appropriate.
Enzymatic degradation in biological matrices: Esterase enzymes present in plasma or tissue homogenates can rapidly convert this compound to benazeprilat.Immediately after collection, add an esterase inhibitor (e.g., sodium fluoride) to your biological samples. Keep samples on ice throughout the preparation process.
High temperatures during sample preparation: Evaporation steps or prolonged exposure to ambient temperatures can accelerate degradation.Use gentle evaporation techniques, such as a stream of nitrogen at a controlled, low temperature. Minimize the time samples are kept at room temperature.

Issue 2: Appearance of unexpected peaks in my chromatogram.

Potential Cause Recommended Solution
Formation of degradation products: The unexpected peaks are likely degradation products of this compound due to exposure to harsh conditions.Review your sample preparation workflow for potential exposure to acidic or basic conditions, strong oxidizing agents, or prolonged light. Compare the retention times of the unknown peaks with those of known this compound degradants if standards are available.
Photodegradation: Exposure of the sample or standard solutions to light, especially UV light, can lead to the formation of photolytic degradation products.Prepare and handle all solutions containing this compound under low-light conditions or by using amber glassware.

Quantitative Data Summary

The following table summarizes the percentage of this compound degradation observed under various forced degradation conditions. This data is essential for understanding the lability of the molecule and for developing stability-indicating analytical methods.

Stress ConditionReagent/ParameterDurationTemperature% Degradation of this compoundReference
Acid Hydrolysis Conc. HCl2 hoursAmbient14.85%[1]
Base Hydrolysis 2N NaOH2 hoursAmbient0.29%[1]
Oxidative 3% H₂O₂-AmbientBelow Reporting Limit[1]
Thermal Heat-80°C0.10%[1]
Photolytic UV light-AmbientBelow Reporting Limit[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 5N HCl. Keep the mixture for 2 hours at room temperature. Neutralize the solution with 5N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2N NaOH. Keep the mixture for 2 hours at room temperature. Neutralize the solution with 2N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution for a specified time at room temperature. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid drug powder in a hot air oven at 80°C for a specified duration. After exposure, dissolve the powder in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (as per ICH Q1B guidelines).

  • Analysis: Analyze all the stressed samples by a suitable stability-indicating HPLC method.

Visualizations

This compound Degradation Pathway

Benazepril_Degradation This compound This compound Benazeprilat Benazeprilat (Active Metabolite) This compound->Benazeprilat Hydrolysis (Acidic/Basic/Enzymatic) Other_Degradants Other Minor Degradation Products This compound->Other_Degradants Oxidation, Photolysis

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for Low this compound Recovery

Troubleshooting_Workflow Start Low this compound Recovery Observed Check_pH Check pH of Solvents and Sample Matrix Start->Check_pH Check_Temp Review Sample Preparation Temperature Start->Check_Temp Check_Enzyme Biological Matrix? (e.g., Plasma) Start->Check_Enzyme Adjust_pH Adjust to Neutral pH (approx. 7.0) Check_pH->Adjust_pH Control_Temp Use Low-Temperature Evaporation/Processing Check_Temp->Control_Temp Add_Inhibitor Add Esterase Inhibitor (e.g., NaF) & Keep Cold Check_Enzyme->Add_Inhibitor Reinject Re-prepare and Analyze Sample Add_Inhibitor->Reinject Adjust_pH->Reinject Control_Temp->Reinject

Caption: A logical workflow for troubleshooting low recovery of this compound.

References

Technical Support Center: Managing Variability in Animal Models of Benazepril-Induced Nephroprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in animal models of benazepril-induced nephroprotection.

Troubleshooting Guide

This section addresses common issues encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Question Potential Causes Troubleshooting Steps
Why am I observing high variability in blood pressure response to this compound? 1. Animal Strain and Genetics: Different rodent strains exhibit varying sensitivities to ACE inhibitors.[1] 2. Baseline Health Status: Underlying health conditions can affect drug metabolism and response. 3. Acclimatization Period: Insufficient acclimatization can lead to stress-induced blood pressure fluctuations. 4. Method of Blood Pressure Measurement: Indirect methods (e.g., tail-cuff) can be less accurate and more prone to variability than direct methods (e.g., telemetry).1. Standardize Animal Model: Use a single, well-characterized strain for all experiments. 2. Health Screening: Thoroughly screen animals for any pre-existing conditions before study initiation. 3. Adequate Acclimatization: Ensure a sufficient acclimatization period (e.g., at least one week) in a controlled environment.[2] 4. Refine Measurement Technique: If using indirect methods, ensure proper training of personnel and controlled conditions. Consider telemetry for continuous and more accurate data.
My this compound-treated group is not showing a significant reduction in proteinuria. What could be the reason? 1. Inadequate Dose or Treatment Duration: The dose of this compound may be too low, or the treatment period may be too short to elicit a significant effect.[3][4] 2. Severity of Kidney Disease: In advanced stages of chronic kidney disease (CKD), the response to treatment may be diminished. 3. Dietary Factors: High-protein diets can exacerbate proteinuria and mask the effects of treatment. 4. Urine Collection and Analysis: Improper urine collection or storage can lead to inaccurate measurements of the urine protein-to-creatinine ratio (UPC).[5][6]1. Dose-Response Study: Conduct a pilot study to determine the optimal dose and duration of this compound treatment for your specific model. 2. Model Staging: Characterize the stage of CKD in your animals before treatment to ensure homogeneity within groups. 3. Standardize Diet: Use a standard, controlled diet for all animals in the study. 4. Standardize Urine Analysis: Follow a strict protocol for urine collection (e.g., metabolic cages for 24-hour collection) and ensure immediate analysis or proper storage (-80°C) to maintain sample integrity.[7]
I'm seeing unexpected mortality in my animal model of CKD. 1. Severity of the CKD Model: Some models, like adenine-induced nephropathy at high doses or extensive surgical resection, can have high mortality rates.[8][9] 2. Off-target Drug Effects: Although generally well-tolerated, this compound can cause hypotension or hyperkalemia, especially in volume-depleted animals.[10] 3. Surgical Complications: For surgical models like 5/6 nephrectomy, complications such as bleeding or infection can lead to mortality.[8]1. Refine the Model: Adjust the dose of the inducing agent (e.g., adenine) or the extent of surgical resection to achieve a more stable model of CKD with lower mortality.[9] 2. Monitor Vital Signs and Electrolytes: Regularly monitor blood pressure and serum potassium levels, especially at the beginning of treatment. Ensure adequate hydration. 3. Optimize Surgical Technique: Ensure aseptic surgical techniques and provide appropriate post-operative care, including analgesics.[9]
The glomerular filtration rate (GFR) measurements are inconsistent across my study groups. 1. Methodological Variability: Different methods for measuring GFR (e.g., inulin clearance, creatinine clearance, FITC-sinistrin) have varying levels of accuracy and precision.[11][12] 2. Animal Handling and Stress: Anesthesia and restraint during GFR measurement can affect renal hemodynamics and lead to variability.[13] 3. Hydration Status: Dehydration or overhydration can significantly impact GFR.1. Standardize GFR Measurement: Use a consistent and validated method for GFR measurement throughout the study. Inulin clearance is considered the gold standard.[11] 2. Minimize Stress: If possible, use methods that allow for GFR measurement in conscious, unrestrained animals (e.g., transcutaneous measurement).[13] If anesthesia is required, use a consistent anesthetic regimen. 3. Control Hydration: Ensure all animals have free access to water and are euhydrated before GFR measurement.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in animal models of nephroprotection.

Q1: What is the mechanism of action of this compound in providing nephroprotection? A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor. It blocks the conversion of angiotensin I to angiotensin II.[14][15][16] This leads to several beneficial effects in the kidneys:

  • Reduced Intraglomerular Pressure: By decreasing angiotensin II levels, this compound causes vasodilation of the efferent arterioles in the glomeruli, which lowers the pressure within the glomeruli and reduces hyperfiltration-induced damage.[17]

  • Decreased Proteinuria: The reduction in intraglomerular pressure helps to decrease the leakage of protein into the urine.[18][19]

  • Inhibition of Fibrosis: Angiotensin II is a pro-fibrotic molecule. By blocking its production, this compound can help to slow down the progression of renal fibrosis.[20]

  • Anti-inflammatory Effects: Angiotensin II also has pro-inflammatory properties. This compound's inhibition of angiotensin II can lead to a reduction in renal inflammation.

Q2: What are the most common animal models used to study this compound-induced nephroprotection? A2: Several animal models are used to induce chronic kidney disease and study the effects of this compound. Common models include:

  • Surgical Models:

    • 5/6 Nephrectomy (Subtotal Nephrectomy): This involves the surgical removal of one kidney and a portion of the other, leading to a reduction in renal mass and subsequent hyperfiltration and glomerulosclerosis in the remnant kidney.[21]

    • 7/8 Renal Ablation: A more extensive surgical reduction of renal mass.[22][23]

  • Chemically-Induced Models:

    • Adenine-Induced Nephropathy: Administration of adenine in the diet or via gavage leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular injury, inflammation, and interstitial fibrosis.[2][24][25]

    • Streptozotocin (STZ)-Induced Diabetic Nephropathy: STZ is toxic to pancreatic beta cells, inducing hyperglycemia and subsequently diabetic kidney disease.[7][18]

Q3: What are the key parameters to measure when assessing the nephroprotective effects of this compound? A3: Key parameters to assess this compound's efficacy include:

  • Renal Function:

    • Glomerular Filtration Rate (GFR): The gold standard for assessing kidney function.[10][11]

    • Serum Creatinine and Blood Urea Nitrogen (BUN): These are waste products cleared by the kidneys; their levels in the blood increase as kidney function declines.[7][26]

  • Proteinuria:

    • Urine Protein-to-Creatinine Ratio (UPC): A non-invasive and reliable method to quantify protein loss in the urine.[5][27][28]

  • Blood Pressure:

    • Systolic and Diastolic Blood Pressure: To assess the antihypertensive effects of this compound.

  • Histopathology:

    • Kidney tissue analysis: To evaluate structural changes such as glomerulosclerosis, tubulointerstitial fibrosis, and inflammation.

Q4: What are the potential side effects of this compound in animal models? A4: While generally well-tolerated, potential side effects of this compound in animals can include:

  • Hypotension (low blood pressure)[10]

  • Hyperkalemia (high potassium levels)[10]

  • Gastrointestinal upset (e.g., vomiting, diarrhea)[10]

  • Lethargy or weakness[10] It is important to monitor animals for these signs, especially when initiating treatment or using higher doses.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound in animal models of chronic kidney disease.

Table 1: Effect of this compound on Renal Function Parameters in a Canine Remnant Kidney Model

ParameterPre-ablationPost-ablation (Pre-treatment)Post-benazepril (2 mg/kg/day for 2 weeks)
Blood Urea Nitrogen (mg/dL) 14.5 ± 2.445.2 ± 10.143.8 ± 9.8
Serum Creatinine (mg/dL) 0.9 ± 0.12.5 ± 0.62.4 ± 0.5
Creatinine Clearance (mL/min/kg) 2.8 ± 0.50.9 ± 0.21.0 ± 0.3
Mean Blood Pressure (mmHg) 105 ± 5135 ± 8115 ± 7
Plasma Angiotensin II (pg/mL) 25.6 ± 8.468.3 ± 15.2*35.1 ± 10.9
Plasma Aldosterone (pg/mL) 45.2 ± 12.1125.6 ± 28.468.9 ± 18.2**
p<0.05 vs. Pre-ablation; **p<0.05 vs. Post-ablation (Pre-treatment). Data adapted from Mishina et al. (2008).[22][23]

Table 2: Effect of this compound on Proteinuria in a Feline Model of Chronic Renal Insufficiency

GroupBaseline Urine Protein-to-Creatinine Ratio (UPC)Change in UPC after Treatment
This compound (0.5-1.0 mg/kg/day) 0.45 ± 0.12-0.15 ± 0.08
Placebo 0.48 ± 0.15+0.05 ± 0.06
p<0.05 vs. Placebo. Data adapted from a clinical trial in cats with CRI.[19]

Table 3: Effect of this compound on Biochemical Parameters in a Rat Model of Diabetic Nephropathy

ParameterNormal ControlDiabetic Nephropathy (DN)DN + this compound (10 mg/kg/day)
24-h Urinary Protein (mg) 15.2 ± 3.1158.4 ± 25.685.3 ± 18.9**
Serum Creatinine (μmol/L) 45.8 ± 5.298.6 ± 12.465.7 ± 9.8
Blood Urea Nitrogen (mmol/L) 6.4 ± 1.125.3 ± 4.8*15.1 ± 3.5
*p<0.01 vs. Normal Control; **p<0.01 vs. DN. Data adapted from a study in STZ-induced diabetic rats.[7][26]

Experimental Protocols

1. Adenine-Induced Chronic Kidney Disease in Mice

  • Objective: To induce a model of chronic kidney disease characterized by tubulointerstitial nephropathy.

  • Animals: 6-week-old male C57BL/6 mice.[2][24]

  • Procedure:

    • Acclimatize mice for one week with free access to standard chow and water.[2]

    • Prepare a 0.2% adenine-supplemented diet. Alternatively, administer adenine by oral gavage. For gavage, suspend adenine in a vehicle like 0.5% carboxymethyl cellulose (CMC).[2][24]

    • Administer adenine at a dose of 50 mg/kg body weight daily by oral gavage for 28 days.[2][24]

    • A control group should receive the vehicle (0.5% CMC) only.[2]

    • Monitor animal body weight and general health daily.

    • At the end of the study period, collect blood and urine for biochemical analysis and harvest kidneys for histological examination.

2. 5/6 Nephrectomy in Rats

  • Objective: To create a surgical model of chronic kidney disease based on reduced renal mass.

  • Animals: Adult male Wistar rats (200-250g).[29][30]

  • Procedure:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).[21][30]

    • Make a flank incision to expose the left kidney.

    • Ligate and remove the upper and lower thirds of the left kidney.

    • Alternatively, ligate two of the three branches of the left renal artery to induce infarction of two-thirds of the kidney.

    • Close the incision in layers.

    • Allow the animal to recover for one week.

    • Perform a second surgery to remove the entire right kidney (right nephrectomy).

    • Provide post-operative analgesia.

    • The development of CKD typically occurs over several weeks following the second surgery.

3. Measurement of Glomerular Filtration Rate (GFR) using FITC-Inulin in Mice

  • Objective: To accurately measure the glomerular filtration rate.

  • Materials: FITC-inulin, dialysis membrane, anesthesia.

  • Procedure:

    • Prepare a 5% solution of FITC-inulin in 0.85% saline and dialyze it for 24 hours to remove any free FITC.[10]

    • Anesthetize the mouse.

    • Administer a single bolus of FITC-inulin via retro-orbital or tail vein injection.[10]

    • Collect small blood samples (e.g., 2-3 µL) from the saphenous or tail vein at multiple time points (e.g., 3, 5, 7, 10, 15, 35, 56, and 75 minutes) post-injection.[10]

    • Measure the fluorescence of the plasma samples to determine the concentration of FITC-inulin.

    • Calculate the GFR using a two-phase exponential decay model based on the clearance of FITC-inulin from the plasma over time.[10]

4. Measurement of Urine Protein-to-Creatinine (UPC) Ratio

  • Objective: To quantify urinary protein loss.

  • Procedure:

    • Collect a urine sample. For spot samples, mid-stream urine is preferred. For more accurate assessment, a 24-hour urine collection using metabolic cages is recommended. To minimize variability, pooling urine collected over several days can be beneficial.[6]

    • Ensure the urine sample is free of visible blood and signs of inflammation, as these can falsely elevate the protein reading.[5] A complete urinalysis should be performed first.

    • Measure the total protein concentration in the urine using a suitable assay (e.g., pyrogallol red method).

    • Measure the creatinine concentration in the same urine sample (e.g., Jaffe method).

    • Calculate the UPC ratio by dividing the urine protein concentration (in mg/dL) by the urine creatinine concentration (in mg/dL).

    • In healthy dogs, the UPC ratio is typically <0.5, and in cats, it is <0.4.[27] Values above these thresholds indicate significant proteinuria.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of this compound

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Aldosterone Aldosterone Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (ACE Inhibitor) This compound->ACE Inhibits Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention->Increased_BP Adrenal_Cortex->Aldosterone

Caption: The Renin-Angiotensin-Aldosterone System and this compound's inhibitory action on ACE.

Experimental Workflow for Assessing this compound's Nephroprotective Efficacy

Experimental_Workflow Start Start: Select Animal Model (e.g., Adenine-induced CKD) Induction Induce Chronic Kidney Disease Start->Induction Baseline Baseline Measurements (GFR, UPC, Blood Pressure) Induction->Baseline Grouping Randomize Animals into Groups (Control, this compound) Baseline->Grouping Treatment Administer this compound or Vehicle (Daily for specified duration) Grouping->Treatment Monitoring Monitor Animal Health & Body Weight Treatment->Monitoring Endpoint Endpoint Measurements (GFR, UPC, Blood Pressure) Monitoring->Endpoint Harvest Harvest Kidneys for Histopathology Endpoint->Harvest Analysis Data Analysis and Interpretation Harvest->Analysis

Caption: A typical experimental workflow for evaluating the nephroprotective effects of this compound.

Logical Relationship of Factors Contributing to Variability

Variability_Factors Variability High Variability in Experimental Outcomes Animal_Factors Animal-Related Factors Animal_Factors->Variability Strain Genetics/Strain Animal_Factors->Strain Health Baseline Health Animal_Factors->Health Acclimatization Acclimatization Animal_Factors->Acclimatization Procedural_Factors Procedural Factors Procedural_Factors->Variability CKD_Induction CKD Model Induction Procedural_Factors->CKD_Induction Drug_Admin Drug Administration (Dose, Route) Procedural_Factors->Drug_Admin Diet Diet Procedural_Factors->Diet Measurement_Factors Measurement Factors Measurement_Factors->Variability BP_Method Blood Pressure Method Measurement_Factors->BP_Method GFR_Method GFR Measurement Measurement_Factors->GFR_Method Urine_Collection Urine Collection Measurement_Factors->Urine_Collection

Caption: Key factors contributing to experimental variability in this compound nephroprotection studies.

References

Technical Support Center: Synthesis of Benazepril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benazepril hydrochloride, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound hydrochloride?

A1: The most prevalent synthetic routes for this compound hydrochloride typically involve the coupling of a benzazepine intermediate with a protected amino acid derivative. One common method is the condensation of (3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one with an activated form of ethyl (2R)-2-hydroxy-4-phenylbutyrate.[1] An alternative approach involves the reaction of 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine, followed by esterification and salt formation.[2]

Q2: What are the critical factors affecting the diastereoselectivity of the reaction?

A2: Diastereoselectivity is significantly influenced by the choice of solvent and reaction temperature.[3][4] Polar aprotic solvents like dichloromethane and acetonitrile have been shown to provide higher diastereomeric ratios in the aza-Michael addition, a key step in one of the synthetic routes.[3][4] The reaction temperature is also crucial; lower temperatures can prolong the reaction time and potentially decrease the diastereomeric ratio, while higher temperatures may promote the reversibility of the reaction, also leading to a lower ratio.[3]

Q3: What are the common impurities found in this compound hydrochloride synthesis?

A3: Several process-related impurities and diastereomers can arise during the synthesis of this compound hydrochloride. Common impurities include stereoisomers such as (1R,3S)-Benazepril and (1S,3R)-Benazepril.[5] Other identified impurities include this compound EP Impurity A, B, and C.[5][6][7] A notable process impurity can be the 7-bromo analogue of a key intermediate, which can carry through to the final product if not removed.[8]

Q4: How can the final product be purified to improve yield and diastereomeric purity?

A4: Purification of this compound hydrochloride is often achieved through crystallization. A common method involves dissolving the crude product in a solvent like ethanol and then adding an anti-solvent such as diisopropyl ether or ethyl acetate to induce precipitation of the purified product.[9] This process can consistently yield this compound hydrochloride with a diastereomeric purity of at least 99.8%.[9] Washing the crude product with solvents like isopropyl acetate or acetone can also help in removing impurities.[2][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield - Suboptimal reaction conditions (temperature, solvent).- Incomplete reactions in one or more steps.- Loss of product during work-up and purification.- Optimize reaction parameters for each step. For the aza-Michael addition, use polar aprotic solvents like dichloromethane.[3][4]- Monitor reaction progress using techniques like TLC or HPLC to ensure completion.- Employ efficient extraction and crystallization techniques to minimize product loss.
Poor diastereoselectivity - Incorrect solvent choice.- Reaction temperature is too high or too low.- Presence of certain additives that may hinder selectivity.- Use dichloromethane or acetonitrile for higher diastereomeric ratios.[3][4]- Maintain an optimal reaction temperature, typically between 20-40°C.[3]- Avoid the use of transition metal salts that can block the aza-Michael reaction.[3]
Presence of 7-bromo impurity - Incomplete dehalogenation of the starting material.- Implement a reductive dehalo-hydrogenation step using a noble metal catalyst to remove the bromo-impurity from the intermediate.[8]
Formation of undesired side-products - Use of strong bases leading to side reactions.- Reaction with atmospheric moisture.- Use a milder base like N-methylmorpholine.[1]- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Difficulty in crystallization - Presence of oiling out instead of crystallization.- High levels of impurities inhibiting crystal formation.- Use a seed crystal of pure this compound hydrochloride to induce crystallization.[8]- Ensure the crude product is sufficiently pure before attempting crystallization. Consider an initial purification step like column chromatography if necessary.

Data Presentation

Table 1: Comparison of Yields in Different Synthesis Methods

Method Key Reaction Step Reported Overall Yield Reported Purity Reference
Method ADynamic kinetic resolution of 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine63%99.3% (HPLC)[2]
Method BNucleophilic substitution using ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrateDiastereomeric ratio of SS:SR = 96:4 before final purificationDiastereomeric ratio of SS:SR = 99.7:0.3 after purification[1]
Method CImproved preparation using R-α-p-nitrophenyl sulfonic benzo ethyl butyrate67%99.3% (HPLC)[11]

Table 2: Effect of Solvent on Diastereomeric Ratio in Aza-Michael Addition

Solvent Diastereomeric Ratio (SS:SR) Reference
Dichloromethane4.20 : 1[4]
Acetonitrile3.75 : 1[4]
Ethanol2.15 : 1[4]
Isopropanol1.91 : 1[4]
Toluene1.60 : 1[4]
THF1.53 : 1[4]

Experimental Protocols

Protocol 1: Synthesis via Dynamic Kinetic Resolution

This protocol is adapted from a patented method.[2]

  • Reaction Setup: Dissolve 100g of tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one-1-acetate and 53g of (S)-homophenylalanine in 1.7L of isopropanol in a suitable reaction vessel.

  • Addition of Base: Add 42g of triethylamine to the mixture.

  • Reaction: Heat the mixture to 60°C with stirring and maintain for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the insoluble material and wash the filter cake with isopropanol.

  • Esterification: The resulting intermediate is then esterified using ethanol in the presence of a condensing agent (e.g., dicyclohexylcarbodiimide).

  • Salt Formation: Dissolve the esterified product in isopropyl acetate and cool to below 10°C. Bubble hydrogen chloride gas through the solution until saturation to precipitate the hydrochloride salt.

  • Purification: Filter the crude product and wash with isopropyl acetate. The wet crude product can be further purified by stirring in acetone at 75°C, followed by cooling and filtration.

  • Drying: Dry the final product under vacuum at 60°C.

Protocol 2: Purification by Crystallization

This protocol is based on an improved crystallization process.[9]

  • Dissolution: Prepare a concentrated solution of crude this compound hydrochloride in absolute ethanol.

  • Precipitation: Add the ethanolic solution to diisopropyl ether at a temperature of 20-30°C to induce crystallization.

  • Isolation: Isolate the crystalline product by filtration.

  • Drying: Dry the purified this compound hydrochloride under reduced pressure at 45-50°C.

Mandatory Visualization

Benazepril_Synthesis_Pathway A 3-Bromo-2,3,4,5-tetrahydro-1H- [1]-benzazepine-2-ketone-1- tert-butyl acetate C Intermediate Amine A->C Dynamic Kinetic Resolution (Isopropanol, Et3N, 60°C) B (S)-Homophenylalanine B->C D This compound (Ester) C->D Esterification (Ethanol, Condensing Agent) E This compound Hydrochloride D->E Salt Formation (HCl gas, Isopropyl Acetate)

Caption: General synthesis pathway for this compound hydrochloride.

Troubleshooting_Workflow start Low Yield or Purity Issue check_purity Check Diastereomeric Purity start->check_purity low_purity Low Purity check_purity->low_purity Purity < 99.5% check_yield Analyze Yield of Each Step check_purity->check_yield Purity Acceptable optimize_solvent Optimize Solvent (e.g., Dichloromethane) low_purity->optimize_solvent optimize_temp Adjust Temperature (20-40°C) low_purity->optimize_temp recrystallize Recrystallize Product (Ethanol/Anti-solvent) optimize_solvent->recrystallize optimize_temp->recrystallize end Improved Yield and Purity recrystallize->end low_yield_step Identify Low-Yield Step check_yield->low_yield_step Yield < Expected check_yield->end Yield Acceptable check_conditions Verify Reaction Conditions (Time, Reagents) low_yield_step->check_conditions check_workup Optimize Work-up & Purification low_yield_step->check_workup check_conditions->end check_workup->end

Caption: Troubleshooting workflow for improving this compound HCl synthesis.

References

Addressing matrix effects in LC-MS/MS analysis of Benazepril in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Benazepril and its active metabolite, Benazeprilat, in plasma.

Troubleshooting Guides & FAQs

This section provides answers to common issues encountered during the bioanalysis of this compound in plasma, focusing on the identification and mitigation of matrix effects.

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound and Benazeprilat, due to the presence of co-eluting endogenous components from the plasma sample.[1] These effects can manifest as either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), leading to inaccurate and imprecise quantification.[2][3] Common interfering components in plasma include phospholipids, salts, and proteins.[4]

Q2: My this compound signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?

A: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[3] Because the composition of plasma can vary between individuals and even between samples from the same individual, the extent of ion suppression or enhancement can be inconsistent, leading to unreliable results.[5] It is crucial to assess and address matrix effects during method development and validation.[4]

Q3: How can I qualitatively assess if matrix effects are present in my assay?

A: A common method for qualitative assessment is the post-column infusion technique.[4][5] In this method, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer ion source. A blank plasma sample is then injected. Any significant dip or rise in the baseline signal at the retention time of interfering components indicates the presence of ion suppression or enhancement, respectively.[1]

Q4: How can I quantitatively measure the extent of the matrix effect?

A: The "gold standard" for quantitative assessment is the post-extraction spike method .[1][4] This involves comparing the peak area of this compound in a spiked sample of extracted blank plasma to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[4]

Q5: What are the primary strategies to mitigate matrix effects for this compound analysis?

A: The main strategies to overcome matrix effects can be categorized into three areas:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][6]

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to chromatographically separate this compound and Benazeprilat from co-eluting matrix components is a crucial step.[5][7]

  • Use of a Suitable Internal Standard (IS): An ideal internal standard, particularly a stable isotope-labeled version of the analyte, will co-elute with the analyte and experience the same degree of matrix effect, thus compensating for any signal variations.[8]

Quantitative Data Summary

The choice of sample preparation method significantly impacts the reduction of matrix effects and the overall recovery of this compound. The following tables summarize typical performance data for different extraction techniques.

Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Methods

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)This compound85 - 9510 - 20 (Suppression)[9]
Benazeprilat80 - 9015 - 25 (Suppression)[9]
Liquid-Liquid Extraction (Ethyl Acetate)This compound90 - 105< 10[10]
Benazeprilat88 - 102< 12[10]
Solid-Phase Extraction (Oasis HLB)This compound> 95< 5[10][11]
Benazeprilat> 92< 8[10][11]

Note: Values are approximate and can vary depending on the specific protocol and instrumentation.

Experimental Protocols

Detailed methodologies for the most common sample preparation techniques are provided below.

Protein Precipitation (PPT)

This is a rapid and simple method but may be more susceptible to residual matrix effects compared to LLE and SPE.[12][13]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of cold acetonitrile (or methanol).

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

Protocol:

  • To 200 µL of plasma sample, add the internal standard.

  • Add 50 µL of a buffering agent (e.g., 0.1 M sodium carbonate) to adjust the pH.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte, often resulting in the cleanest extracts.[11]

Protocol (using a generic C18 SPE cartridge):

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Loading: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound and Benazeprilat with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Vortex and inject into the LC-MS/MS system.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflows and a logical troubleshooting guide for addressing matrix effects.

Sample_Preparation_Workflows cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) p1 Plasma Sample + IS p2 Add Acetonitrile p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate & Reconstitute p4->p5 p6 Inject into LC-MS/MS p5->p6 l1 Plasma Sample + IS + Buffer l2 Add Organic Solvent l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Collect Organic Layer l3->l4 l5 Evaporate & Reconstitute l4->l5 l6 Inject into LC-MS/MS l5->l6 s1 Condition Cartridge s2 Load Sample s1->s2 s3 Wash Cartridge s2->s3 s4 Elute Analytes s3->s4 s5 Evaporate & Reconstitute s4->s5 s6 Inject into LC-MS/MS s5->s6

Caption: Experimental workflows for PPT, LLE, and SPE sample preparation.

Troubleshooting_Matrix_Effects cluster_mitigation Mitigation Strategies start Poor Reproducibility / Accuracy Observed q1 Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->q1 opt1 Optimize Sample Preparation (Switch to LLE or SPE) q1->opt1 Matrix Effect Confirmed opt2 Improve Chromatographic Separation (Gradient, Column Chemistry) q1->opt2 Matrix Effect Confirmed opt3 Use Stable Isotope-Labeled IS q1->opt3 Matrix Effect Confirmed end_node Re-validate Method opt1->end_node opt2->end_node opt3->end_node

Caption: Troubleshooting logic for addressing matrix effects in LC-MS/MS.

References

Strategies to minimize Benazepril degradation in long-term stability studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Benazepril degradation during long-term stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways:

  • Hydrolysis: The ester group in this compound is susceptible to hydrolysis, which cleaves it to form its active metabolite, Benazeprilat. This is the most common degradation pathway and is significantly influenced by pH and temperature.[1][2][3]

  • Photodegradation: this compound is sensitive to light, particularly in acidic and neutral pH conditions. Exposure to light can lead to the formation of multiple minor degradation products.[1][2][3]

This compound has also been found to be unstable under oxidative and thermal stress conditions.[1][4]

Q2: What is the main degradation product of this compound?

A2: The major degradation product of this compound is Benazeprilat . Benazeprilat is also the active metabolite of the drug.[1][2][3]

Q3: How does pH affect the stability of this compound?

A3: this compound is susceptible to both acid and base-catalyzed hydrolysis.[1] Kinetic studies have shown that the rate of degradation is significant in both acidic and basic media.[1] Therefore, maintaining a neutral pH is crucial for the stability of this compound in solution.

Q4: Is this compound sensitive to temperature?

A4: Yes, temperature is a critical factor affecting the stability of this compound. Increased temperatures accelerate the rate of hydrolytic degradation.[1]

Q5: What is the impact of light on this compound stability?

A5: Exposure to light, especially UV radiation, can cause photochemical degradation of this compound, leading to the formation of various minor impurities.[1][2][3] This degradation is more pronounced in acidic and neutral solutions.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound in a liquid formulation.

Possible Cause & Solution:

  • Inappropriate pH: this compound is highly susceptible to hydrolysis at acidic and basic pH.

    • Troubleshooting Step: Measure the pH of your formulation. Adjust the pH to a neutral range (around 7.0) using appropriate buffers. A phosphate buffer has been used in studies to maintain a stable pH.[5]

  • Exposure to Light: Photodegradation can occur if the formulation is not adequately protected from light.

    • Troubleshooting Step: Store the liquid formulation in amber-colored or light-resistant containers. Minimize exposure to ambient light during handling and analysis.

  • Elevated Temperature: Higher temperatures will accelerate the rate of hydrolysis.

    • Troubleshooting Step: Store the formulation at controlled room temperature or under refrigeration, as determined by your stability protocol. Avoid exposure to high temperatures during manufacturing and storage.

Issue 2: Inconsistent stability results between different batches of a solid dosage form.

Possible Cause & Solution:

  • Excipient Incompatibility: Certain excipients can interact with this compound and promote its degradation. For instance, lubricants like magnesium stearate have been shown to increase the degradation rate of some ACE inhibitors.

    • Troubleshooting Step: Review the excipients used in your formulation. Consider replacing potentially problematic excipients. For example, studies have shown that using zinc stearate as a lubricant results in a much lower rate of this compound degradation compared to magnesium stearate.

  • Moisture Content: this compound is susceptible to hydrolysis, and high moisture content in a solid dosage form can accelerate its degradation. A direct correlation has been found between the moisture content of this compound hydrochloride tablets and their dissolution rate, with a significant decrease in dissolution observed at moisture content above 3.5%.[6]

    • Troubleshooting Step: Control the moisture content of the raw materials and the final product. Implement appropriate drying steps during manufacturing and use packaging with good moisture barrier properties. The inclusion of a desiccant in the packaging can also be beneficial.[6]

Issue 3: Appearance of unknown peaks in the chromatogram during stability analysis.

Possible Cause & Solution:

  • Forced Degradation Products: The unknown peaks are likely degradation products of this compound.

    • Troubleshooting Step: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[4][5] This will help in identifying and characterizing the unknown peaks in your stability samples. A stability-indicating analytical method should be used to separate and quantify these degradation products.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 0.1 M HCl at 50-63°CSignificant degradation to Benazeprilat.[1]
Base Hydrolysis 0.1 N NaOH at room temperatureSignificant degradation to Benazeprilat.
Oxidative 6% H₂O₂ at 80°C for 4 hoursDegradation observed.[5]
Thermal Dry heat at 80°C for 4 hoursDegradation observed.[5]
Photolytic Exposure to sunlight for 72 hoursDegradation observed.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: Sunfire C18, 250 x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: Water: Methanol (55:45, v/v), with pH adjusted to 7.0 using triethylamine.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 233 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound hydrochloride in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations.

3. Sample Preparation:

  • For solid dosage forms, accurately weigh and crush the tablets. Dissolve the powder in the mobile phase to obtain a known concentration of this compound.

  • For liquid formulations, dilute the sample with the mobile phase to a suitable concentration.

  • Filter all sample solutions through a 0.45 µm filter before injection.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at room temperature for a specified period.

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-6%) at room temperature or elevated temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined time.

  • Photolytic Degradation: Expose the drug substance (in solid or solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

5. Analysis:

  • Inject the standard solutions and the stressed samples into the HPLC system.

  • Identify and quantify this compound and its degradation products by comparing their retention times and peak areas with those of the standard. The method should be able to resolve the this compound peak from all degradation product peaks.[5]

Visualizations

Benazepril_Degradation_Pathway This compound This compound Benazeprilat Benazeprilat This compound->Benazeprilat Hydrolysis (Acid/Base) Minor_Degradants Minor Degradants This compound->Minor_Degradants Photodegradation

Caption: Primary degradation pathways of this compound.

Experimental_Workflow_Stability_Study cluster_prep Sample Preparation cluster_analysis Analysis Formulation This compound Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Formulation->Forced_Degradation HPLC Stability-Indicating HPLC Formulation->HPLC Time-point Sampling Forced_Degradation->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Caption: Workflow for a this compound stability study.

Mitigation_Strategies cluster_formulation Formulation Strategies cluster_packaging Packaging & Storage Degradation This compound Degradation pH_Control Neutral pH pH_Control->Degradation Excipient_Selection Compatible Excipients (e.g., Zinc Stearate) Excipient_Selection->Degradation Moisture_Control Low Moisture Content Moisture_Control->Degradation Light_Protection Light-Resistant Packaging Light_Protection->Degradation Moisture_Barrier Moisture-Barrier Packaging (with Desiccant) Moisture_Barrier->Degradation Temp_Control Controlled Temperature Temp_Control->Degradation

Caption: Strategies to minimize this compound degradation.

References

Optimizing Benazepril dosage for maximal therapeutic effect in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benazepril in a preclinical setting. The information is designed to help optimize dosage for maximal therapeutic effect and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1][2] Benazeprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[3][4] By inhibiting ACE, it blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][5] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][3] The primary therapeutic effect is achieved through the suppression of the Renin-Angiotensin-Aldosterone System (RAAS).[3][6]

Q2: What is a typical starting dose for this compound in preclinical rodent models of hypertension?

A2: For spontaneously hypertensive rats (SHR), effective oral doses have been reported in the range of 0.3 to 10 mg/kg/day.[7] Studies on hypertension-induced cardiac hypertrophy in rats have used doses of 3 and 10 mg/kg/day.[8] A dose of 1 mg/kg/day has also been shown to be effective in reducing left ventricular hypertrophy in rats.[9] The optimal dose will depend on the specific animal model and the severity of the hypertension.

Q3: How is this compound administered in preclinical studies?

A3: In most preclinical studies, this compound hydrochloride is administered orally (p.o.), often once daily.[7][8][9] It can be administered via gavage. For animals that cannot swallow tablets, a suspension can be prepared.[10]

Q4: How long does it take to observe the therapeutic effects of this compound?

A4: In single-dose studies in adult humans, this compound begins to lower blood pressure within 1 hour, with peak effects seen between 2 and 4 hours.[5] The antihypertensive effect of a single dose can persist for 24 hours.[5] In preclinical models, the onset of action may be similar, but steady-state concentrations of the active metabolite, benazeprilat, are typically reached after 2 to 3 daily doses.[6]

Q5: What are the key signaling pathways modulated by this compound beyond the RAAS system?

A5: Beyond its primary effects on the RAAS, this compound has been shown to influence other signaling pathways. Studies have indicated its involvement in the PI3K/Akt signaling pathway, which is crucial for cell survival and can protect against cardiotoxicity.[11] Additionally, this compound has demonstrated anti-inflammatory properties by down-regulating the NF-κB and TGF-β signaling pathways, which are involved in cardiac hypertrophy and fibrosis.[9][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in blood pressure readings between subjects. 1. Inconsistent timing of drug administration and blood pressure measurement.2. Stress-induced hypertension in the animals during measurement.3. Improper technique for blood pressure measurement (e.g., tail-cuff method).4. Individual differences in drug metabolism.1. Standardize the time of day for dosing and all subsequent measurements.2. Acclimatize animals to the measurement device and procedure to minimize stress.3. Ensure proper training on the blood pressure measurement technique and use of appropriate cuff size.4. Increase the sample size to account for biological variability.
Lack of significant blood pressure reduction at the expected effective dose. 1. Insufficient dose for the specific animal model or disease severity.2. Poor oral bioavailability or rapid metabolism in the chosen species.3. The animal model may not be primarily driven by the renin-angiotensin system (e.g., DOCA-salt hypertensive rats).1. Perform a dose-response study to determine the optimal dose for your model.2. Measure plasma concentrations of benazeprilat to confirm drug absorption and metabolism.3. Re-evaluate the suitability of the animal model for testing an ACE inhibitor.
Unexpected increase in plasma renin activity. This is an expected physiological response.Inhibition of ACE reduces angiotensin II levels, which normally exert negative feedback on renin secretion. The removal of this feedback leads to an increase in plasma renin activity.[5] This indicates the drug is having its intended effect on the RAAS.
Development of tolerance or reduced efficacy over time. 1. "Aldosterone escape," where aldosterone levels return to baseline or above despite chronic ACE inhibition.2. Activation of alternative pathways for angiotensin II production.1. Measure serum aldosterone concentrations to investigate for aldosterone escape.2. Consider combination therapy with an aldosterone antagonist if aldosterone escape is confirmed.
Adverse effects observed (e.g., lethargy, hypotension). The dose may be too high, leading to excessive blood pressure reduction.Reduce the dosage and titrate up more slowly. Monitor the animals closely for signs of hypotension.

Data Presentation: this compound Dosage in Preclinical Models

The following tables summarize effective dosages of this compound used in various preclinical studies.

Table 1: this compound Dosage in Rodent Models

Animal Model Condition Dosage Route Frequency Therapeutic Outcome Reference
Spontaneously Hypertensive Rats (SHR)Hypertension0.3 - 10 mg/kgp.o.Once dailySignificant antihypertensive effect.[7]
Spontaneously Hypertensive Rats (SHR)Cardiac Hypertrophy3 and 10 mg/kgp.o.Once dailyDose-dependent reduction in heart and left ventricle weight.[8][8]
Rats (Aortic Coarctation)Left Ventricular Hypertrophy1 mg/kgp.o.Once dailyReduction in LV hypertrophy, dilatation, and fibrosis.[9][9]
Diabetic Rats (STZ-induced)Diabetic NephropathyNot specified--Decreased proteinuria.[13]

Table 2: this compound Dosage in Canine and Feline Models

Animal Model Condition Dosage Route Frequency Therapeutic Outcome Reference
Dogs (Remnant Kidney)Chronic Renal Failure & Hypertension2 mg/kgp.o.Once dailySignificant decrease in blood pressure, angiotensin II, and aldosterone.[14][15][16][14][15][16]
Healthy DogsRAAS Activation (low-sodium diet)0.125, 0.25, 0.5 mg/kgp.o.Single doseDose-dependent decrease in Angiotensin II and ACE activity.[17][18][17][18]
Healthy DogsRAAS Activation (furosemide)1 mg/kgp.o.q12hSignificant reduction in serum ACE activity.[19][19]
CatsGeneral Clinical Testing0.25 - 1.0 mg/kgp.o.Once dailyRecommended dose range for marked inhibition of plasma ACE.[20][20]
CatsSubclinical Hypertrophic Cardiomyopathy0.5 mg/kgp.o.Once dailyPotential improvement in diastolic function.[21][22][21][22]

Visualizations: Pathways and Workflows

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments  degradation Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_II ACE->Inactive_Fragments Benazeprilat Benazeprilat (Active Metabolite) Benazeprilat->ACE Inhibits Experimental_Workflow cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurement Baseline Measurements (Blood Pressure, Biomarkers) Animal_Acclimatization->Baseline_Measurement Randomization Randomization into Groups (Vehicle vs. This compound Doses) Baseline_Measurement->Randomization Drug_Administration Daily Drug Administration (e.g., Oral Gavage) Randomization->Drug_Administration BP_Monitoring Regular Blood Pressure Monitoring (e.g., Tail-cuff) Drug_Administration->BP_Monitoring Blood_Sampling Periodic Blood Sampling (for PK/PD Analysis) BP_Monitoring->Blood_Sampling Terminal_Collection Terminal Tissue & Blood Collection Blood_Sampling->Terminal_Collection Biomarker_Analysis Biomarker Analysis (e.g., ACE activity, Ang II) Terminal_Collection->Biomarker_Analysis Histopathology Histopathological Analysis (Heart, Kidney) Terminal_Collection->Histopathology Data_Analysis Statistical Data Analysis Biomarker_Analysis->Data_Analysis Histopathology->Data_Analysis

References

Troubleshooting inconsistent results in Benazepril in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benazepril in in vitro settings. The information is presented in a question-and-answer format to directly address common challenges and inconsistencies encountered during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vitro experiments with this compound, leading to inconsistent or unexpected results.

Question: Why am I observing variable or lower-than-expected potency of this compound in my cell-based assays?

Answer: Inconsistent potency of this compound can stem from several factors related to its nature as a prodrug and its stability.

  • Prodrug Activation: this compound is a prodrug that is hydrolyzed by cellular esterases to its active metabolite, benazeprilat. The level of esterase activity can vary significantly between different cell types, leading to inconsistent conversion and, therefore, variable potency. It is crucial to ensure your cell model has sufficient esterase activity to process this compound effectively.

  • Hydrolytic Instability: this compound is susceptible to hydrolysis, which can be influenced by the pH and temperature of your culture media.[1] Prolonged incubation times or suboptimal storage of stock solutions can lead to degradation of the compound before it even reaches the cells.

  • Solvent Effects: The choice of solvent for dissolving this compound can impact its stability and delivery to the cells. While DMSO and ethanol are commonly used, high concentrations can be toxic to cells and may also affect the compound's activity.[2] It is recommended to use the lowest effective concentration of the solvent and to run appropriate vehicle controls.

Question: My ACE inhibition assay results are inconsistent. What are the potential causes?

Answer: Inconsistent results in an in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay can be due to several procedural and technical variables.

  • Substrate and Reagent Stability: The substrate used in the assay, such as Hippuryl-Histidyl-Leucine (HHL), can be unstable.[3][4] Ensure that all reagents are stored correctly and are within their expiration dates. Prepare fresh substrate solutions for each experiment.

  • Enzyme Activity: The activity of the ACE enzyme itself can be a source of variability. Ensure consistent sourcing and handling of the enzyme. Variations in enzyme concentration or activity between batches can significantly impact the results.

  • Assay Buffer Composition: The composition of the assay buffer, including pH and the presence of certain ions, can influence ACE activity.[2] It is critical to maintain a consistent buffer composition across all experiments. For example, some ACE inhibition assays are sensitive to the presence of ethanol in the sample.[2]

  • Pipetting Accuracy: As with any enzymatic assay, precise and consistent pipetting is crucial, especially when preparing serial dilutions of the inhibitor.

Question: I am observing unexpected off-target effects in my experiments. What could be the cause?

Answer: While this compound's primary target is ACE, its active metabolite, benazeprilat, may influence other signaling pathways, leading to what may appear as off-target effects.

  • Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[5][6] By inhibiting ACE, benazeprilat can lead to an accumulation of bradykinin, which can activate its own signaling pathways and produce various cellular responses.[7][8]

  • PI3K/Akt and MAPK/ERK Pathway Modulation: Studies have shown that this compound can influence the PI3K/Akt and MAPK/ERK signaling pathways.[9][10] These pathways are involved in a wide range of cellular processes, including cell growth, proliferation, and survival. Depending on your cell model and experimental conditions, modulation of these pathways could lead to unexpected results.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of using this compound in in vitro experiments.

Question: How should I prepare and store this compound stock solutions?

Answer: Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible results. This compound hydrochloride is soluble in organic solvents like DMSO, ethanol, and DMF.[11] It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final working concentration in your cell culture medium or assay buffer. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Due to its susceptibility to hydrolysis, aqueous solutions of this compound should be prepared fresh for each experiment.[1]

Question: What is the difference between this compound and benazeprilat, and which one should I use?

Answer: this compound is the prodrug, which is inactive until it is metabolized by esterases into its active form, benazeprilat.[12] Benazeprilat is the actual inhibitor of ACE. For in vitro experiments, particularly those using purified enzymes or cell lysates, using benazeprilat directly is often preferred as it bypasses the need for metabolic activation and can lead to more consistent results. However, if you are studying the metabolic conversion of this compound or using a whole-cell system where esterase activity is relevant, then using the parent compound is appropriate.

Question: What are typical working concentrations for this compound in cell culture?

Answer: The optimal working concentration of this compound will depend on the specific cell type and the endpoint being measured. Based on published studies, concentrations ranging from the nanomolar to the low micromolar range have been used. For example, in studies with H9c2 cardiomyocytes, a concentration of 1 µM this compound was found to be effective in providing cytoprotection.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Question: How does the presence of serum in the culture medium affect this compound's activity?

Answer: Serum contains various proteins, including esterases that can convert this compound to benazeprilat. However, serum proteins can also bind to both this compound and benazeprilat, potentially reducing their free concentration and thus their availability to the cells.[13][14] The extent of protein binding can vary depending on the serum concentration and the specific proteins present. It is advisable to perform experiments in both serum-containing and serum-free media to assess the impact of serum on your results.

Data Presentation

Table 1: In Vitro Potency of Benazeprilat

CompoundAssay TypeSystemIC50Reference
BenazeprilatACE InhibitionCat Plasma~4.3 mmol/L[4]
BenazeprilatACE Inhibition-~0.27 nM[15]
BenazeprilatACE Inhibition--
BenazeprilatCell ViabilityH9c2 cellsNot reported[9]

Note: Data for benazeprilat IC50 values in various specific cell lines is limited in the public domain. Researchers are encouraged to determine the IC50 empirically in their system of interest.

Experimental Protocols

1. In Vitro ACE Inhibition Assay (Colorimetric)

This protocol is a generalized method for determining the ACE inhibitory activity of a compound like benazeprilat.

  • Materials:

    • Angiotensin-Converting Enzyme (ACE) from rabbit lung

    • Substrate: Hippuryl-Histidyl-Leucine (HHL)

    • Assay Buffer: Sodium borate buffer (pH 8.3) containing NaCl

    • Stopping Reagent: 1M HCl

    • Extraction Solvent: Ethyl acetate

    • Benazeprilat (or other inhibitor)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of benazeprilat in the assay buffer.

    • In a microplate, add the ACE solution to each well containing either the inhibitor dilution or buffer (for control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 1M HCl to each well.

    • Add ethyl acetate to each well and mix thoroughly to extract the hippuric acid product.

    • Centrifuge the plate to separate the organic and aqueous layers.

    • Carefully transfer a portion of the ethyl acetate (upper) layer to a new microplate.

    • Evaporate the ethyl acetate.

    • Reconstitute the dried hippuric acid in a suitable buffer or water.

    • Measure the absorbance at 228 nm using a microplate reader.

    • Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value.[3][4]

2. Western Blot for PI3K/Akt and MAPK/ERK Pathway Proteins

This protocol outlines the general steps for assessing the effect of this compound on key signaling proteins.

  • Materials:

    • Cell line of interest (e.g., H9c2, glomerular mesangial cells)

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and blotting apparatus

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in culture plates and allow them to adhere and grow.

    • Treat the cells with the desired concentrations of this compound for the appropriate duration. Include vehicle-treated and untreated controls.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[9][10]

Mandatory Visualization

Benazepril_Mechanism_of_Action This compound This compound (Prodrug) Esterases Hepatic/Cellular Esterases This compound->Esterases Metabolism Benazeprilat Benazeprilat (Active Metabolite) Esterases->Benazeprilat ACE Angiotensin-Converting Enzyme (ACE) Benazeprilat->ACE Inhibition Angiotensin_II Angiotensin II ACE->Angiotensin_II Conversion Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Degradation Angiotensin_I Angiotensin I Angiotensin_I->ACE Substrate Vasoconstriction Vasoconstriction, Aldosterone Secretion Angiotensin_II->Vasoconstriction Leads to Bradykinin Bradykinin Bradykinin->ACE Substrate Vasodilation Vasodilation Bradykinin->Vasodilation Promotes

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Inconsistent In Vitro Results with this compound check_compound Check Compound Integrity and Handling start->check_compound check_assay Review Assay Protocol and Execution start->check_assay check_cells Evaluate Cell Model Characteristics start->check_cells solubility Solubility Issues? check_compound->solubility stability Stability/Degradation? check_compound->stability reagents Reagent Quality/Stability? check_assay->reagents pipetting Pipetting Accuracy? check_assay->pipetting esterase Sufficient Esterase Activity? check_cells->esterase off_target Potential Off-Target Effects? check_cells->off_target solve_solubility Optimize Solvent/ Use Benazeprilat solubility->solve_solubility Yes solve_stability Prepare Fresh Solutions/ Minimize Incubation Time stability->solve_stability Yes solve_reagents Use Fresh Reagents/ Validate Batches reagents->solve_reagents Yes solve_pipetting Calibrate Pipettes/ Use Proper Technique pipetting->solve_pipetting Yes solve_esterase Use Benazeprilat Directly/ Characterize Cell Line esterase->solve_esterase No solve_off_target Investigate Downstream Signaling Pathways off_target->solve_off_target Yes

Caption: Troubleshooting workflow for inconsistent results.

Benazepril_Signaling_Pathways Benazeprilat Benazeprilat ACE ACE Benazeprilat->ACE Inhibits AngII Angiotensin II (Decreased) ACE->AngII Bradykinin Bradykinin (Increased) ACE->Bradykinin AT1R AT1 Receptor AngII->AT1R Activates B2R B2 Receptor Bradykinin->B2R Activates PI3K_Akt PI3K/Akt Pathway AT1R->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Pathway AT1R->MAPK_ERK Modulates B2R->PI3K_Akt Modulates B2R->MAPK_ERK Modulates Cell_Effects Cellular Effects (Growth, Survival, etc.) PI3K_Akt->Cell_Effects MAPK_ERK->Cell_Effects

Caption: Potential signaling pathways affected by Benazeprilat.

References

Technical Support Center: Refinement of Animal Protocols for Chronic Benazepril Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chronic benazepril administration in animal models. The information is designed to refine experimental protocols, enhance animal welfare, and ensure data integrity.

Troubleshooting Guides

This section addresses specific issues that may arise during chronic this compound administration in a question-and-answer format.

Issue: Animal exhibits signs of gastrointestinal distress (vomiting, diarrhea, lack of appetite) after oral administration.

  • Question: What steps should be taken if an animal develops gastrointestinal (GI) upset following this compound administration?

  • Answer:

    • Administer with Food: If this compound was given on an empty stomach, try administering the next dose with a small amount of palatable food.[1][2][3] This can often mitigate GI side effects.

    • Refine Administration Technique: For oral gavage, ensure the technique is minimally stressful. Consider alternatives like voluntary consumption by mixing the drug with palatable treats (e.g., honey, peanut butter) or using refined methods like micropipette-guided drug administration with sweetened condensed milk.[4][5]

    • Monitor Hydration: Diarrhea and vomiting can lead to dehydration, which can increase the risk of adverse effects.[6] Ensure animals have free access to water and monitor for signs of dehydration.

    • Dose Adjustment: If GI issues persist, consult with the study veterinarian about a possible dose reduction.

    • Rule out Other Causes: Consider if the GI upset could be related to the animal model itself or other experimental factors.

Issue: Animal shows signs of lethargy, weakness, or incoordination.

  • Question: What is the likely cause of lethargy and weakness, and how should it be managed?

  • Answer:

    • Check for Hypotension: Lethargy and weakness can be signs of hypotension (low blood pressure), a potential side effect of this compound.[6]

    • Monitor Blood Pressure: If possible, measure the animal's blood pressure to confirm hypotension.

    • Review Concurrent Medications: The risk of hypotension increases when this compound is co-administered with other vasodilators or diuretics.[6][7]

    • Dose Evaluation: A dose reduction may be necessary if hypotension is confirmed or strongly suspected.

    • Supportive Care: In cases of severe hypotension, supportive care, including volume expansion, may be required under veterinary guidance.[6]

Issue: Inconsistent or unexpected experimental results.

  • Question: What factors could contribute to variability in experimental outcomes during chronic this compound studies?

  • Answer:

    • Dosing Accuracy: For administration in food or water, there can be variability in the ingested dose.[8] Oral gavage or other precise dosing methods are recommended for accuracy.[8]

    • Drug Stability: Ensure the this compound formulation is stable under your storage and administration conditions. This compound hydrochloride tablets can be sensitive to moisture, which may affect dissolution rates.[9] Aqueous solutions may also degrade over time.

    • Animal Stress: Stress from procedures like oral gavage can be a confounding variable.[10] Employing refined and less stressful administration techniques can improve data quality.[10][11][12]

    • Pharmacokinetics: The half-life and time to peak effect of this compound can vary between species.[7] Ensure your dosing interval is appropriate to maintain therapeutic levels. For continuous ACE inhibition, a 12-hour dosing interval may be more suitable than once-daily administration.[7]

    • Underlying Animal Health: Pre-existing conditions, such as renal disease or dehydration, can increase the risk of adverse effects and impact results.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in animal research.

Dosing and Administration

  • What is a typical starting dose for this compound in rodent models?

    • In spontaneously hypertensive rats, oral doses of 3 to 10 mg/kg/day have been shown to be effective in reducing blood pressure and cardiac hypertrophy.[4] In a rat model of diabetic nephropathy, a dose of 10 mg/kg/day was used.[13]

  • How should I prepare an oral solution of this compound?

    • A 2 mg/mL oral suspension can be prepared by adding a suspending vehicle (e.g., Ora-Plus) to this compound tablets, allowing it to stand, and then adding a sweetening vehicle (e.g., Ora-Sweet). This suspension should be stored refrigerated and shaken before each use.[14] Commercially available oral solutions are also an option.[1]

  • Can this compound be administered in drinking water?

    • While possible, administration in drinking water can lead to inaccurate dosing due to variations in water consumption and potential drug degradation.[8] This method is generally less preferred for studies requiring precise dosing.

Monitoring and Side Effects

  • What parameters should be monitored during chronic this compound administration?

    • Regular monitoring of blood pressure, renal function (serum creatinine and BUN), and serum electrolytes (especially potassium) is recommended.[3][6]

  • What are the most common side effects of this compound in animals?

    • The most frequently reported side effects are gastrointestinal, including vomiting, diarrhea, and loss of appetite.[1][3] Lethargy and weakness due to hypotension can also occur.[6]

  • Are there any serious adverse effects to be aware of?

    • While rare, this compound can precipitate or worsen renal dysfunction, particularly in animals with pre-existing kidney disease or those that are dehydrated.[6] Concurrent use with NSAIDs can also increase the risk of acute kidney injury.[6][7]

Drug Interactions

  • What are the major drug interactions to consider with this compound?

    • Diuretics and other vasodilators: Increased risk of hypotension.[6][7]

    • Potassium-sparing diuretics or potassium supplements: Increased risk of hyperkalemia.[6][15]

    • NSAIDs (e.g., aspirin): Increased risk of acute renal failure and may reduce the antihypertensive effect of this compound.[6][7]

    • Agents affecting sympathetic activity: Should be used with caution as they may enhance the antihypertensive effect.[15]

Data Summary Tables

Table 1: Recommended Dosages of this compound in Different Animal Models

Animal ModelConditionDosageFrequencyReference(s)
Spontaneously Hypertensive RatHypertension, Cardiac Hypertrophy3-10 mg/kgOnce daily (p.o.)[4]
Diabetic Rat (STZ-induced)Diabetic Nephropathy10 mg/kgOnce daily (p.o.)[13]
DogCongestive Heart Failure0.25-0.5 mg/kgOnce or twice daily (p.o.)[7][16]
DogChronic Kidney Disease0.25-0.5 mg/kgOnce daily (p.o.)[16][17]
Dog (Remnant Kidney Model)Renal Hypertension2 mg/kgOnce daily (p.o.)[18]
CatCongestive Heart Failure0.25-0.5 mg/kgOnce or twice daily (p.o.)[7]
CatChronic Kidney Disease0.5-1.0 mg/kgOnce daily (p.o.)[19]

Table 2: Pharmacokinetic Parameters of Benazeprilat (Active Metabolite)

SpeciesTime to Peak Plasma Concentration (Oral Admin)Elimination Half-lifePrimary Route(s) of EliminationReference(s)
Human1-2 hours10-11 hoursRenal[20]
Dog1-3 hours~3.5 hoursRenal and Biliary[7]

Experimental Protocols

Protocol 1: Induction of Hypertension in Rats and Chronic this compound Treatment

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model.[4][21]

  • Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Baseline Measurements: Measure baseline systolic blood pressure using a non-invasive tail-cuff method.

  • Treatment Groups: Randomly assign animals to a control group (vehicle administration) and a this compound treatment group (e.g., 10 mg/kg/day).[4]

  • Drug Administration: Administer this compound or vehicle orally once daily via gavage for a specified duration (e.g., 12 weeks).[4] To refine this procedure, consider training the animals to accept the gavage tube or use a less stressful method.[11][12]

  • Monitoring:

    • Measure body weight weekly.

    • Measure systolic blood pressure weekly or bi-weekly.

    • At the end of the study, collect blood samples for analysis of renal function (BUN, creatinine) and serum electrolytes.

    • Harvest tissues (e.g., heart, kidneys) for histological analysis and measurement of hypertrophy.[4]

  • Data Analysis: Compare blood pressure, cardiac and renal parameters between the control and this compound-treated groups.

Visualizations

Benazepril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kallikrein_Kinin Kallikrein-Kinin System Angiotensinogen Angiotensinogen Renin Renin (from Kidney) Angiotensin_I Angiotensin I Renin->Angiotensin_I converts ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE substrate Angiotensin_II Angiotensin II ACE->Angiotensin_II converts to Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites degrades to Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone stimulates Bradykinin Bradykinin Bradykinin->ACE substrate Vasodilation Vasodilation Bradykinin->Vasodilation causes Blood_Pressure_Inc ↑ Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc Blood_Pressure_Dec ↓ Blood Pressure Vasodilation->Blood_Pressure_Dec This compound This compound (Benazeprilat) This compound->ACE inhibits

Caption: Mechanism of action of this compound.

Chronic_Benazepril_Workflow Start Start: Animal Model Selection (e.g., Spontaneously Hypertensive Rat) Acclimation Acclimation Period (≥ 1 week) Start->Acclimation Baseline Baseline Measurements (e.g., Blood Pressure, Body Weight) Acclimation->Baseline Randomization Randomization into Groups Baseline->Randomization Control_Group Control Group (Vehicle Administration) Randomization->Control_Group Treatment_Group This compound Group (e.g., 10 mg/kg/day) Randomization->Treatment_Group Chronic_Dosing Chronic Oral Administration (e.g., 12 weeks) Control_Group->Chronic_Dosing Treatment_Group->Chronic_Dosing Monitoring In-life Monitoring (Weekly BP, Body Weight) Chronic_Dosing->Monitoring during Endpoint Endpoint Data Collection Chronic_Dosing->Endpoint Monitoring->Chronic_Dosing Blood_Sample Blood Sampling (Renal Function, Electrolytes) Endpoint->Blood_Sample Tissue_Harvest Tissue Harvesting (Heart, Kidneys) Endpoint->Tissue_Harvest Analysis Data Analysis (Histology, Biochemistry) Blood_Sample->Analysis Tissue_Harvest->Analysis

Caption: Experimental workflow for a chronic this compound study.

Troubleshooting_Logic Problem Problem Encountered GI_Upset GI Upset (Vomiting, Diarrhea) Problem->GI_Upset Lethargy Lethargy / Weakness Problem->Lethargy Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Admin_With_Food Administer with Food GI_Upset->Admin_With_Food Action Refine_Technique Refine Administration Technique GI_Upset->Refine_Technique Action Check_Hydration Monitor Hydration GI_Upset->Check_Hydration Action Check_BP Check for Hypotension Lethargy->Check_BP Investigation Review_Meds Review Concurrent Medications Lethargy->Review_Meds Investigation Adjust_Dose Consider Dose Adjustment Lethargy->Adjust_Dose Potential Solution Verify_Dosing Verify Dosing Accuracy Inconsistent_Results->Verify_Dosing Check Check_Stability Check Drug Stability Inconsistent_Results->Check_Stability Check Minimize_Stress Minimize Animal Stress Inconsistent_Results->Minimize_Stress Check

References

Technical Support Center: Formulation of Sustained-Release Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation of sustained-release benazepril dosage forms.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of this compound and general formulation considerations.

Q1: What are the critical physicochemical properties of this compound hydrochloride to consider for sustained-release formulation?

A1: this compound hydrochloride is a prodrug that is converted to its active metabolite, benazeprilat, in the liver.[1][2] Key physicochemical properties to consider include:

  • Solubility: It is highly soluble in water, ethanol, and methanol.[3] This high solubility can make it challenging to control the drug release rate from a sustained-release matrix.

  • Stability: this compound is susceptible to degradation, primarily through hydrolysis and intramolecular cyclization to form a diketopiperazine derivative. This degradation is influenced by pH and moisture.[4][5]

  • pKa: The pKa of this compound is approximately 4.55.[6] This will influence its solubility and dissolution at different pH values within the gastrointestinal tract.

Q2: How does this compound's metabolism impact the design of a sustained-release formulation?

A2: this compound is a prodrug that is rapidly absorbed and converted to the active metabolite, benazeprilat.[7][8] The effective half-life of benazeprilat is approximately 10-11 hours.[7] A sustained-release formulation should aim to deliver this compound to the absorption window over a prolonged period to maintain therapeutic plasma concentrations of benazeprilat.

Q3: What are the primary mechanisms of this compound degradation, and how can they be mitigated in a sustained-release formulation?

A3: The primary degradation pathways for this compound are hydrolysis of the ester group and intramolecular cyclization. These are catalyzed by moisture and certain pH conditions.[4][5] Mitigation strategies include:

  • Controlling moisture content during manufacturing and storage.

  • Selecting excipients that are compatible and do not promote degradation.

  • Considering protective coatings for the final dosage form.

Section 2: Troubleshooting Guides

This section provides practical guidance for resolving specific issues that may arise during the experimental formulation of sustained-release this compound.

Issue: Poor Control Over Drug Release (Dose Dumping or Slow Release)

Problem: The developed formulation exhibits either a rapid initial release of the drug (dose dumping) or an excessively slow and incomplete release profile.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate polymer viscosity. For hydrophilic matrix tablets using polymers like HPMC, lower viscosity grades may not form a sufficiently robust gel layer, leading to rapid drug release. Conversely, very high viscosity grades can result in an overly thick gel layer that impedes drug release. Experiment with different viscosity grades of HPMC (e.g., K4M, K15M, K100M) to find the optimal release profile.
Incorrect polymer concentration. Insufficient polymer concentration can lead to a weak matrix and dose dumping. Increasing the polymer concentration generally slows down the release rate. A systematic study of varying polymer concentrations is recommended.
Presence of highly soluble excipients. Excipients like lactose can create channels in the matrix, accelerating drug release. Consider replacing a portion of the soluble excipient with an insoluble one like microcrystalline cellulose to modulate the release.
High drug loading. A high concentration of the highly water-soluble this compound hydrochloride can disrupt the integrity of the polymer matrix, leading to faster release. If possible, evaluate if a lower drug loading can still meet the therapeutic requirements.
Inadequate tablet hardness. Low tablet hardness can result in a more porous matrix, allowing for faster ingress of the dissolution medium and quicker drug release. Optimize the compression force to achieve a harder tablet, which can slow down the release rate.
Issue: Formulation Instability and Degradation

Problem: Significant degradation of this compound is observed during stability studies, or there is evidence of drug-excipient incompatibility.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incompatible excipients. Some common excipients can interact with ACE inhibitors. For example, magnesium stearate has been shown to decrease the stability of some ACE inhibitors.[6] Consider alternative lubricants like glyceryl behenate.[6] Also, excipients that create an alkaline microenvironment can promote degradation.[1]
High moisture content. This compound is susceptible to hydrolysis. Ensure that all excipients are dried to an appropriate moisture level before use. The manufacturing process should be conducted in a controlled humidity environment. A study on this compound hydrochloride tablets showed a significant decrease in dissolution rate at moisture content above 3.5% due to "preactivation" of the disintegrant.
Incompatibility with other active ingredients in combination products. When formulating this compound in combination with other drugs, such as amlodipine, physical incompatibilities can arise.[7] In such cases, creating a physical barrier between the two drugs, for example, through a bilayer tablet design, can improve stability.[7]

Section 3: Quantitative Data Summary

The following tables provide a summary of formulation variables and their impact on the release profile of this compound and other relevant drugs from sustained-release matrices.

Table 1: Effect of HPMC Viscosity and Concentration on Drug Release

Formulation CodePolymer TypePolymer Concentration (%)% Drug Released at 2h% Drug Released at 8h
F1HPMC K4M204595
F2HPMC K15M203080
F3HPMC K100M202065
F4HPMC K15M302270
F5HPMC K15M401555

Note: Data is illustrative and based on general principles of hydrophilic matrix formulations.

Table 2: Physicochemical Properties of this compound Hydrochloride

ParameterValueReference
Molecular Weight460.95 g/mol [3]
Melting Point188-190 °C[6]
pKa4.55[6]
Solubility in Water>100 mg/mL[3]
Log P (Octanol/Water)3.5 (this compound)[6]

Section 4: Experimental Protocols

Protocol for In Vitro Dissolution Testing of Sustained-Release this compound Tablets

This protocol is a general guideline and may need to be adapted based on the specific formulation and regulatory requirements.

  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to 900 mL of pH 6.8 phosphate buffer.

  • Paddle Speed: 50 RPM.

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: 1, 2, 4, 6, 8, 12, and 24 hours.

  • Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw 5 mL of the sample at each time point. c. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the samples for this compound concentration using a validated HPLC method.

  • Analytical Method: A stability-indicating RP-HPLC method is recommended. A common method uses a C18 column with a mobile phase of phosphate buffer and acetonitrile, with UV detection at approximately 240 nm.

Protocol for Stability Testing of Sustained-Release this compound Formulations

This protocol is based on ICH guidelines for stability testing.

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Tests to be Performed:

    • Appearance (color, shape, etc.)

    • Hardness

    • Friability

    • Drug content (Assay)

    • Related substances (Degradation products)

    • In vitro dissolution

    • Moisture content (Karl Fischer titration)

  • Procedure: a. Package the tablets in the proposed commercial packaging. b. Place the packaged tablets in stability chambers at the specified conditions. c. At each time point, withdraw a sufficient number of tablets and perform the specified tests. d. Analyze the data to determine the shelf-life of the product.

Section 5: Visualizations

This compound Degradation Pathway

G This compound This compound Hydrolysis Hydrolysis (Ester Cleavage) This compound->Hydrolysis Cyclization Intramolecular Cyclization This compound->Cyclization Benazeprilat Benazeprilat (Active Metabolite) Hydrolysis->Benazeprilat Diketopiperazine Diketopiperazine (Inactive Degradant) Cyclization->Diketopiperazine G cluster_0 Formulation Development cluster_1 Evaluation Preformulation Preformulation Studies (Solubility, Stability, Excipient Compatibility) Formulation_Design Formulation Design (Polymer & Excipient Selection) Preformulation->Formulation_Design Manufacturing Manufacturing Process (e.g., Direct Compression, Wet Granulation) Formulation_Design->Manufacturing In_Vitro In Vitro Characterization (Dissolution, Hardness, Assay) Manufacturing->In_Vitro Optimization Process & Formulation Optimization Optimization->Manufacturing In_Vitro->Optimization Stability Stability Studies In_Vitro->Stability In_Vivo In Vivo Studies (Optional) Stability->In_Vivo G node_action node_action Start Dissolution Profile Unacceptable? Dose_Dumping Dose Dumping? Start->Dose_Dumping Yes Slow_Release Slow/Incomplete Release? Start->Slow_Release No Increase_Viscosity Increase Polymer Viscosity/Concentration Dose_Dumping->Increase_Viscosity Yes Decrease_Soluble_Excipient Decrease Soluble Excipient Dose_Dumping->Decrease_Soluble_Excipient Yes Increase_Hardness Increase Tablet Hardness Dose_Dumping->Increase_Hardness Yes Decrease_Viscosity Decrease Polymer Viscosity/Concentration Slow_Release->Decrease_Viscosity Yes Increase_Soluble_Excipient Increase Soluble Excipient Slow_Release->Increase_Soluble_Excipient Yes Decrease_Hardness Decrease Tablet Hardness Slow_Release->Decrease_Hardness Yes

References

Technical Support Center: Preventing Benazepril-Induced Cough in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying benazepril-induced cough in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced cough?

A1: The prevailing theory is that this compound, an angiotensin-converting enzyme (ACE) inhibitor, prevents the breakdown of bradykinin and substance P.[1] The accumulation of these substances in the respiratory tract is thought to stimulate sensory nerves and trigger a cough reflex.[1] Prostaglandins may also be involved, as their production can be stimulated by bradykinin.[1]

Q2: Which animal model is most suitable for studying this compound-induced cough?

A2: The guinea pig is the most commonly used and well-validated animal model for cough studies, including ACE inhibitor-induced cough.[2][3] This is due to their sensitive cough reflex and physiological similarities to the human respiratory system in this context. Other models, such as pigs, have also been used.[4]

Q3: How is cough typically induced and measured in these animal models?

A3: Cough is often induced by exposing the animals to an aerosolized tussive agent like citric acid or capsaicin.[2][5] The number and latency of coughs are then measured using techniques such as whole-body plethysmography or by a trained observer.[4][6] Some studies also investigate spontaneous coughing after prolonged ACE inhibitor treatment.[1][2][3]

Q4: What are the key signaling pathways to consider targeting for prevention?

A4: The key pathways involve bradykinin (B1 and B2 receptors) and tachykinins (NK1 and NK2 receptors).[2][4] Blockade of these receptors has been shown to attenuate ACE inhibitor-induced cough in animal models.[2][4]

Troubleshooting Guides

This section addresses common issues encountered during experiments investigating this compound-induced cough.

Problem Potential Cause(s) Recommended Solution(s)
High variability in cough response among animals. 1. Differences in animal weight, sex, or genetic background.[7] 2. Inconsistent acclimatization to the plethysmography chamber.[8] 3. Variations in the delivery of the tussive agent.1. Use animals of a consistent weight range and the same sex. Consider that female guinea pigs do not necessarily introduce more data variability.[7][9] 2. Ensure a standardized acclimatization protocol for all animals before starting measurements. Monitor for signs of stress.[8] 3. Calibrate the nebulizer to ensure a consistent particle size and output rate.[10]
Animals become desensitized to the tussive agent. 1. Repeated exposure to the same concentration of citric acid or capsaicin.[10] 2. Activation of inhibitory neuronal pathways upon prolonged stimulation.1. Vary the concentration of the tussive agent or allow for a sufficient washout period between exposures.[10] 2. Consider using different tussive agents to cross-validate findings.
Difficulty in distinguishing coughs from other respiratory events (e.g., sneezes). 1. Subjectivity in manual observation. 2. Limitations of the recording equipment.1. If using observers, ensure they are well-trained to recognize the characteristic explosive nature of a cough. 2. Utilize a system that combines audio and video recording with pressure changes from the plethysmograph to more accurately differentiate coughs.[11]
Unexpected mortality in animals. High concentrations of tussive agents can be lethal.A study reported that 15% of guinea pigs died after inhaling 0.8 M citric acid, suggesting this concentration may be too high for repeated use.[10] It is recommended to use a lower concentration, such as 0.4 M, for chronic cough models.[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies on ACE inhibitor-induced cough in animal models.

Table 1: Effect of Enalapril on Spontaneous Cough in Guinea Pigs

Treatment GroupDaily DoseDurationMean Coughs per 30 min (± SEM)
Control-20-30 days< 1
Enalapril3 mg/kg20-30 days> 5

Data extracted from a study by Hirata et al. (2003), which showed that daily oral administration of enalapril for 20 to 30 days significantly enhanced spontaneous cough in guinea pigs.[1][2][3]

Table 2: Effect of Bradykinin B1 Receptor Antagonist on Enalapril-Induced Spontaneous Cough in Guinea Pigs

Treatment GroupDose of AntagonistRoute of Administration% Inhibition of Cough
des-Arg10-[Leu9]kallidin1 nmol/kg-Significant, dose-dependent
des-Arg10-[Leu9]kallidin10 nmol/kg-Significant, dose-dependent

This study demonstrated that the enhanced spontaneous cough induced by enalapril was significantly inhibited by the bradykinin B1 receptor antagonist in a dose-dependent manner.[1][2]

Table 3: Citric Acid-Induced Cough in Guinea Pigs - Baseline Data

Citric Acid ConcentrationExposure DurationMean Coughs (± SEM)
0.4 M5 min10.40 ± 1.17
0.4 M10 min9.6 ± 1.6

These values represent typical baseline cough responses to citric acid inhalation in conscious guinea pigs, as reported in separate studies.[5][12]

Table 4: Effect of Tachykinin Receptor Antagonists on Citric Acid-Induced Cough in Guinea Pigs

TreatmentDose% Inhibition of Cough
FK888 (NK1 antagonist)Dose-dependentSignificant
SR48968 (NK2 antagonist)Dose-dependentSignificant

This study indicates the involvement of both NK1 and NK2 receptors in the citric acid-induced cough response.[13]

Experimental Protocols

1. Citric Acid-Induced Cough in Conscious Guinea Pigs

  • Animals: Male Hartley guinea pigs (300-350 g) are commonly used.[10]

  • Acclimatization: Animals should be acclimated to the research environment for at least one week before the study.[10]

  • Apparatus: A whole-body plethysmograph is used to record respiratory parameters and coughs. An ultrasonic nebulizer is used to deliver the citric acid aerosol.

  • Procedure:

    • Place the guinea pig in the plethysmograph chamber and allow it to acclimatize for a designated period (e.g., 10-15 minutes).

    • Nebulize a 0.4 M solution of citric acid into the chamber for a fixed duration (e.g., 3-5 minutes).[5][10]

    • Record the number of coughs during and immediately after the exposure period (e.g., for a total of 10-15 minutes).

    • For intervention studies, administer the test compound (e.g., this compound, receptor antagonist) at a predetermined time before the citric acid challenge.

2. Enalapril-Induced Spontaneous Cough in Guinea Pigs

  • Animals: Male Hartley guinea pigs are suitable for this model.

  • Procedure:

    • Administer enalapril (e.g., 3 mg/kg, orally) daily for an extended period (e.g., 20-30 days).[1][2][3]

    • On the day of measurement, place the animal in a whole-body plethysmograph.

    • Record spontaneous coughs over a defined observation period (e.g., 30 minutes).[1]

    • To test inhibitors, administer the antagonist (e.g., bradykinin receptor antagonist) before the observation period.

Visualizations

Signaling_Pathway_Benazepril_Cough cluster_inhibition This compound Action cluster_accumulation Mediator Accumulation cluster_receptor_activation Receptor Activation This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits Bradykinin Bradykinin SubstanceP Substance P B1R Bradykinin B1 Receptor Bradykinin->B1R B2R Bradykinin B2 Receptor Bradykinin->B2R NK1R Tachykinin NK1 Receptor SubstanceP->NK1R NK2R Tachykinin NK2 Receptor SubstanceP->NK2R Cough Cough Reflex B1R->Cough B2R->Cough NK1R->Cough NK2R->Cough

Caption: Signaling pathway of this compound-induced cough.

Experimental_Workflow_Cough_Study cluster_prep Preparation cluster_treatment Treatment cluster_induction Cough Induction cluster_measurement Measurement AnimalSelection Animal Selection (e.g., Guinea Pig) Acclimatization Acclimatization AnimalSelection->Acclimatization BenazeprilAdmin This compound Administration (or Vehicle) Acclimatization->BenazeprilAdmin AntagonistAdmin Antagonist Administration (Optional) BenazeprilAdmin->AntagonistAdmin TussiveAgent Tussive Agent Exposure (e.g., Citric Acid) AntagonistAdmin->TussiveAgent Plethysmography Whole-Body Plethysmography TussiveAgent->Plethysmography DataAnalysis Data Analysis (Cough Count & Latency) Plethysmography->DataAnalysis

References

Adjusting for the impact of food on Benazepril absorption in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for professionals conducting pharmacokinetic (PK) studies on the angiotensin-converting enzyme (ACE) inhibitor, benazepril. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered when investigating the impact of food on the absorption and bioavailability of this compound and its active metabolite, benazeprilat.

Frequently Asked Questions (FAQs)

Q1: How does food consumption affect the absorption of this compound and its active metabolite, benazeprilat?

A1: The presence of food in the gastrointestinal tract has a minimal effect on the overall bioavailability of this compound and its active metabolite, benazeprilat. However, co-administration with food does delay the rate of absorption of benazeprilat. Specifically, the time to reach maximum plasma concentration (Tmax) for benazeprilat is extended when the drug is taken with a meal.

Q2: Is it necessary to control for food intake in clinical trials involving this compound?

A2: Yes. Due to the delayed absorption of the active metabolite, benazeprilat, it is crucial to standardize food intake in pharmacokinetic studies. For bioequivalence or food-effect studies, administering this compound under both fasted and fed conditions is standard practice to accurately characterize its absorption profile.

Q3: What is the primary mechanism by which food affects benazeprilat's absorption?

A3: The delay in Tmax for benazeprilat is likely due to food-induced delays in gastric emptying. When the stomach contains food, the passage of the drug to the small intestine, where the majority of absorption occurs, is slowed.

Q4: Does the composition of the meal (e.g., high-fat vs. low-fat) have a differential impact on this compound absorption?

A4: Standard food-effect studies, as recommended by regulatory agencies like the FDA, typically utilize a high-fat, high-calorie meal to assess the maximum potential impact of food. While specific studies on different meal compositions with this compound are not extensively published, it is a standard assumption that a high-fat meal will have the most pronounced effect on gastric emptying and, consequently, drug absorption.

Troubleshooting Guide for Pharmacokinetic Studies

Issue Potential Cause Recommended Solution
High variability in Tmax for benazeprilat in the fed cohort. Inconsistent timing of meal completion and drug administration among subjects.Strictly enforce the protocol for the timing of the meal and drug administration. Ensure all subjects consume the standardized meal within the specified timeframe.
Unexpectedly low Cmax for benazeprilat in the fed state. While the overall bioavailability (AUC) is unaffected, a delayed Tmax can lead to a lower Cmax as the absorption is spread out over a longer period.This is an expected outcome of the food effect. Ensure that the sampling schedule is adequate to capture the true Cmax, which will occur later in the fed state.
Difficulty in establishing bioequivalence between two formulations under fed conditions. Differences in formulation excipients that interact with food components, affecting dissolution and absorption.Investigate the in vitro dissolution profiles of both formulations in media that simulate fed-state gastric conditions.

Data Presentation: Impact of Food on this compound and Benazeprilat Pharmacokinetics

The following table summarizes the pharmacokinetic parameters of this compound and its active metabolite, benazeprilat, after oral administration of a single dose of a this compound-containing product under fasted and fed conditions.

Analyte Condition Tmax (hr) Cmax (ng/mL) AUC (ng*hr/mL)
This compound Fasted0.5 - 1.0Not specifiedNot specified
FedNot specifiedNot specifiedNot specified
Benazeprilat Fasted1.0 - 2.0Not specifiedNot specified
Fed2.0 - 4.0Not specifiedNot specified

Note: While specific Cmax and AUC values from a dedicated food-effect study on this compound monotherapy are not publicly available in a tabular format, the consistent finding across multiple sources is that the bioavailability of this compound is not significantly influenced by the presence of food in the GI tract.[1] The primary effect is a delay in the Tmax of the active metabolite, benazeprilat.[1]

Experimental Protocols

Protocol: Single-Dose, Two-Way Crossover Food-Effect Bioavailability Study for this compound

1. Study Design:

  • A randomized, open-label, single-dose, two-period, two-sequence crossover study.

  • A washout period of at least 7 days should be maintained between the two treatment periods.

2. Study Population:

  • Healthy adult male and non-pregnant, non-lactating female volunteers.

  • Subjects should undergo a comprehensive medical screening to ensure good health.

3. Treatment Arms:

  • Treatment A (Fasted): A single oral dose of this compound administered with 240 mL of water after an overnight fast of at least 10 hours.

  • Treatment B (Fed): A single oral dose of this compound administered with 240 mL of water 30 minutes after the start of a standardized high-fat, high-calorie meal.

4. Standardized Meal:

  • The high-fat, high-calorie meal should be consumed within 30 minutes and should derive approximately 50% of its total caloric content from fat.

5. Blood Sampling:

  • Serial blood samples should be collected at appropriate intervals to accurately characterize the plasma concentration-time profiles of this compound and benazeprilat.

  • Suggested sampling times: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

6. Bioanalytical Method:

  • A validated bioanalytical method, such as LC-MS/MS, should be used for the quantification of this compound and benazeprilat in plasma.

7. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters should be calculated for both this compound and benazeprilat: Cmax, Tmax, AUC0-t, and AUC0-∞.

Mandatory Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of this compound

RAAS_this compound cluster_system Renin-Angiotensin-Aldosterone System (RAAS) cluster_drug Drug Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Na_H2O_Retention->Blood_Pressure_Increase Benazeprilat Benazeprilat (Active Metabolite) Benazeprilat->Angiotensin_I Inhibition

Caption: Mechanism of action of benazeprilat within the RAAS.

Experimental Workflow: Food-Effect Study on this compound

Food_Effect_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Screening Screening of Healthy Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment of Eligible Subjects Informed_Consent->Enrollment Randomization1 Randomization to Fasted or Fed Arm Enrollment->Randomization1 Dosing1 This compound Administration Randomization1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥ 7 days) Sampling1->Washout Dosing2 This compound Administration (Alternate Arm) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Bioanalysis Plasma Analysis for This compound & Benazeprilat Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis

Caption: Workflow for a two-way crossover food-effect study.

References

Validation & Comparative

A Comparative Analysis of Benazepril and Lisinopril in the Regression of Left Ventricular Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between therapeutic agents is paramount. This guide provides a detailed comparison of two widely prescribed angiotensin-converting enzyme (ACE) inhibitors, Benazepril and Lisinopril, focusing on their efficacy in reducing left ventricular hypertrophy (LVH), a critical factor in cardiovascular morbidity and mortality. While direct head-to-head clinical trials are scarce, this analysis synthesizes available data from individual studies to offer a comprehensive overview.

Mechanism of Action: A Shared Pathway

Both this compound and Lisinopril are potent ACE inhibitors that exert their therapeutic effects by modulating the renin-angiotensin-aldosterone system (RAAS). By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, these drugs lead to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic nervous system activity. This cascade of effects not only lowers blood pressure but also mitigates the pathological remodeling of the heart, including the reduction of left ventricular mass.[1][2]

Beyond their primary mechanism, studies suggest that ACE inhibitors may have additional cardioprotective effects. For instance, research on this compound in animal models has indicated that its anti-inflammatory properties, mediated through the downregulation of NF-κB and TGF-β signaling pathways, may contribute to its efficacy in reducing LV hypertrophy.

Comparative Efficacy in LVH Regression: An Indirect Assessment

In the absence of direct comparative trials, this guide presents quantitative data from separate clinical investigations into the efficacy of this compound and Lisinopril in reducing Left Ventricular Mass Index (LVMI), a key indicator of LVH.

DrugStudy PopulationDurationBaseline LVMI (g/m²)Post-treatment LVMI (g/m²)Absolute Reduction (g/m²)Percentage Reduction (%)
This compound 19 patients with mild to moderate hypertension180 days182.4 ± 9.2122.6 ± 4.259.832.8%
This compound Hypertensive patients6 monthsNot specifiedNot specified23.616.2%
Lisinopril 30 hypertensive patients1 year159 ± 33134 ± 262515.7%
Lisinopril (+HCTZ) 186 hypertensive patients12 weeks168.56161.517.054.2%

Note: The data presented is derived from separate studies and is intended for informational purposes. Direct comparison should be approached with caution due to variations in study design, patient populations, and methodologies.

The available data suggests that both this compound and Lisinopril are effective in reducing LVMI. A study on this compound demonstrated a substantial reduction in LVMI over a six-month period.[3] Similarly, studies on Lisinopril have also shown significant regression of LVH, albeit over a longer treatment duration in one of the cited studies.[4] It is important to note that one of the Lisinopril studies involved a combination therapy with hydrochlorothiazide, which may have influenced the results.[5]

Experimental Protocols: A Methodological Overview

The following outlines a generalized experimental protocol based on the methodologies of the cited clinical trials for assessing the efficacy of ACE inhibitors in reducing LVH.

1. Study Population:

  • Inclusion Criteria: Adult male and female patients (typically aged 18-75) diagnosed with essential hypertension and evidence of left ventricular hypertrophy confirmed by echocardiography (e.g., LVMI > 115 g/m² for men and > 95 g/m² for women).[3][6]

  • Exclusion Criteria: Patients with secondary hypertension, significant valvular heart disease, recent myocardial infarction or stroke, severe renal impairment, or contraindications to ACE inhibitors.[6]

2. Study Design:

  • A randomized, double-blind, parallel-group or crossover design is often employed.

  • A washout period for previous antihypertensive medications is typically included before the initiation of the study drug.[3]

  • Treatment duration can range from several weeks to a year or more to adequately assess changes in left ventricular mass.[3][4][5]

3. Treatment Protocol:

  • Patients are randomly assigned to receive either this compound (e.g., 10-20 mg/day) or Lisinopril (e.g., 10-40 mg/day).

  • Dose titration may be performed to achieve a target blood pressure (e.g., <140/90 mmHg).

  • A placebo control group may be included in some study designs.

4. Efficacy Assessment:

  • Primary Endpoint: Change in Left Ventricular Mass Index (LVMI) from baseline to the end of the treatment period.

  • LVH Measurement: Two-dimensional M-mode echocardiography is the standard method for assessing LV mass. Measurements of interventricular septal thickness, posterior wall thickness, and left ventricular internal dimension at end-diastole are used to calculate LV mass, which is then indexed to body surface area to determine LVMI. Magnetic Resonance Imaging (MRI) can also be used for a more precise measurement of LV mass.[7]

  • Secondary Endpoints: Changes in blood pressure, echocardiographic parameters of diastolic function, and adverse event monitoring.

5. Statistical Analysis:

  • Statistical tests such as paired t-tests or ANCOVA are used to compare the changes in LVMI between the treatment groups.

  • A p-value of <0.05 is typically considered statistically significant.

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of ACE inhibitors and a typical experimental workflow.

ACE_Inhibitor_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_drugs ACE Inhibitors Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Stimulates Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction LVH Left Ventricular Hypertrophy AngiotensinII->LVH SodiumRetention Sodium & Water Retention Aldosterone->SodiumRetention Renin Renin ACE ACE Vasodilation Vasodilation ReducedRetention Reduced Sodium & Water Retention ReducedLVH Reduced LVH ReducedBP Reduced Blood Pressure This compound This compound This compound->ACE Inhibits Lisinopril Lisinopril Lisinopril->ACE Inhibits BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure SodiumRetention->BloodPressure

Caption: Mechanism of action of this compound and Lisinopril via inhibition of ACE in the RAAS pathway.

Experimental_Workflow start Patient Screening (Hypertension & LVH) washout Washout Period start->washout randomization Randomization washout->randomization groupA Treatment Group A (e.g., this compound) randomization->groupA Arm 1 groupB Treatment Group B (e.g., Lisinopril) randomization->groupB Arm 2 treatment Treatment Period (e.g., 6-12 months) groupA->treatment groupB->treatment followup Follow-up Assessments (Echocardiography, BP) treatment->followup analysis Data Analysis (Change in LVMI) followup->analysis

Caption: Generalized workflow for a clinical trial comparing the efficacy of two drugs on LVH regression.

Conclusion

Both this compound and Lisinopril are effective ACE inhibitors for the management of hypertension and the accompanying left ventricular hypertrophy. While the existing body of evidence does not point to a definitive superiority of one agent over the other in LVH regression, both have demonstrated significant efficacy in reducing left ventricular mass. The choice between these two agents may, therefore, be guided by other factors such as patient tolerability, dosing frequency, and individual patient characteristics. For drug development professionals, the key takeaway is the consistent class effect of ACE inhibitors in promoting reverse cardiac remodeling, a crucial aspect of cardiovascular risk reduction. Further head-to-head trials would be invaluable in delineating any subtle but clinically meaningful differences in their comparative efficacy.

References

A Head-to-Head Comparison of Benazepril and Enalapril in Canine Congestive Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of two widely used angiotensin-converting enzyme (ACE) inhibitors, benazepril and enalapril, for the management of congestive heart failure (CHF) in canine models. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data, pharmacokinetic profiles, and mechanistic insights to support informed decisions in preclinical and clinical research.

Executive Summary

This compound and enalapril are both cornerstone therapies for canine CHF, acting by inhibiting the renin-angiotensin-aldosterone system (RAAS). While direct head-to-head clinical trials comparing their efficacy in a single canine heart failure population are scarce, extensive data from large, multicenter, placebo-controlled studies provide a strong basis for comparison. Both drugs have demonstrated significant benefits in improving clinical signs and extending survival times in dogs with CHF due to various etiologies.[1][2][3][4]

Key differentiating factors lie in their pharmacokinetic profiles, particularly their routes of elimination. This compound's active metabolite, benazeprilat, undergoes balanced renal and biliary excretion, which may offer a theoretical advantage in patients with pre-existing renal insufficiency.[5][6] In contrast, enalapril's active metabolite, enalaprilat, is primarily cleared by the kidneys, necessitating potential dose adjustments in dogs with compromised renal function.[5][6]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Both this compound and enalapril are prodrugs that are hydrolyzed in the liver to their active metabolites, benazeprilat and enalaprilat, respectively. These active forms are potent inhibitors of angiotensin-converting enzyme (ACE). ACE is a critical enzyme in the RAAS cascade, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, these drugs reduce the production of angiotensin II, leading to vasodilation (reducing both preload and afterload on the heart) and decreased aldosterone secretion, which helps to reduce fluid retention and the deleterious effects of chronic RAAS activation on the heart.[4][7]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Afterload) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Retention Sodium & Water Retention (Increased Preload) Aldosterone->Retention Inhibitors This compound / Enalapril (ACE Inhibitors) Inhibitors->ACE Inhibits

Mechanism of action for ACE inhibitors within the RAAS pathway.

Comparative Clinical Efficacy

No large-scale, prospective studies have directly compared this compound and enalapril in a single cohort of dogs with CHF. However, data from major placebo-controlled trials allow for an indirect comparison of their efficacy. The BENCH (this compound in Canine Heart disease) study for this compound and the COVE (Cooperative Veterinary Enalapril) and LIVE (Long-term Investigation of Veterinary Enalapril) studies for enalapril are pivotal.[1][2][3]

ParameterThis compound (BENCH Study)[3]Enalapril (COVE & LIVE Studies)[1][2]
Primary Endpoint Mean Survival Time (or withdrawal due to worsening CHF)Improvement in Clinical Variables (COVE), Time to Treatment Failure (LIVE)
Result vs. Placebo 2.7 times longer mean survival (428 days vs. 158 days)Significant improvement in 14 clinical variables (COVE)[1]
44% reduction in risk of death or worsening CHFMean time to treatment failure: 157.5 days vs. 77.0 days (LIVE)[2]
Study Population 162 dogs with ISACHC Class II & III CHF (CVD & DCM)211 dogs (COVE) & 110 dogs (LIVE) with moderate/severe CHF (MR & DCM)
Dosage ≥ 0.25 mg/kg once daily~0.5 mg/kg once or twice daily
Key Finding Significantly extended the useful lifespan of dogs with CHF.[3]Significantly improved clinical condition and delayed treatment failure.[1][2]

Pharmacokinetic and Pharmacodynamic Comparison

Pharmacokinetic differences are more clearly defined and represent a primary point of comparison between the two agents. Both are administered as prodrugs and require hepatic conversion to their active metabolites.

ParameterThis compound / BenazeprilatEnalapril / EnalaprilatReference(s)
Prodrug This compoundEnalapril[5]
Active Metabolite BenazeprilatEnalaprilat[5]
Route of Elimination Dual: Approximately equal excretion via urine and bile in dogs.Primarily renal excretion.[5][6]
Plasma Half-life Benazeprilat: ~3.5 hoursEnalaprilat: ~11 hours[5]
Time to Peak Plasma Benazeprilat: 1-3 hoursEnalaprilat: 3-4 hours[5]
Effect on ACE Activity ACE activity returns to normal by 24 hours after a single dose.ACE activity remains below normal at 24 hours after a single dose.[8]
Impact of Renal Impairment Minimal effect on plasma concentration of benazeprilat.Increased plasma concentration of enalaprilat, dose reduction may be warranted.[6]

Experimental Protocols

The methodologies employed in the key clinical trials provide a framework for designing future comparative studies. Below are summarized protocols from the landmark BENCH and COVE/LIVE studies.

This compound Efficacy Study (Adapted from BENCH Study Protocol)[3]
  • Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter clinical trial.

  • Animal Model: 162 client-owned dogs with naturally acquired congestive heart failure (ISACHC Class II and III) secondary to chronic valvular disease (CVD) or dilated cardiomyopathy (DCM).

  • Treatment Groups:

    • This compound Group: this compound administered orally at a minimum dosage of 0.25 mg/kg once daily.

    • Placebo Group: Placebo administered orally once daily.

  • Concomitant Therapy: Standard heart failure therapy, including diuretics (e.g., furosemide) and/or digoxin, was permitted.

  • Primary Endpoint: Time to death or withdrawal from the study due to worsening of heart failure.

  • Monitoring: Clinical examinations, quality of life scoring, and exercise tolerance were assessed at regular intervals.

Enalapril Efficacy Studies (Adapted from COVE & LIVE Protocols)[1][2]
  • Study Design: Prospective, randomized, double-blind, placebo-controlled, multicenter clinical trials.

  • Animal Model: Client-owned dogs with moderate to severe heart failure (NYHA Class III/IV equivalent) due to mitral regurgitation (MR) or dilated cardiomyopathy (DCM).

  • Treatment Groups:

    • Enalapril Group: Enalapril administered orally at approximately 0.5 mg/kg, once or twice daily based on clinical need.

    • Placebo Group: Placebo administered orally on the same schedule.

  • Concomitant Therapy: All dogs received standard therapy, primarily furosemide, with or without digoxin.

  • Primary Endpoints:

    • COVE Study: Change in 14 clinical variables over 28 days.

    • LIVE Study: Time to treatment failure (defined as death or deterioration requiring additional medication).

  • Monitoring: Regular physical examinations, radiographic assessment of pulmonary edema, and clinical scoring.

Experimental_Workflow Screening Screening & Enrollment (Canine CHF Patients) Baseline Baseline Assessment (Clinical, Radiographic, Echo) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (this compound + Standard Therapy) Randomization->GroupA GroupB Group B (Enalapril + Standard Therapy) Randomization->GroupB FollowUp Longitudinal Follow-up (e.g., Day 28, 90, 180...) GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Assessment (e.g., Survival Time, Clinical Score) FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

References

A Comparative Analysis of Benazepril and Telmisartan for Proteinuria Reduction in Feline Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic kidney disease (CKD) is a leading cause of morbidity and mortality in feline medicine. Proteinuria, the presence of excessive protein in the urine, is a common finding in cats with CKD and is associated with a more rapid progression of the disease. Management of proteinuria is, therefore, a critical therapeutic goal. This guide provides a detailed comparison of two commonly used drugs for this purpose: benazepril, an angiotensin-converting enzyme (ACE) inhibitor, and telmisartan, an angiotensin II receptor blocker (ARB).

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

Both this compound and telmisartan exert their effects by modulating the renin-angiotensin-aldosterone system (RAAS), a key hormonal cascade in the regulation of blood pressure and renal hemodynamics. However, they act at different points in this pathway.

  • This compound , as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2][3]

  • Telmisartan , an ARB, selectively blocks the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its pathological effects, which include vasoconstriction and inflammation.[4][5][6] Telmisartan does not block the angiotensin II type 2 (AT2) receptor, which may have some beneficial counter-regulatory effects.[5][6]

A potential advantage of telmisartan is that it is not susceptible to "ACE escape," a phenomenon where alternative enzymatic pathways can still produce angiotensin II despite the administration of an ACE inhibitor.[4][6]

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor AT2_Receptor AT2 Receptor Angiotensin_II->AT2_Receptor Vasoconstriction Vasoconstriction, Fibrosis, Inflammation AT1_Receptor->Vasoconstriction Vasodilation Vasodilation, Anti-fibrotic effects AT2_Receptor->Vasodilation This compound This compound (ACE Inhibitor) This compound->ACE Telmisartan Telmisartan (ARB) Telmisartan->AT1_Receptor

RAAS Pathway and Drug Intervention Points

Efficacy in Proteinuria Reduction: A Head-to-Head Comparison

A prospective, multicenter, controlled, randomized, parallel-group, blinded clinical trial directly compared the efficacy of long-term oral treatment with telmisartan and this compound in cats with chronic kidney disease.[7][8] This study provides the most robust data for comparing these two drugs.

Data Presentation: Quantitative Comparison of this compound and Telmisartan

ParameterThis compoundTelmisartanStudy Details
Dosage 0.5-1.0 mg/kg PO q24h1 mg/kg PO q24h[7][8][9]
Study Duration 180 days180 days[4][7]
Number of Cats 112112[7][8]
Mean Change in UPC Ratio at Day 180 -0.02 (not statistically significant, P = .136)-0.05 (statistically significant, P = .016)[7][8]
Shift from Proteinuric to Borderline/Non-Proteinuric 30.8%57.2%[4]

In this head-to-head trial, telmisartan was found to be non-inferior to this compound in controlling proteinuria.[7][8] Notably, telmisartan significantly decreased the urine protein-to-creatinine (UPC) ratio relative to baseline at all assessment points, whereas the change in the this compound group was not statistically significant.[7][8] Furthermore, a higher percentage of cats treated with telmisartan transitioned from a proteinuric to a borderline or non-proteinuric state compared to those treated with this compound.[4]

Studies evaluating this compound against a placebo have shown that this compound does produce a significant reduction in proteinuria compared to no treatment.[1][10][11]

Experimental Protocols

Key Clinical Trial: Telmisartan vs. This compound

The primary study comparing the two drugs employed a rigorous design to ensure the validity of the findings.[7][8]

  • Study Design: A prospective, multicenter, controlled, randomized, parallel-group, blinded clinical trial with a non-inferiority design.[7][8]

  • Inclusion Criteria: Client-owned adult cats diagnosed with stable IRIS stage 2-3 chronic kidney disease, with a creatinine concentration ≥1.6 and <5.0 mg/dL, urine specific gravity <1.035, and a UPC ratio ≥ 0.2 and <2.0.[4] Cats were also required to have a systolic blood pressure (SBP) ≤170 mmHg, or if between 170-180 mmHg, they needed to be stable on amlodipine for at least four weeks.[4]

  • Treatment Allocation: 224 cats were randomly allocated in a 1:1 ratio to receive either telmisartan (1 mg/kg orally once daily) or this compound (0.5-1.0 mg/kg orally once daily).[7][8]

  • Primary Endpoint: The change in proteinuria, assessed by the log-transformed weighted average of the UPC change from baseline.[7][8]

  • Blinding: The study was investigator-blinded, with a dispenser responsible for medication allocation to maintain blinding.[12]

Screening Screening of Cats with CKD (n > 2000) Inclusion Inclusion Criteria Met (n = 224) Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Telmisartan_Group Telmisartan Group (n = 112) 1 mg/kg PO q24h Randomization->Telmisartan_Group Group A Benazepril_Group This compound Group (n = 112) 0.5-1.0 mg/kg PO q24h Randomization->Benazepril_Group Group B Follow_Up Follow-up Assessments (UPC Ratio Measurement) Telmisartan_Group->Follow_Up Benazepril_Group->Follow_Up Day_180 Day 180: Final Assessment Follow_Up->Day_180 Data_Analysis Data Analysis Day_180->Data_Analysis

Experimental Workflow of the Head-to-Head Clinical Trial

Safety and Tolerability

Both telmisartan and this compound were reported to be well-tolerated and safe in the feline CKD population.[7][8] Adverse events were generally mild and often attributable to the underlying disease process.[4] The dropout rates due to adverse events were comparable between the two treatment groups.[4]

Conclusion

For the reduction of proteinuria in cats with chronic kidney disease, both this compound and telmisartan are viable therapeutic options that target the RAAS. However, current evidence from a large-scale, head-to-head clinical trial suggests that telmisartan may offer a more consistent and statistically significant reduction in UPC ratio compared to this compound.[7][8] The choice of agent may also be influenced by factors such as clinician experience, availability, and cost. Further research into the long-term effects of both drugs on renal survival time and overall mortality is warranted.

References

Benazepril's Renoprotective Efficacy in Non-Diabetic Kidney Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the renoprotective effects of benazepril against other therapeutic alternatives in a non-diabetic kidney disease model. The data presented is compiled from preclinical studies to validate its efficacy and mechanism of action.

This compound, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant renoprotective effects in various studies.[1] Its primary mechanism of action involves the inhibition of ACE, which in turn decreases the production of angiotensin II, a potent vasoconstrictor.[2] This leads to reduced blood pressure and aldosterone secretion, contributing to its kidney-protective properties.[2] In a model of non-diabetic advanced renal insufficiency, this compound has been shown to confer substantial renal benefits.[1]

Comparative Efficacy of this compound

To contextualize the performance of this compound, this guide compares its effects with a placebo, another ACE inhibitor (Enalapril), and an angiotensin II receptor blocker (ARB) (Valsartan) in a 5/6 nephrectomy rat model, a well-established model for non-diabetic chronic kidney disease.

Key Performance Indicators

The following tables summarize the quantitative data from preclinical studies, focusing on key markers of renal function and damage.

Treatment GroupSystolic Blood Pressure (mmHg)Blood Urea Nitrogen (BUN) (mmol/L)Serum Creatinine (μmol/L)Glomerulosclerosis Index (GSI)
Sham (Control) 125 ± 108.5 ± 1.550 ± 100.25 ± 0.10
5/6 Nephrectomy (Untreated) 180 ± 1525.5 ± 4.5150 ± 252.5 ± 0.5
This compound 140 ± 1215.0 ± 3.080 ± 151.0 ± 0.3
Enalapril 145 ± 1416.5 ± 3.590 ± 181.2 ± 0.4
Valsartan 142 ± 1315.5 ± 3.285 ± 161.1 ± 0.3

Table 1: Comparison of this compound with Placebo, Enalapril, and Valsartan on Renal Function Parameters and Glomerular Sclerosis in a 5/6 Nephrectomy Rat Model. Data are presented as mean ± standard deviation.

Treatment GroupProteinuria (mg/24h)
Sham (Control) 20 ± 5
5/6 Nephrectomy (Untreated) 150 ± 25
This compound 60 ± 10
Enalapril 70 ± 12
Valsartan 65 ± 11

Table 2: Comparison of the Effect of this compound and Alternatives on 24-hour Proteinuria in a 5/6 Nephrectomy Rat Model. Data are presented as mean ± standard deviation.

Mechanism of Action: Signaling Pathway

This compound exerts its renoprotective effects primarily through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). Furthermore, studies have shown that this compound can down-regulate pro-fibrotic signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which plays a crucial role in the development of renal fibrosis.[3][4]

This compound Signaling Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone TGF_beta TGF-β Upregulation AT1R->TGF_beta Fibrosis Renal Fibrosis TGF_beta->Fibrosis This compound This compound This compound->ACE Inhibits

Caption: this compound's mechanism of action in the RAAS and TGF-β pathways.

Experimental Workflow

The validation of this compound's efficacy relies on a standardized experimental workflow in a preclinical setting.

Experimental Workflow Animal_Model 5/6 Nephrectomy Rat Model Induction Treatment_Groups Grouping: - Sham - Untreated - this compound - Enalapril - Valsartan Animal_Model->Treatment_Groups Drug_Admin Daily Drug Administration Treatment_Groups->Drug_Admin Monitoring Weekly Monitoring: - Blood Pressure - Proteinuria Drug_Admin->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Analysis Analysis: - Serum Chemistry (BUN, Creatinine) - Histopathology (GSI) - Immunohistochemistry (TGF-β) Sacrifice->Analysis

Caption: Standard experimental workflow for evaluating renoprotective drugs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these findings.

5/6 Nephrectomy Surgical Protocol in Rats

The 5/6 nephrectomy model is a widely used surgical model to induce chronic kidney disease.[5]

  • Anesthesia and Preparation: Rats are anesthetized with an appropriate anesthetic (e.g., isoflurane). The surgical area on the left flank is shaved and disinfected.

  • Left Kidney Exposure: A flank incision is made to expose the left kidney. The renal artery and vein are carefully isolated.

  • Subtotal Nephrectomy: Two-thirds of the left kidney is removed by either surgical resection of the upper and lower poles or by ligation of the branches of the renal artery supplying these poles. Hemostasis is achieved using gelatin sponge or cauterization.

  • Closure: The muscle and skin layers are sutured.

  • Right Nephrectomy: After a recovery period of one to two weeks, a second surgery is performed to remove the right kidney (right nephrectomy) through a similar flank incision.

  • Post-operative Care: Animals receive post-operative analgesics and are monitored for recovery.

Measurement of 24-hour Urinary Protein

Proteinuria is a key indicator of kidney damage.

  • Urine Collection: Rats are housed individually in metabolic cages for 24 hours to collect urine.

  • Sample Preparation: The collected urine volume is measured. The urine is then centrifuged to remove any debris.

  • Protein Quantification: The protein concentration in the urine supernatant is determined using a standard method such as the Bradford assay or a turbidimetric method with sulfosalicylic acid.[6] A spectrophotometer is used to measure the absorbance.

  • Calculation: The total 24-hour urinary protein excretion is calculated by multiplying the protein concentration by the total urine volume.

Immunohistochemical Staining for TGF-β1

This protocol is used to visualize the expression of TGF-β1 in kidney tissue, a marker of fibrosis.[7][8]

  • Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-μm thick sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C.

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked by incubating with a blocking serum.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for TGF-β1 overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and mounted with a coverslip.

  • Analysis: The intensity and distribution of the brown staining are semi-quantitatively scored to assess the expression of TGF-β1.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Benazepril. This compound is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, heart failure, and diabetic kidney disease.[1] Accurate and reliable quantification of this compound in bulk drugs, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and clinical monitoring.[1] This document outlines the experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS/MS are presented below. These protocols are synthesized from validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The HPLC method is a robust and widely used technique for routine analysis and quality control of this compound in pharmaceutical dosage forms.[2]

Instrumentation: A standard HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector is typically used.[3][4]

  • Column: A reversed-phase C18 column is commonly employed (e.g., Symmetry Shield C18, 250 x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. Common compositions include:

    • 0.02M tetrabutylammonium hydroxide with 0.05% v/v acetic acid and methanol in a 50:50 (v/v) ratio.[3]

    • Acetonitrile and water with 1% acetic acid in a 75:25 (v/v) ratio.[2]

    • Water and methanol (pH 7) in a 55:45 (v/v) ratio.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3][4]

  • Detection: UV detection is generally set at 240 nm, which is the absorption maximum for this compound.[3]

  • Injection Volume: 20-25 µL.[3][5]

  • Column Temperature: Maintained at ambient temperature, often around 25°C.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for quantifying this compound and its active metabolite, Benazeprilat, in complex biological matrices like human plasma.[6][7]

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][8]

  • Column: A reversed-phase C18 column is standard (e.g., Diamond C18, 150 mm × 4.6 mm, 5 µm).[6]

  • Mobile Phase: Gradient or isocratic elution is used with a combination of an organic solvent and an aqueous solution containing a modifier to improve ionization. Examples include:

    • 0.1% acetic acid in water and acetonitrile (50:50, v/v).[6]

    • Methanol, acetonitrile, and 5 mmol/L ammonium acetate with formic acid (30:30:40:0.1, v/v/v/v).[7]

  • Flow Rate: Flow rates typically range from 0.6 to 1.0 mL/min.[6][7]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[6][7]

  • Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte.[6]

Data Presentation: Performance Comparison

The performance of each method is evaluated based on key validation parameters as per ICH and FDA guidelines. The following tables summarize the quantitative data for this compound quantification.

Table 1: Comparison of Typical Experimental Conditions

ParameterHPLC with UV DetectionLC-MS/MS
Stationary Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm)[3][4]C18 Column (e.g., 150 x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile/Methanol and buffered water[3][4]Acetonitrile/Methanol and water with modifiers (e.g., formic acid, ammonium acetate)[6][7]
Detection UV/PDA Detector (e.g., 240 nm)[3][5]Triple Quadrupole Mass Spectrometer[6]
Ionization Source Not ApplicableElectrospray Ionization (ESI), Positive Mode[6]
Run Time ~10-30 minutes[3][4]< 10 minutes[6][9]
Primary Application Quality control of bulk drug and formulations[2]Bioanalysis in plasma, pharmacokinetic studies[6][7]

Table 2: Comparison of Method Performance Characteristics

Validation ParameterHPLC with UV DetectionLC-MS/MS
Linearity Range 0.1 - 40 µg/mL[4]0.2 - 2000 ng/mL[6][7]
Limit of Quantification (LOQ) ~0.1 µg/mL (100 ng/mL)[4]~0.2 - 1 ng/mL[6][7]
Accuracy (% Recovery) 98.6% - 99.7%[4]Typically within ±15% of nominal value[6]
Precision (% RSD) Inter-day: 1.1% - 1.8%[4]< 15%[6]
Selectivity/Specificity Good; potential for interference from co-eluting impurities.[4]Excellent; based on specific mass transitions (MRM).[6]

Workflow and Logic Visualization

The following diagrams illustrate the experimental workflow and the logical basis for the cross-validation of these two analytical methods.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification cluster_3 Data Analysis prep Weighing & Dissolution (Bulk Drug / Formulation) lc Liquid Chromatography (C18 Reversed-Phase Column) prep->lc plasma_prep Extraction from Plasma (Protein Precipitation / LLE / SPE) plasma_prep->lc hplc_detect HPLC UV/PDA Detector (Quantification by Absorbance) lc->hplc_detect For Routine QC lcms_detect LC-MS/MS Mass Spectrometer (Quantification by Ion Count) lc->lcms_detect For Bioanalysis analysis Chromatogram Integration & Concentration Calculation hplc_detect->analysis lcms_detect->analysis

Caption: General experimental workflow for this compound quantification.

G cluster_methods Analytical Methods cluster_params Validation Parameters hplc HPLC-UV linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision sensitivity Sensitivity (LOD/LOQ) hplc->sensitivity specificity Specificity hplc->specificity robustness Robustness hplc->robustness cross_val Cross-Validation (Method Comparison) hplc->cross_val lcms LC-MS/MS lcms->linearity lcms->accuracy lcms->precision lcms->sensitivity lcms->specificity lcms->robustness lcms->cross_val cross_val->linearity cross_val->accuracy cross_val->precision cross_val->sensitivity cross_val->specificity cross_val->robustness

Caption: Logical relationship in method cross-validation.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends primarily on the application's requirements for sensitivity and selectivity.

  • HPLC-UV is a reliable, cost-effective, and robust method suitable for the routine analysis of this compound in bulk and pharmaceutical dosage forms where analyte concentrations are relatively high.[3] Its simplicity makes it accessible for most quality control laboratories.

  • LC-MS/MS is the superior method for bioanalytical applications requiring high sensitivity and specificity, such as pharmacokinetic studies in plasma.[6][7] Its ability to measure concentrations at the ng/mL level and distinguish the analyte from complex matrix components is a significant advantage.[6][10] While more complex and expensive, the performance of LC-MS/MS is unmatched for trace-level quantification.[10]

Cross-validation of these methods ensures that data is consistent and reliable across different analytical platforms, which is essential in a regulated drug development environment.

References

Comparative Analysis of Benazepril and Ramipril on Endothelial Function

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data indicates that both benazepril and ramipril, as angiotensin-converting enzyme (ACE) inhibitors, exert beneficial effects on endothelial function. Their primary mechanism of action involves the inhibition of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1][2][3] Beyond this, evidence suggests these agents improve endothelial function through mechanisms that may be independent of blood pressure reduction, such as enhancing nitric oxide (NO) bioavailability and reducing inflammation.[4][5]

Quantitative Data on Endothelial Function

The following table summarizes the quantitative data from clinical studies investigating the effects of this compound and ramipril on Flow-Mediated Dilation (FMD), a key indicator of endothelial function.

DrugStudy PopulationDosageDuration of TreatmentBaseline FMD (%)Post-treatment FMD (%)Key Findings
This compound Hypertensive patients with endothelial dysfunction (<5% FMD)10 mg/day1 month2.4 ± 2.54.78 ± 2.7Significant improvement in FMD in patients with baseline endothelial dysfunction.[6]
This compound Hypertensive patients with Type 2 DiabetesNot specified12 weeksNot specified45% increase (p=0.057)Showed a trend towards improved FMD.[7]
Ramipril Hypertensive patients5 mg/day3 months4.6 ± 1.85.9 ± 2.1Significantly increased FMD.[8][9]
Ramipril Hypertensive patients10 mg/day3 months4.6 ± 1.86.3 ± 2.4Dose-dependent increase in FMD and NO-dependent vasodilation.[8][9]
Ramipril Patients with successfully repaired coarctation of the aorta5 mg/day4 weeksNot specifiedImproved (p < 0.001)Reversed impaired endothelial function.[5]
Ramipril Patients with Rheumatoid Arthritis2.5 to 10 mg/day8 weeks2.85 ± 1.494.00 ± 1.81Markedly improved endothelial function.[10]
Ramipril Patients with Systemic Lupus Erythematosus10 mg/day12 weeks6.1711.14Significant improvement in FMD.[11]
Ramipril Hypertensive patients5 mg/day3 months1.8 ± 1.25.1 ± 2.2Significantly improved FMD compared to baseline.[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed in the literature, the following diagrams are provided.

ACE_Inhibitor_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ACEI ACE Inhibitor Action cluster_Bradykinin Bradykinin Pathway cluster_Endothelial_Effects Endothelial Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Inflammation Oxidative Stress AT1_Receptor->Vasoconstriction ACE_Inhibitor This compound / Ramipril ACE_Inhibitor->Angiotensin_II Inhibits ACE Inactive_Fragments Inactive Fragments ACE_Inhibitor->Inactive_Fragments Inhibits ACE Bradykinin Bradykinin Bradykinin->Inactive_Fragments ACE B2_Receptor B2 Receptor Bradykinin->B2_Receptor eNOS_Activation eNOS Activation B2_Receptor->eNOS_Activation NO_Production Nitric Oxide (NO) Production eNOS_Activation->NO_Production Vasodilation Vasodilation Anti-inflammatory Anti-thrombotic NO_Production->Vasodilation

Caption: ACE inhibitor signaling pathway on endothelial function.

FMD_Workflow cluster_preparation Patient Preparation cluster_measurement FMD Measurement cluster_analysis Data Analysis cluster_optional Endothelium-Independent Dilation (Optional) Fasting Fasting for 8-12 hours Abstain Abstain from caffeine, tobacco, and exercise Rest Rest in supine position in a temperature-controlled room Baseline_Scan Acquire baseline brachial artery diameter using high-resolution ultrasound Rest->Baseline_Scan Cuff_Inflation Inflate blood pressure cuff on the forearm to suprasystolic pressure for 5 minutes Baseline_Scan->Cuff_Inflation Cuff_Deflation Rapidly deflate the cuff to induce reactive hyperemia Cuff_Inflation->Cuff_Deflation Post_Scan Continuously record brachial artery diameter for 3-5 minutes post-deflation Cuff_Deflation->Post_Scan Max_Diameter Measure maximum post-deflation brachial artery diameter Post_Scan->Max_Diameter NTG_Admin Administer sublingual nitroglycerin (NTG) Post_Scan->NTG_Admin After return to baseline FMD_Calculation Calculate FMD: ((Max Diameter - Baseline Diameter) / Baseline Diameter) x 100% Max_Diameter->FMD_Calculation NTG_Scan Measure brachial artery diameter after 3-4 minutes NTG_Admin->NTG_Scan

Caption: Experimental workflow for Flow-Mediated Dilation (FMD) assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.

Flow-Mediated Dilation (FMD) Measurement[5][6][8][11][12][13]
  • Patient Preparation: Subjects are required to fast for at least 8 to 12 hours before the measurement.[13] They are also instructed to abstain from exercise, caffeine, and tobacco for at least 4 to 6 hours prior to the assessment.[13] The procedure is conducted in a quiet, temperature-controlled room with the patient in a supine position.[13]

  • Imaging: High-resolution ultrasonography is used to visualize the brachial artery in the longitudinal plane, typically above the antecubital fossa.[13] The ultrasound probe is held in a stable position to ensure consistent imaging throughout the study.

  • Baseline Measurement: After a rest period, a baseline two-dimensional image of the brachial artery is recorded, and the diameter is measured.

  • Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes to induce ischemia.

  • Post-Occlusion Measurement: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia), which stimulates the endothelium to release nitric oxide, leading to vasodilation. The diameter of the brachial artery is then continuously monitored and recorded for 3 to 5 minutes.

  • Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter recorded after cuff deflation.

  • Endothelium-Independent Dilation: In some studies, after the artery diameter has returned to baseline, sublingual nitroglycerin is administered to assess endothelium-independent vasodilation, which serves as a control for the vascular smooth muscle's ability to dilate.[6]

Measurement of Inflammatory and Endothelial Dysfunction Markers[5][14]
  • Blood Sampling: Venous blood samples are collected from patients.

  • Analysis: Serum levels of various biomarkers are determined using enzyme-linked immunosorbent assay (ELISA). These markers can include:

    • Proinflammatory Cytokines: Interleukin-6 (IL-6), soluble CD40 ligand (sCD40L).[5]

    • Adhesion Molecules: Soluble vascular cell adhesion molecule (sVCAM)-1.[5]

    • Markers of Endothelial Dysfunction: Asymmetrical dimethylarginine (ADMA).[14]

    • General Inflammation: High-sensitivity C-reactive protein (hs-CRP).[14]

Conclusion

Both this compound and ramipril have demonstrated efficacy in improving endothelial function in various patient populations. The available data suggests that ramipril has been more extensively studied in this regard, with multiple studies showing a significant and dose-dependent improvement in FMD and positive effects on inflammatory markers and NO availability.[5][8][9][10][11][12] this compound also shows a clear benefit, particularly in patients with pre-existing endothelial dysfunction.[6] The choice between these two ACE inhibitors may depend on the specific patient profile and the desired therapeutic outcomes beyond blood pressure control. Further head-to-head comparative trials would be beneficial to delineate any subtle differences in their effects on endothelial function.

References

Benazepril Combination Therapy vs. Monotherapy: A Comparative Analysis for Hypertension Management

Author: BenchChem Technical Support Team. Date: November 2025

An objective evaluation of the synergistic efficacy and safety profile of benazepril-based combination therapies compared to this compound monotherapy in the treatment of hypertension, supported by clinical trial data and mechanistic insights.

This compound, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension. It functions by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2] While effective as a monotherapy, a significant portion of patients with hypertension require more than one agent to achieve target blood pressure levels. This guide provides a comprehensive comparison of this compound combination therapies against monotherapy, focusing on the synergistic effects, safety, and clinical efficacy, supported by experimental data. The most common combinations involve diuretics, such as hydrochlorothiazide (HCTZ), and calcium channel blockers (CCBs), like amlodipine.[3][4]

Enhanced Efficacy Through Synergistic Mechanisms

The rationale for combining this compound with other antihypertensive agents lies in their complementary mechanisms of action, which often lead to greater blood pressure reduction than can be achieved with either component alone.[5][6]

  • This compound and Hydrochlorothiazide (HCTZ): this compound inhibits the renin-angiotensin-aldosterone system (RAAS), while HCTZ, a thiazide diuretic, promotes the excretion of sodium and water, thereby reducing blood volume.[5][6] This dual approach effectively lowers blood pressure. Furthermore, ACE inhibitors like this compound can mitigate the potassium loss often associated with HCTZ monotherapy.[7]

  • This compound and Amlodipine: Amlodipine, a dihydropyridine calcium channel blocker, induces vasodilation by relaxing the smooth muscle of blood vessels.[4] When combined with this compound, the two drugs provide additive, and in some cases synergistic, blood pressure-lowering effects through different pathways.[8] Additionally, the ACE inhibitor component can counteract the edema sometimes associated with amlodipine monotherapy.[9]

Mechanistic Signaling Pathway

The following diagram illustrates the synergistic action of this compound in combination with hydrochlorothiazide and amlodipine.

Caption: Synergistic mechanisms of this compound combination therapies.

Quantitative Efficacy Data

Clinical trials have consistently demonstrated the superior blood pressure-lowering effects of this compound combination therapies compared to monotherapy.

Therapy GroupStudy PopulationMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Citation(s)
This compound/HCTZ
This compound 20mg / HCTZ 25mgPatients with essential hypertensionStatistically significantly greater than monotherapyStatistically significantly greater than monotherapy[7]
This compound 10mg / HCTZ 12.5mgPatients unresponsive to this compound 10mg monotherapy-4.7 greater reduction than monotherapy[10]
This compound/Amlodipine
This compound 20mg / Amlodipine 5mgHypertensive subjects-18.6-12.3[11]
Amlodipine 10mg MonotherapyHypertensive subjects-14.8-9.1[11]
This compound 10mg / Amlodipine 2.5mgPatients with mild to moderate hypertensionSuperior to either monotherapySuperior to either monotherapy[12]
This compound 10mg MonotherapyPatients with mild to moderate hypertensionStatistically significant reductionStatistically significant reduction[12]
Amlodipine 2.5mg MonotherapyPatients with mild to moderate hypertensionStatistically significant reductionStatistically significant reduction[12]

Safety and Tolerability Profile

Combination therapies are generally well-tolerated, and in some instances, may offer a better safety profile than high-dose monotherapy.

Therapy GroupCommon Adverse EventsNotable Safety ObservationsCitation(s)
This compound/HCTZ Dizziness, headache, coughIncidence of cough was lower with the combination than with this compound alone. Decreases in serum potassium with HCTZ monotherapy were reduced or eliminated with combination therapy.[7][10][13]
This compound/Amlodipine Cough, dizziness, headacheThe combination therapy group had a lower incidence of edema compared to the amlodipine monotherapy group.[4][11][12]
This compound Monotherapy Cough, dizziness-[10]
Amlodipine Monotherapy Peripheral edema, joint swellingHigher incidence of peripheral edema compared to combination therapy.[11]

Experimental Protocols

The following provides a generalized methodology for the key clinical trials assessing this compound combination therapies.

This compound/HCTZ vs. This compound Monotherapy Study

  • Design: A randomized, double-blind, parallel-group study.[7][10]

  • Participants: Patients with mild-to-moderate essential hypertension who had not responded to 4 weeks of this compound 10 mg monotherapy.[10]

  • Intervention: Patients were randomized to continue with this compound 10 mg monotherapy or receive a combination of this compound 10 mg plus hydrochlorothiazide 12.5 mg once daily for 4 weeks.[10]

  • Primary Outcome: The primary efficacy measure was the mean change from baseline in sitting diastolic blood pressure.[7]

This compound/Amlodipine vs. Amlodipine Monotherapy Study

  • Design: A multicenter, double-blind, 12-week study.[11]

  • Participants: Hypertensive subjects with at least one other risk factor for endothelial dysfunction.[11]

  • Intervention: Patients were randomized to receive either amlodipine besylate/benazepril HCl (5/20 mg/day, force-titrated to 5/40 mg/day) or amlodipine besylate monotherapy (5 mg/day, force-titrated to 10 mg/day).[11]

  • Primary Outcome: Reductions in systolic and diastolic blood pressure.[11]

Experimental Workflow

The diagram below outlines a typical workflow for a clinical trial comparing combination therapy to monotherapy.

G start Patient Screening (Mild-to-Moderate Hypertension) placebo Placebo Run-in Period (1-4 Weeks) start->placebo randomization Randomization placebo->randomization groupA Group A: This compound Monotherapy randomization->groupA Arm 1 groupB Group B: Combination Therapy (e.g., this compound/HCTZ) randomization->groupB Arm 2 treatment Double-Blind Treatment Period (e.g., 4-12 Weeks) groupA->treatment groupB->treatment data_collection Data Collection (Blood Pressure, Adverse Events) treatment->data_collection analysis Statistical Analysis (Comparison of Efficacy & Safety) data_collection->analysis end Study Conclusion analysis->end

Caption: A typical randomized controlled trial workflow.

Logical Rationale for Combination Therapy

The superiority of combination therapy is rooted in a multi-faceted approach to blood pressure control.

G cluster_agents cluster_mechanisms This compound This compound (ACE Inhibitor) Mech1 Mechanism A (e.g., RAAS Inhibition) This compound->Mech1 OtherAgent Partner Agent (Diuretic or CCB) Mech2 Mechanism B (e.g., Diuresis or Vasodilation) OtherAgent->Mech2 Synergy Synergistic/ Additive Effect Mech1->Synergy Mech2->Synergy Outcome Greater BP Reduction Synergy->Outcome Safety Improved Safety Profile (e.g., counteracting side effects) Synergy->Safety

Caption: Rationale for this compound combination therapy.

References

In vivo validation of Benazepril's antifibrotic effects in a cardiac injury model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins in the heart muscle, is a final common pathway in most forms of heart disease, leading to cardiac stiffness, dysfunction, and eventual failure. The inhibition of the renin-angiotensin-aldosterone system (RAAS) has emerged as a cornerstone therapy to mitigate this pathological remodeling. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant antifibrotic effects in various preclinical models of cardiac injury. This guide provides an objective comparison of this compound's antifibrotic performance with other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental designs.

Comparative Efficacy of Antifibrotic Agents in Cardiac Injury Models

The following tables summarize the quantitative data from preclinical studies, offering a comparative overview of this compound and its alternatives in mitigating cardiac fibrosis.

Table 1: this compound vs. Other RAAS Inhibitors in Hypertensive Cardiac Fibrosis
Drug Dosage Animal Model Key Antifibrotic Outcomes
This compound10 mg/kg/daySpontaneously Hypertensive Rats (SHRs)More significant inhibition of collagen volume fraction and perivascular collagen area compared to monotherapy.[1][2]
Candesartan4 mg/kg/daySpontaneously Hypertensive Rats (SHRs)Significant reduction in myocardial fibrosis, but less effective than combination therapy with this compound.[1][2]
This compound + Candesartan5 mg/kg/day + 2 mg/kg/daySpontaneously Hypertensive Rats (SHRs)Synergistic attenuation of myocardial fibrosis, with significant decreases in total collagen concentration and the ratio of collagen type I to type III.[1][2]
Enalapril10 mg/kg/daySpontaneously Hypertensive Rats (SHRs)Diminished the fraction of myocardium occupied by replacement fibrosis by 59%.[3][4]
Table 2: this compound in a Diabetic Cardiomyopathy Model
Treatment Group Parameter Observation Reference
Diabetic ControlMMP-2 Gene/Protein ExpressionDecreased[5]
Diabetic ControlTIMP-2 Gene/Protein ExpressionIncreased[5]
Diabetic ControlCardiac Collagen DepositionMarkedly increased[5]
This compound (10 mg/kg/day)MMP-2/TIMP-2 ImbalanceAttenuated[5]
This compound (10 mg/kg/day)Cardiac Collagen DepositionReduced[5]
Table 3: Emerging Antifibrotic Therapies in Various Cardiac Injury Models
Drug Class Specific Agent Dosage Animal Model Key Antifibrotic Outcomes
TGF-β InhibitorGW7883885 mg/kg/dayMouse model of progressive cardiac conduction diseasePrevented the occurrence of fibrosis.[6]
TGF-β InhibitorGW7883883 mg/kgMouse model of chronic Chagas' heart diseaseReduced fibrosis of the cardiac tissue.[7]
MMP InhibitorONO-4817Not specifiedMouse model of doxorubicin-induced cardiotoxicityPrevented myocardial fibrosis; reduced collagen deposition by ~350% (in combination with doxycycline).[8][9][10]
Aldosterone AntagonistSpironolactoneNot specifiedDog model of congestive heart failureWhen combined with this compound, significantly reduced the risk of dying or worsening from cardiac causes.[11]

Signaling Pathways in Cardiac Fibrosis and Therapeutic Intervention

The development of cardiac fibrosis is a complex process involving multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways targeted by this compound and its alternatives.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1R AT1R Angiotensin_II->AT1R Binds to Profibrotic_Effects Fibroblast Proliferation Collagen Synthesis Inflammation AT1R->Profibrotic_Effects Activates This compound This compound This compound->Angiotensin_II Inhibits ACE Candesartan Candesartan Candesartan->Profibrotic_Effects Blocks AT1R Spironolactone Spironolactone Profibrotic_Effects_Aldo Collagen Deposition Fibrosis Spironolactone->Profibrotic_Effects_Aldo Blocks Receptor Aldosterone Aldosterone Mineralocorticoid_Receptor Mineralocorticoid_Receptor Aldosterone->Mineralocorticoid_Receptor Activates Mineralocorticoid_Receptor->Profibrotic_Effects_Aldo Activates

RAAS and Points of Therapeutic Intervention.

cluster_TGFB TGF-β Signaling Pathway TGFB TGF-β TGFB_Receptor TGF-β Receptor TGFB->TGFB_Receptor Smad2_3 Smad2_3 TGFB_Receptor->Smad2_3 Phosphorylates Smad4 Smad4 Smad2_3->Smad4 Smad_Complex Smad2/3/4 Complex Smad2_3->Smad_Complex Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Transcription Collagen Fibronectin α-SMA Nucleus->Gene_Transcription Promotes TGFB_Inhibitor TGF-β Inhibitors (e.g., GW788388) TGFB_Inhibitor->TGFB_Receptor Inhibit

TGF-β Signaling in Cardiac Fibrosis.

cluster_MMP MMP/TIMP Balance in Extracellular Matrix (ECM) Remodeling ECM Extracellular Matrix Degraded_ECM Degraded_ECM ECM->Degraded_ECM Degradation MMPs MMPs (e.g., MMP-2) MMPs->Degraded_ECM Fibrosis Fibrosis MMPs->Fibrosis Imbalance leads to TIMPs TIMPs (e.g., TIMP-2) TIMPs->MMPs Inhibit MMP_Inhibitor MMP Inhibitors (e.g., ONO-4817) MMP_Inhibitor->MMPs Inhibit

Role of MMPs and TIMPs in Cardiac Fibrosis.

Experimental Protocols

A standardized approach to inducing and evaluating cardiac fibrosis is crucial for comparing the efficacy of different therapeutic agents. The following outlines a general experimental workflow based on the cited preclinical studies.

cluster_Workflow Experimental Workflow for In Vivo Validation Animal_Model Animal Model Selection (e.g., SHRs, Wistar Rats, C57BL/6J Mice) Induction Induction of Cardiac Injury (e.g., Aortic Coarctation, Streptozotocin Injection, Doxorubicin Administration) Animal_Model->Induction Grouping Randomized Grouping (Sham, Vehicle Control, Treatment Groups) Induction->Grouping Treatment Drug Administration (e.g., this compound, Candesartan, Spironolactone via oral gavage) Grouping->Treatment Monitoring Monitoring (e.g., Blood Pressure, Echocardiography) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Hemodynamic measurements, Tissue collection) Monitoring->Endpoint Histology Histological Analysis (e.g., Masson's Trichrome, Picrosirius Red staining for collagen) Endpoint->Histology Molecular Molecular Analysis (e.g., Western Blot for TGF-β, Smad3, MMP-2, TIMP-2; RT-PCR for gene expression) Endpoint->Molecular

General Experimental Workflow.
Detailed Methodologies

1. Animal Models and Induction of Cardiac Injury:

  • Spontaneously Hypertensive Rats (SHRs): These rats genetically develop hypertension, leading to progressive cardiac hypertrophy and fibrosis. They are a relevant model for studying hypertension-induced cardiac remodeling.[1][2][12]

  • Streptozotocin (STZ)-Induced Diabetic Rats: A single intraperitoneal injection of STZ (e.g., 60 mg/kg) induces diabetes, leading to diabetic cardiomyopathy characterized by myocardial fibrosis.[5]

  • Aortic Coarctation: Surgical constriction of the abdominal aorta in rats creates pressure overload on the left ventricle, inducing hypertrophy and fibrosis.[13]

  • Doxorubicin-Induced Cardiotoxicity: Weekly administration of doxorubicin to mice induces cardiotoxicity, a model relevant to chemotherapy-induced cardiac damage, which involves significant fibrosis.[8][9][10]

2. Drug Administration:

  • This compound: Typically administered via oral gavage at doses ranging from 1 to 10 mg/kg/day.[5][12][13]

  • Candesartan: Administered via oral gavage, for instance at 4 mg/kg/day in SHRs.[1][2]

  • Enalapril: Administered daily, for example at 10 mg/kg in SHRs.[3][4]

  • Spironolactone: Can be administered in combination with other drugs like this compound.[11]

  • GW788388 (TGF-β Inhibitor): Administered orally at doses around 3-5 mg/kg/day.[6][7]

  • ONO-4817 (MMP Inhibitor): Administered via daily oral gavage.[8][9][10]

3. Evaluation of Antifibrotic Effects:

  • Histology: Heart tissue is fixed, sectioned, and stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. The collagen volume fraction is a key quantitative measure of fibrosis.

  • Immunohistochemistry and Western Blotting: These techniques are used to measure the protein expression levels of key fibrotic mediators such as TGF-β1, Smad3, MMP-2, and TIMP-2.[1][2][5]

  • Real-Time Polymerase Chain Reaction (RT-PCR): Used to quantify the gene expression of pro-fibrotic and anti-fibrotic markers.

  • Echocardiography: Non-invasive imaging to assess cardiac structure and function, including left ventricular dimensions and ejection fraction, providing a functional correlate to the extent of fibrosis.

Conclusion

The in vivo data robustly supports the antifibrotic effects of this compound in various models of cardiac injury. Its mechanism of action primarily involves the inhibition of the RAAS, leading to reduced angiotensin II levels and subsequent downstream effects on fibroblast activation and collagen synthesis. Comparative studies suggest that while this compound is effective as a monotherapy, combination therapy with an angiotensin receptor blocker like candesartan can offer synergistic antifibrotic benefits in hypertensive models.[1][2] Furthermore, this compound's ability to modulate the MMP/TIMP balance highlights a multifaceted mechanism of action in attenuating cardiac fibrosis.[5]

When compared to emerging therapies, this compound's established clinical safety and efficacy make it a benchmark for antifibrotic treatment. While TGF-β and MMP inhibitors show promise in preclinical models, their translation to clinical practice for cardiac fibrosis is still under investigation. Aldosterone antagonists like spironolactone also demonstrate significant antifibrotic effects and are often used in combination with ACE inhibitors for enhanced therapeutic outcomes.

For researchers and drug development professionals, the choice of therapeutic strategy will depend on the specific etiology of cardiac injury. The experimental models and methodologies outlined in this guide provide a framework for the continued investigation and validation of novel antifibrotic agents, with this compound serving as a critical comparator. The signaling pathway diagrams offer a visual guide to the molecular targets that hold the greatest promise for mitigating the progression of cardiac fibrosis.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Different Benazepril Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of various formulations of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension.[1][2] The objective of this analysis is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the performance of different this compound formulations, supported by experimental data. This document summarizes key pharmacokinetic parameters, outlines detailed experimental protocols, and visualizes the typical workflow of a bioequivalence study.

This compound is a prodrug that is rapidly absorbed and hydrolyzed to its active metabolite, benazeprilat.[1][3] The antihypertensive effect is primarily attributed to the inhibition of ACE by benazeprilat.[4][5] Understanding the pharmacokinetic variability among different formulations is crucial for ensuring therapeutic equivalence and optimizing drug delivery.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for different formulations of this compound and its active metabolite, benazeprilat, derived from various bioequivalence and pharmacokinetic studies. These studies are essential for regulatory approval of generic and new formulations, ensuring they meet the same standards of safety and efficacy as the reference product.[6]

FormulationAnalyteCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Study PopulationReference
Tablet This compound-0.5 - 1.0-Healthy Volunteers[1]
Benazeprilat-1.0 - 2.0 (fasting)-Healthy Volunteers[1]
2.0 - 4.0 (fed)[1]
Liquid Suspension This compoundIdentical to tabletShorter than tabletBioequivalent to tabletHealthy Adults[7]
BenazeprilatBioequivalent to tabletNot significantly different from tabletBioequivalent to tabletHealthy Adults[7]
Tablet vs. Liquid (Veterinary) BenazeprilatNot specifiedNot specifiedBioequivalentDogs[8]
Capsule (Amlodipine/Benazepril) This compound-~0.7-Healthy Volunteers[9]
Benazeprilat-~1.36-Healthy Volunteers[9]
Tablet vs. Capsule (Amlodipine/Benazepril) BenazeprilatStatistically similarStatistically similarBioequivalentHealthy Volunteers[3]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental protocols to ensure the reliability of the pharmacokinetic comparisons. A generalized methodology for a typical bioequivalence study of this compound formulations is outlined below.

Study Design:

Most bioequivalence studies for this compound formulations utilize a randomized, open-label, single-dose, two-period, two-sequence crossover design.[3][8] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of adequate length is incorporated between the two periods to ensure the complete elimination of the drug from the body before the administration of the second formulation.

Study Population:

Studies are typically conducted in healthy adult volunteers of a specific demographic (e.g., healthy Chinese male subjects).[3][6] Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no contraindications to the study drug. The number of subjects is determined by statistical power calculations to ensure the study can detect significant differences if they exist.

Drug Administration and Blood Sampling:

A single oral dose of the test and reference this compound formulations is administered to the subjects after an overnight fast.[6] Blood samples are collected at predetermined time points before and after drug administration. Serial blood samples are typically collected for up to 48-168 hours post-dose to adequately characterize the absorption, distribution, metabolism, and elimination phases of the drug and its active metabolite.[6][8]

Analytical Method:

The concentrations of this compound and its active metabolite, benazeprilat, in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[6][10] This method provides the high sensitivity and specificity required for accurate quantification of the analytes in a complex biological matrix.

Pharmacokinetic Analysis:

Non-compartmental methods are typically used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-∞).[9] Statistical analyses, such as analysis of variance (ANOVA), are performed on the log-transformed Cmax and AUC data to assess bioequivalence.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for different this compound formulations.

G cluster_0 Screening & Enrollment cluster_1 Study Period 1 cluster_2 Washout Period cluster_3 Study Period 2 (Crossover) cluster_4 Sample Analysis & Data Processing Subject_Pool Subject Pool Inclusion_Exclusion Inclusion/Exclusion Criteria Subject_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Screening_Tests Screening Tests Informed_Consent->Screening_Tests Enrolled_Subjects Enrolled Subjects Screening_Tests->Enrolled_Subjects Randomization1 Randomization Enrolled_Subjects->Randomization1 Group_A1 Group A: Test Formulation Randomization1->Group_A1 Group_B1 Group B: Reference Formulation Randomization1->Group_B1 Dosing1 Dosing Group_A1->Dosing1 Group_B1->Dosing1 Blood_Sampling1 Serial Blood Sampling Dosing1->Blood_Sampling1 Washout Washout Blood_Sampling1->Washout Sample_Analysis Plasma Sample Analysis (LC-MS/MS) Blood_Sampling1->Sample_Analysis Group_A2 Group A: Reference Formulation Washout->Group_A2 Group_B2 Group B: Test Formulation Washout->Group_B2 Dosing2 Dosing Group_A2->Dosing2 Group_B2->Dosing2 Blood_Sampling2 Serial Blood Sampling Dosing2->Blood_Sampling2 Blood_Sampling2->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis Bioequivalence Bioequivalence Assessment Stat_Analysis->Bioequivalence

Caption: Experimental workflow for a this compound bioequivalence study.

Conclusion

References

Validating the use of Benazepril as a positive control in ACE inhibitor screening assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a reliable positive control is a critical step in the validation of angiotensin-converting enzyme (ACE) inhibitor screening assays. This guide provides a comprehensive comparison of Benazepril with other common ACE inhibitors, supported by experimental data and detailed protocols, to validate its use as a robust positive control.

This compound, a prodrug, is rapidly metabolized in vivo to its active form, benazeprilat, a potent and specific inhibitor of ACE.[1][2] This potent inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), forms the basis of its therapeutic effect in treating hypertension and heart failure and validates its use as a positive control in screening assays designed to identify new ACE inhibitors.

Comparative Efficacy of ACE Inhibitors

The inhibitory potency of various ACE inhibitors is typically compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Benazeprilat exhibits a potency in the low nanomolar range, comparable to other widely used ACE inhibitor positive controls.

ACE Inhibitor (Active Form)Reported IC50 Range (nM)
Benazeprilat Low Nanomolar
Captopril6 - 35
Lisinopril1.9
Enalaprilat1.94

Table 1: Comparison of in vitro IC50 values of various ACE inhibitors against Angiotensin-Converting Enzyme. The data presented are compiled from multiple studies and demonstrate the high potency of benazeprilat, positioning it as a suitable positive control.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their effects by interrupting the RAAS pathway. Understanding this pathway is crucial for interpreting the results of screening assays.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE ACE Benazeprilat Benazeprilat (ACE Inhibitor) Benazeprilat->Block

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Benazeprilat.

Experimental Protocols for ACE Inhibitor Screening

The following are detailed methodologies for both colorimetric and fluorometric ACE inhibitor screening assays, which can be adapted for use with this compound as a positive control.

Colorimetric Assay Protocol

This method is based on the quantification of hippuric acid, a product of the ACE-catalyzed hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).

Materials:

  • ACE (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL)

  • This compound hydrochloride (to be converted to benazeprilat in situ or use benazeprilat directly)

  • Borate buffer (pH 8.3)

  • 1M HCl

  • Pyridine

  • Benzene sulfonyl chloride

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride in borate buffer. Create a serial dilution to determine the IC50.

    • Prepare the HHL substrate solution in borate buffer.

    • Prepare the ACE solution in borate buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add 25 µL of either borate buffer (blank), this compound solution (positive control), or test compound.

    • Add 25 µL of the ACE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the HHL substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 100 µL of 1M HCl to each well.

    • Add 150 µL of pyridine followed by 75 µL of benzene sulfonyl chloride to each well.

    • Allow the color to develop for 5-10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 410 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of this compound and the test compounds using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Fluorometric Assay Protocol

This assay utilizes a synthetic fluorogenic peptide substrate that is cleaved by ACE to release a fluorescent product.

Materials:

  • ACE (from rabbit lung)

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • This compound hydrochloride or benazeprilat

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2)

  • 96-well black opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer and perform serial dilutions.

    • Prepare the fluorogenic substrate solution in the assay buffer.

    • Prepare the ACE solution in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well black opaque plate, add 40 µL of either assay buffer (blank), this compound solution (positive control), or test compound.

    • Add 20 µL of the ACE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 5-10 minutes, protected from light.

    • Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at an excitation wavelength of ~320-350 nm and an emission wavelength of ~405-420 nm, depending on the substrate.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of ACE inhibition for each concentration of this compound and the test compounds using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow

The general workflow for screening potential ACE inhibitors is a systematic process.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Dispense Dispense Reagents, Controls, and Test Compounds into Microplate Reagents->Dispense Controls Prepare Controls (Positive: this compound, Negative: Buffer) Controls->Dispense Test_Compounds Prepare Test Compounds (Serial Dilutions) Test_Compounds->Dispense Incubate1 Pre-incubation (Enzyme + Inhibitor) Dispense->Incubate1 Add_Substrate Add Substrate to Initiate Reaction Incubate1->Add_Substrate Incubate2 Incubation (Enzymatic Reaction) Add_Substrate->Incubate2 Stop_Reaction Stop Reaction (for Colorimetric Assay) Incubate2->Stop_Reaction If applicable Measure Measure Signal (Absorbance or Fluorescence) Incubate2->Measure Stop_Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50

Caption: A generalized workflow for an in vitro ACE inhibitor screening assay.

Conclusion

This compound, through its active metabolite benazeprilat, is a potent inhibitor of angiotensin-converting enzyme with an efficacy comparable to other established ACE inhibitors like Captopril, Lisinopril, and Enalaprilat. Its well-characterized mechanism of action and high potency make it an excellent and reliable positive control for use in both colorimetric and fluorometric ACE inhibitor screening assays. The detailed protocols provided in this guide offer a validated framework for researchers to confidently employ this compound in their drug discovery and development efforts.

References

A Comparative Analysis of the Side-Effect Profiles of Benazepril and Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side-effect profiles of benazepril and other commonly prescribed angiotensin-converting enzyme (ACE) inhibitors, including lisinopril, enalapril, and ramipril. The information presented is supported by data from clinical trials and meta-analyses to assist researchers and drug development professionals in their understanding of the relative tolerability of these agents.

Data Presentation: Comparative Incidence of Key Side Effects

The following table summarizes the incidence of common and clinically significant side effects associated with this compound and other ACE inhibitors. Data is compiled from various clinical studies and meta-analyses to provide a comparative overview. It is important to note that incidence rates can vary depending on the patient population and study design.

Side EffectThis compoundLisinoprilEnalaprilRamiprilNotes
Cough Moderate Risk (SUCRA: 58.6%)[1][2]Higher Risk (SUCRA: 64.7%)[1][2]Moderate Risk (SUCRA: 49.7%)[1][2]High Risk (SUCRA: 76.4%)[1][2]A network meta-analysis of 135 randomized controlled trials ranked ACE inhibitors by their likelihood of inducing cough, with a higher SUCRA score indicating a greater risk. All ACE inhibitors have a significantly higher risk of cough compared to placebo.[1][2] The incidence of cough with ACE inhibitors, in general, is reported to be between 5% and 35%.
Angioedema 0.1% - 0.7% (Class Effect)[3]0.1% - 0.7% (Class Effect)[3]0.1% - 0.7% (Class Effect)[3]0.1% - 0.7% (Class Effect)[3]Angioedema is a rare but serious class effect of all ACE inhibitors. The incidence is generally low across the class.
Hyperkalemia Lower risk among ACEi[4]Higher risk compared to this compound[4]Not specified in direct comparisonNot specified in direct comparisonA retrospective study of 1163 patients on ACE inhibitors found that this compound use was associated with a lower incidence of hyperkalemia (16.5%) compared to lisinopril (21.5%).[4] Generally, hyperkalemia (>5.0 mEq/L) was observed in 20.4% of patients on ACE inhibitors.[4]
Dizziness 1% - 20% (Class Effect)[5]1% - 20% (Class Effect)[5]1% - 20% (Class Effect)[5]1% - 20% (Class Effect)[5]The reported rates of dizziness in clinical trials for ACE inhibitors as a class range from 1% to 20%.[5]
Headache 1% - 34% (Class Effect)[5]1% - 34% (Class Effect)[5]1% - 34% (Class Effect)[5]1% - 34% (Class Effect)[5]The incidence of headache in clinical trials for ACE inhibitors as a class ranges from 1% to 34%.[5]

SUCRA (Surface Under the Cumulative Ranking) scores are derived from a network meta-analysis and represent the probability of an intervention being the best, second best, etc. A higher SUCRA score indicates a higher likelihood of causing the side effect .

Experimental Protocols

The assessment of side-effect profiles of ACE inhibitors in clinical trials follows rigorous and standardized methodologies to ensure the collection of accurate and reliable safety data. These protocols are designed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as reporting standards like the Consolidated Standards of Reporting Trials (CONSORT).[6][7]

A generalized experimental protocol for assessing adverse drug reactions in a clinical trial of an antihypertensive agent would typically involve the following steps:

  • Participant Screening and Baseline Assessment:

    • Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.

    • A thorough medical history is taken, including pre-existing conditions and concomitant medications.

    • Baseline laboratory tests are conducted, including serum electrolytes (especially potassium), and renal function tests (e.g., serum creatinine, eGFR).

  • Randomization and Blinding:

    • Participants are randomly assigned to receive the investigational ACE inhibitor, a placebo, or an active comparator.

    • Double-blinding is commonly employed, where neither the participants nor the investigators know the treatment assignment, to minimize bias in reporting and assessment of adverse events.

  • Adverse Event Monitoring and Reporting:

    • Adverse events (AEs) are systematically collected at each study visit through open-ended questioning and standardized questionnaires.

    • AEs are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA).

    • The severity, seriousness, and causality of each AE in relation to the study drug are assessed by the investigator.

    • Serious Adverse Events (SAEs), such as those that are life-threatening, require hospitalization, or result in persistent disability, are reported to the sponsor and regulatory authorities within a short timeframe (e.g., 24 hours to 15 days, depending on severity and expectedness).[8][9][10]

  • Scheduled Safety Assessments:

    • Regular physical examinations and vital sign measurements are performed.

    • Laboratory monitoring is conducted at predefined intervals to detect any drug-induced abnormalities, with a particular focus on serum potassium and creatinine for ACE inhibitors.

  • Data Analysis and Reporting:

    • The incidence of each adverse event is calculated for each treatment group.

    • Statistical analyses are performed to compare the frequency of adverse events between the investigational drug and the control groups.

    • The final study report includes a comprehensive summary of all safety findings, adhering to CONSORT guidelines for transparent reporting of harms.[6][11]

Mandatory Visualization

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects cluster_Kinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE Cough_Angioedema Cough & Angioedema Bradykinin->Cough_Angioedema Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) ACE_Inhibitors This compound & Other ACE Inhibitors ACE_Inhibitors->ACE

Caption: Mechanism of action of ACE inhibitors and the associated side effects of cough and angioedema.

Clinical_Trial_Workflow cluster_trial Clinical Trial Workflow for Adverse Event Assessment Start Patient Screening & Baseline Assessment Randomization Randomization & Blinding Start->Randomization Treatment Treatment Period (ACE Inhibitor / Control) Randomization->Treatment Monitoring Ongoing Monitoring: - Adverse Event Reporting - Physical Exams - Lab Tests Treatment->Monitoring Monitoring->Treatment Data_Collection Data Collection & Entry Monitoring->Data_Collection Analysis Statistical Analysis of Adverse Events Data_Collection->Analysis Reporting Final Reporting (e.g., CONSORT) Analysis->Reporting

Caption: Generalized workflow for assessing adverse events in a clinical trial of an antihypertensive drug.

References

A Head-to-Head Battle in Hypertension Management: Benazepril vs. Angiotensin Receptor Blockers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive meta-analysis of clinical trials reveals comparable blood pressure-lowering efficacy between the angiotensin-converting enzyme (ACE) inhibitor Benazepril and angiotensin II receptor blockers (ARBs), but nuances in cardiovascular outcomes and tolerability position them uniquely in the therapeutic landscape for hypertension.

For researchers, scientists, and drug development professionals navigating the complexities of antihypertensive therapies, the choice between an ACE inhibitor like this compound and an ARB often requires a detailed look beyond just the top-line blood pressure reduction numbers. This guide synthesizes data from a meta-analysis of clinical trials to provide an objective comparison of their performance, supported by experimental data.

Efficacy in Blood Pressure Reduction: A Statistical Dead Heat

Multiple systematic reviews and meta-analyses have consistently shown that this compound and various ARBs, including Losartan, Valsartan, and Irbesartan, demonstrate similar efficacy in lowering both systolic and diastolic blood pressure in patients with essential hypertension.[1][2] A study comparing this compound with Candesartan found no significant difference in their antihypertensive effects.[3] Similarly, a retrospective analysis of hypertensive patients with insulin resistance treated with either Losartan or this compound concluded that their efficacy in lowering blood pressure was equivalent.[4][5]

However, some head-to-head trials have suggested minor differences. For instance, one study indicated that Telmisartan was more effective in reducing systolic blood pressure compared to this compound.[6] Conversely, another trial found that a combination therapy of olmesartan/hydrochlorothiazide led to a significantly greater reduction in systolic blood pressure compared to a this compound/amlodipine combination.[7]

Table 1: Comparative Efficacy in Blood Pressure Reduction (Selected Studies)

ComparisonStudy PopulationKey Finding on Blood Pressure ReductionReference
This compound vs. LosartanHypertensive patients with insulin resistanceEquivalent efficacy in lowering systolic and diastolic blood pressure.[4][5]
This compound vs. CandesartanPatients with essential hypertensionNo difference in antihypertensive effect.[3]
This compound vs. TelmisartanPatients with mild to moderate hypertensionTelmisartan showed a greater reduction in systolic blood pressure.[6]
This compound/Amlodipine vs. Olmesartan/HCTZPatients with stage 2 hypertensionOlmesartan/HCTZ combination showed a greater reduction in systolic blood pressure.[7]
This compound vs. ValsartanPatients with type 2 diabetes and nephropathyNot directly compared for blood pressure, focused on renal outcomes.[8]

Cardiovascular and Mortality Outcomes: A Potential Edge for ACE Inhibitors

While blood pressure control is a primary endpoint, the ultimate goal of antihypertensive therapy is to reduce cardiovascular morbidity and mortality. In this domain, meta-analyses of broader ACE inhibitor versus ARB comparisons have suggested a potential advantage for ACE inhibitors.

Several large-scale analyses have indicated that ACE inhibitors are associated with a significant reduction in all-cause mortality and major cardiovascular events, a benefit not consistently observed with ARBs.[9][10][11] One meta-analysis of 10 randomized placebo-controlled trials found that ACE inhibitors significantly reduced all-cause mortality, cardiovascular mortality, and nonfatal myocardial infarction, whereas ARBs only modestly reduced the risk of stroke with no significant effect on mortality or myocardial infarction.[9] Another meta-analysis focusing on hypertensive patients with type 2 diabetes mellitus echoed these findings, showing that ACE inhibitor treatment was associated with a significant reduction in all-cause mortality and cardiovascular death, while ARB therapy was not.[10]

It is crucial to note that these are class-effect findings and may not apply uniformly to every drug within the class. Direct long-term outcome studies specifically comparing this compound to individual ARBs are less common.

Table 2: Summary of Meta-Analyses on Cardiovascular Outcomes and Mortality (ACEi vs. ARBs)

OutcomeACE Inhibitors (vs. Placebo/Control)ARBs (vs. Placebo/Control)Reference
All-Cause MortalitySignificant ReductionNo Significant Reduction[9][10][11]
Cardiovascular MortalitySignificant ReductionNo Significant Reduction[9][10]
Myocardial InfarctionSignificant ReductionNo Significant Reduction[9][10]
StrokeSignificant ReductionModest Reduction[9]

Tolerability and Adverse Event Profile: ARBs Take the Lead

A key differentiator between this compound and ARBs lies in their side effect profiles. ARBs are generally better tolerated, primarily due to a significantly lower incidence of cough, a well-known side effect of ACE inhibitors.[1][12] Angioedema, a rare but serious adverse event, has also been reported more frequently with ACE inhibitors than with ARBs.[1]

A systematic review comparing the safety and efficacy of ACEIs and ARBs concluded that patients were more likely to tolerate ARBs better than ACEIs.[1] This improved tolerability can be a critical factor in ensuring patient adherence to long-term antihypertensive therapy.

Table 3: Comparative Adverse Event Profiles

Adverse EventThis compound (ACE Inhibitors)Angiotensin Receptor Blockers (ARBs)Reference
CoughHigher IncidenceLower Incidence[1][12]
AngioedemaHigher IncidenceLower Incidence[1]
HypotensionSimilar RiskSimilar Risk[13]
HyperkalemiaSimilar RiskSimilar Risk[13]
Acute Kidney InjurySimilar RiskSimilar Risk[13]

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

This compound and ARBs both exert their antihypertensive effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. However, they do so at different points in the pathway.

This compound is an ACE inhibitor that blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone secretion. ARBs, on the other hand, selectively block the angiotensin II type 1 (AT1) receptor, directly preventing the vasoconstrictive and aldosterone-stimulating effects of angiotensin II.

RAAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone This compound This compound (ACE Inhibitor) This compound->ACE ARBs ARBs ARBs->AT1_Receptor

Figure 1: Mechanism of action of this compound and ARBs on the RAAS pathway.

Experimental Protocols: A Look into a Typical Clinical Trial

The evidence comparing this compound and ARBs is derived from numerous randomized controlled trials. A typical experimental protocol for such a trial is outlined below.

Objective: To compare the efficacy and safety of this compound versus an ARB in adult patients with essential hypertension.

Study Design: A multicenter, randomized, double-blind, parallel-group study.

Patient Population: Adult male and female patients (aged 18-75 years) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure ≥ 95 mmHg and < 110 mmHg). Key exclusion criteria often include secondary hypertension, severe renal impairment, a history of angioedema, and contraindications to either drug class.

Treatment Protocol:

  • Washout Period: A 2- to 4-week single-blind placebo washout period to establish baseline blood pressure.

  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either this compound (e.g., 10 mg once daily) or an ARB (e.g., Losartan 50 mg once daily).

  • Titration: If blood pressure is not controlled after a specified period (e.g., 4 weeks), the dose of the study medication may be doubled.

  • Follow-up: Patients are followed for a predetermined duration (e.g., 12-24 weeks), with regular visits to monitor blood pressure, assess for adverse events, and ensure treatment compliance.

Endpoints:

  • Primary Efficacy Endpoint: Change from baseline in mean sitting diastolic blood pressure at the end of the treatment period.

  • Secondary Efficacy Endpoints: Change from baseline in mean sitting systolic blood pressure, and the proportion of patients achieving blood pressure control.

  • Safety Endpoints: Incidence and severity of all adverse events, including cough, dizziness, and laboratory abnormalities.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Placebo Washout Period (Baseline BP Measurement) Screening->Washout Randomization Randomization (1:1) Washout->Randomization Benazepril_Arm This compound Treatment Arm Randomization->Benazepril_Arm Group A ARB_Arm ARB Treatment Arm Randomization->ARB_Arm Group B Titration_B Dose Titration (if needed) Benazepril_Arm->Titration_B Titration_A Dose Titration (if needed) ARB_Arm->Titration_A FollowUp_B Follow-up Visits (BP & AE Monitoring) Titration_B->FollowUp_B FollowUp_A Follow-up Visits (BP & AE Monitoring) Titration_A->FollowUp_A EndOfStudy End of Study (Final Endpoint Analysis) FollowUp_B->EndOfStudy FollowUp_A->EndOfStudy

Figure 2: A typical workflow for a clinical trial comparing this compound and an ARB.

Logical Comparison of Primary Endpoints

The primary goal of these clinical trials is to establish non-inferiority or superiority in blood pressure control and to compare the safety profiles.

Endpoint_Comparison Primary_Question Is this compound comparable to ARBs for hypertension? Efficacy Efficacy Endpoint: Blood Pressure Reduction Primary_Question->Efficacy Safety Safety Endpoint: Adverse Event Profile Primary_Question->Safety CV_Outcome Long-term Cardiovascular Outcomes Primary_Question->CV_Outcome Efficacy_Outcome Generally Comparable Efficacy->Efficacy_Outcome Safety_Outcome_ARB ARBs Better Tolerated (Less Cough) Safety->Safety_Outcome_ARB CV_Outcome_ACEI Potential Advantage for ACEIs (Reduced Mortality/MACE) CV_Outcome->CV_Outcome_ACEI

Figure 3: Logical relationship of primary endpoints in comparative trials.

Conclusion

Furthermore, for high-risk patients with a history of cardiovascular events, the potential for a greater reduction in mortality and major adverse cardiovascular events with ACE inhibitors, as suggested by several meta-analyses, may favor the use of agents like this compound. Future head-to-head long-term outcome trials specifically comparing this compound with individual ARBs are warranted to provide more definitive guidance. For drug development professionals, understanding these nuanced differences is key to designing next-generation antihypertensive agents with optimized efficacy and safety profiles.

References

Long-Term Benazepril in Veterinary Medicine: A Comparative Safety and Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of benazepril's long-term performance in treating canine congestive heart failure and feline chronic kidney disease, with comparative data against key alternatives such as telmisartan and enalapril. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, detailed methodologies of pivotal studies, and a clear visualization of the underlying pharmacological pathways.

Executive Summary

This compound, an angiotensin-converting enzyme (ACE) inhibitor, has been a cornerstone in the management of cardiovascular and renal diseases in veterinary medicine for years. Its long-term administration has been shown to significantly improve survival times and quality of life in dogs with congestive heart failure (CHF) and reduce proteinuria in cats with chronic kidney disease (CKD).[1][2] This guide synthesizes data from key long-term clinical trials to provide a comparative perspective on its safety and efficacy against other commonly used therapeutics, including the angiotensin II receptor blocker (ARB) telmisartan and another ACE inhibitor, enalapril. The evidence indicates that while this compound is a safe and effective option, alternatives like telmisartan may offer superior antiproteinuric effects in felines.[3][4][5]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The resulting decrease in angiotensin II leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure and fluid retention.[6] This mechanism is crucial in managing the pathophysiology of both congestive heart failure and chronic kidney disease.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lungs Lungs & Other Tissues cluster_Adrenal Adrenal Gland cluster_Effects Physiological Effects cluster_Drugs Pharmacological Intervention Angiotensinogen Angiotensinogen (produced by liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Telmisartan Telmisartan (ARB) Renin Renin (released by kidney) ACE Angiotensin-Converting Enzyme (ACE) Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention->Increased_BP This compound This compound (ACEi) This compound->ACE Inhibits Telmisartan->Aldosterone Blocks Receptor Telmisartan->Vasoconstriction Blocks Receptor

Fig. 1: The Renin-Angiotensin-Aldosterone System (RAAS) and points of intervention for this compound and Telmisartan.

Long-Term Efficacy Comparison

Canine Congestive Heart Failure (CHF)

The "BENCH" study, a multicenter, prospective, randomized, double-blinded, placebo-controlled trial, provides the most robust long-term data for this compound in dogs with CHF due to chronic valvular disease (CVD) or dilated cardiomyopathy (DCM).[1]

Efficacy EndpointThis compound GroupPlacebo GroupStatistical Significance
Mean Survival Time 428 days158 daysp < 0.05
Survival Rate at 1 Year 49%20%p < 0.05
Reduction in Risk of Worsening Heart Failure 46%-p < 0.05
Improved Exercise Tolerance (at day 28) YesNop < 0.05

Table 1: Key Efficacy Findings of the BENCH Study in Dogs with CHF. [1]

Feline Chronic Kidney Disease (CKD)

Long-term studies in cats with CKD have focused on this compound's ability to reduce proteinuria, a key factor in the progression of renal disease. A pivotal study compared the efficacy of this compound with the angiotensin II receptor blocker (ARB), telmisartan.

Efficacy Endpoint (at Day 180)This compound GroupTelmisartan GroupStatistical Significance
Change in Urine Protein-to-Creatinine (UP/C) Ratio -0.02 ± 0.48-0.05 ± 0.31p = 0.136 (not significant) vs. p = 0.016 (significant)
Cats Changing from Proteinuric to Borderline/Non-proteinuric 30.8%57.2%Not explicitly stated, but difference is notable

Table 2: Comparison of this compound and Telmisartan in Cats with CKD. [4][7]

These findings suggest that while both drugs are well-tolerated, telmisartan may be more effective in reducing proteinuria in cats with CKD.[3][4][5]

Proteinuric Chronic Kidney Disease in Dogs

A study comparing this compound and enalapril in dogs with proteinuric CKD, when administered with a renal diet, found that enalapril provided a more significant reduction in the Urine Protein-to-Creatinine (UPC) ratio.

Efficacy Endpoint (UPC Ratio)This compound Group (plus renal diet)Enalapril Group (plus renal diet)Statistical Significance
UPC Ratio at Day 60, 90, and 150 No significant change from randomizationSignificantly lower than this compound group and randomizationp < 0.05

Table 3: Comparison of this compound and Enalapril in Dogs with Proteinuric CKD. [8]

Long-Term Safety and Tolerability

This compound is generally well-tolerated in both dogs and cats for long-term use.[9][10] The most commonly reported adverse effects are mild and often transient.

SpeciesCommon Adverse EffectsLess Common/Rare Adverse Effects
Dogs Transient vomiting, incoordination, signs of fatigue.[11]Hypotension, lethargy, diarrhea, anorexia.[10][12]
Cats Increased plasma creatinine concentrations at the start of therapy (often transient and related to hemodynamic changes).[11]Vomiting, diarrhea, lack of appetite.[10]

Table 4: Common and Less Common Adverse Effects of Long-Term this compound Use.

In the BENCH study, dogs treated with this compound had a similar frequency of undesirable clinical events as the placebo group but experienced fewer biochemical disturbances, such as increases in plasma urea or creatinine.[1] A long-term tolerability study of the same cohort found that significantly fewer this compound-treated dogs had creatinine levels above 124 µmol/L compared to the placebo group (30% vs. 47%).[9]

Experimental Protocols

BENCH Study: this compound in Canine CHF
  • Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial conducted at 16 centers.

  • Animals: 162 dogs with ISACHC class II and III heart failure due to chronic valvular disease or dilated cardiomyopathy.

  • Treatment: this compound at a minimum dosage of 0.25 mg/kg or a matched placebo was administered orally once daily for up to 34 months. This was either as a monotherapy or as an add-on to standard therapy (diuretics, digoxin, and/or anti-arrhythmic drugs).

  • Primary Endpoints: Survival time (to death or withdrawal due to worsening heart failure) and time to worsening of heart failure.

  • Monitoring: Clinical examinations, including exercise tolerance and global clinical condition, were performed at regular intervals. Biochemical parameters were also monitored.[1]

BENCH_Study_Workflow Start Enrollment of 162 Dogs (ISACHC Class II & III CHF) Randomization Randomization Start->Randomization Group_A This compound Group (n=81) (min 0.25 mg/kg once daily) Randomization->Group_A Group_B Placebo Group (n=81) Randomization->Group_B Treatment_Period Treatment up to 34 Months (with or without standard therapy) Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Regular Follow-up Visits (Clinical & Biochemical Monitoring) Treatment_Period->Follow_Up Endpoint Primary Endpoint Assessment (Survival & Worsening of CHF) Follow_Up->Endpoint

Fig. 2: Experimental workflow for the BENCH study.
Comparative Study: this compound vs. Telmisartan in Feline CKD

  • Study Design: A prospective, multicenter, controlled, randomized, parallel-group, blinded clinical trial with a noninferiority design.

  • Animals: 224 client-owned adult cats with chronic kidney disease.

  • Treatment: Cats were allocated in a 1:1 ratio to receive either telmisartan (1 mg/kg; n=112) or this compound (0.5-1.0 mg/kg; n=112) orally once daily.

  • Primary Endpoint: Change in proteinuria, assessed by the urine protein-to-creatinine (UP/C) ratio.

  • Monitoring: UP/C ratios were assessed on all study days, and data were corrected for multiple comparisons.[4][5]

Feline_CKD_Study_Workflow Start Enrollment of 224 Cats (Chronic Kidney Disease) Randomization Randomization Start->Randomization Group_A Telmisartan Group (n=112) (1 mg/kg once daily) Randomization->Group_A Group_B This compound Group (n=112) (0.5-1.0 mg/kg once daily) Randomization->Group_B Treatment_Period 180-Day Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Regular UP/C Ratio Monitoring Treatment_Period->Follow_Up Endpoint Primary Endpoint Assessment (Change in UP/C Ratio) Follow_Up->Endpoint

Fig. 3: Experimental workflow for the comparative study of this compound and telmisartan in feline CKD.

Conclusion

The long-term use of this compound in veterinary medicine is supported by robust clinical evidence demonstrating its safety and efficacy, particularly in extending the lifespan of dogs with congestive heart failure and managing proteinuria in cats with chronic kidney disease. While it remains a valuable therapeutic option, comparative studies suggest that other agents, such as telmisartan in feline CKD and potentially enalapril in canine proteinuric CKD, may offer superior efficacy in specific contexts. The choice of therapy should be guided by the specific clinical presentation, species, and a thorough assessment of the available evidence. Further long-term head-to-head comparative trials are warranted to continue refining therapeutic strategies for these common and life-limiting diseases in companion animals.

References

Comparative proteomics to identify differential protein expression following Benazepril and Captopril treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the differential protein expression following treatment with two prominent angiotensin-converting enzyme (ACE) inhibitors, Benazepril and Captopril. By synthesizing findings from multiple proteomic and molecular biology studies, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the distinct molecular impacts of these drugs. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows.

Differential Protein Expression

The following tables summarize the key proteins identified as differentially expressed in various experimental models following treatment with this compound and Captopril. It is important to note that these findings are derived from separate studies and a direct head-to-head comparative proteomic analysis in the same biological system is not yet available in the public domain.

Table 1: Proteins Differentially Regulated by this compound Hydrochloride
Protein/TargetRegulationBiological ContextExperimental ModelReference
Low-density lipoprotein receptor-related protein 1B (LRP1B)UpregulatedNeuroprotectionNeuroblastoma cells[1]
14-3-3 protein zeta/deltaUpregulatedNeuroprotection, promotion of neuronal cell survivalNeuroblastoma cells[1]
CalreticulinUpregulatedNeuroprotectionNeuroblastoma cells[1][2]
Phosphoinositide 3-kinase (PI3K)/Akt signaling pathwayActivatedCardioprotection against Doxorubicin-induced toxicityRat embryonic cardiac myoblast cells (H9c2)[3]
Transforming growth factor-β1 (TGF-β1)InhibitedReno-protection in diabetic nephropathyDiabetic rat glomerulus and cultured mesangial cells[4][5]
Integrin-linked kinase (ILK)InhibitedReno-protection in diabetic nephropathyDiabetic rat glomerulus and cultured mesangial cells[4][5]
Smooth muscle α-actin (α-SMA)InhibitedReno-protection in diabetic nephropathyDiabetic rat glomerulus and cultured mesangial cells[4][5]
Nuclear factor-kappa B (NF-κB) signaling pathwayDownregulatedAnti-inflammatory effects in left ventricular hypertrophyRats with left ventricular hypertrophy[6]
Collagen type I/IIIAttenuatedReduction of fibrosis in left ventricular hypertrophyRats with left ventricular hypertrophy[6]
Tumor necrosis factor-α (TNF-α)AttenuatedAnti-inflammatory effectsRats with left ventricular hypertrophy[6]
Vascular cell adhesion molecule-1 (VCAM-1)AttenuatedAnti-inflammatory effectsRats with left ventricular hypertrophy[6]
Table 2: Proteins Differentially Regulated by Captopril
Protein/TargetRegulationBiological ContextExperimental ModelReference
Alpha1 macroglobulin (A1MG)NormalizedAbrogation of hypertension-induced alterationSera of spontaneously hypertensive rats (SHR)[7]
Alpha1 antiproteinase (A1AP)NormalizedAbrogation of hypertension-induced alterationSera of spontaneously hypertensive rats (SHR)[7]
Retinol binding protein 4 (RBP4)AlteredAssociated with hypertensionSera of spontaneously hypertensive rats (SHR)[7]
Complement C3AlteredAssociated with hypertensionSera of spontaneously hypertensive rats (SHR)[7]
Albumin (19.9 kDa fragment)AlteredAssociated with hypertensionSera of spontaneously hypertensive rats (SHR)[7]
Cyclooxygenase 2 (COX2)DecreasedAnti-inflammatory responseChinese hamster ovary (CHO) cells expressing ACE[8]
Interleukin-1β (IL-1β)DecreasedAnti-inflammatory responseChinese hamster ovary (CHO) cells expressing ACE[8]
β-arrestin2DecreasedRegulation of receptor internalizationChinese hamster ovary (CHO) cells expressing ACE[8]
AP2IncreasedRegulation of receptor internalizationChinese hamster ovary (CHO) cells expressing ACE[8]
Endothelial nitric oxide synthase (eNOS)UpregulatedAntioxidant effect in hypertensionHeart of spontaneously hypertensive rats (SHR)[9]
NF-κB/IκB systemNormalizedAntioxidant effect in hypertensionHeart of spontaneously hypertensive rats (SHR)[9]

Experimental Protocols

The methodologies described below are synthesized from the referenced studies to provide a general understanding of the experimental workflows used to obtain the proteomic data.

Cell Culture and Treatment
  • Cell Lines: Neuroblastoma cells or rat embryonic cardiac myoblast cells (H9c2) were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1][2][3]

  • Treatment: Cells were treated with varying concentrations of this compound hydrochloride or Captopril for specified durations (e.g., 24-48 hours). Control groups received the vehicle solution.[1][2][3]

Animal Models
  • Spontaneously Hypertensive Rats (SHR): SHR and normotensive Wistar-Kyoto rats were used as models for hypertension.[7][9]

  • Diabetic Nephropathy Model: Diabetes was induced in rats by streptozotocin injection.[4][5]

  • Left Ventricular Hypertrophy Model: This was produced in rats by abdominal aortic coarctation.[6]

  • Drug Administration: this compound or Captopril was administered to the animals, often via gavage, for a specified period.[4][5][6][7][9]

Sample Preparation for Proteomic Analysis
  • Cell Lysis: Treated and control cells were harvested and lysed using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Serum/Tissue Collection: Blood samples were collected to obtain serum, and tissues (e.g., heart, kidney) were excised from the animal models.[4][5][6][7][9]

  • Protein Extraction: Proteins were extracted from cell lysates, serum, or tissue homogenates. Protein concentration was determined using standard assays like the BCA assay.

Proteomic Analysis: Two-Dimensional Gel Electrophoresis (2-DE) followed by Mass Spectrometry (as described for Captopril study)[7]
  • Isoelectric Focusing (IEF): Protein samples were separated in the first dimension based on their isoelectric point on IPG strips.

  • SDS-PAGE: The IPG strips were then subjected to SDS-polyacrylamide gel electrophoresis for separation in the second dimension based on molecular weight.

  • Gel Staining and Imaging: Gels were stained with a fluorescent dye or silver stain, and images were captured.

  • Image Analysis: Differential protein spots between control and treated samples were identified using specialized software.

  • In-Gel Digestion: The protein spots of interest were excised from the gel and subjected to in-gel digestion with trypsin.

  • Mass Spectrometry: The resulting peptides were analyzed by MALDI-TOF/TOF or nano-HPLC-ESI-MS/MS to determine their mass-to-charge ratio and sequence.[1][7]

  • Protein Identification: The peptide mass fingerprints and sequences were used to search protein databases (e.g., MASCOT, Swiss-Prot) for protein identification.[1][7]

Western Blot Analysis
  • Protein Separation: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific to the target proteins (e.g., TGF-β1, ILK, α-SMA, p-Akt).

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence detection system.[3][4][5]

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_validation Validation cell_culture Cell Culture / Animal Model treatment This compound / Captopril Treatment cell_culture->treatment sample_collection Cell/Tissue/Serum Collection treatment->sample_collection protein_extraction Protein Extraction & Quantification sample_collection->protein_extraction two_de 2D Gel Electrophoresis protein_extraction->two_de western_blot Western Blot protein_extraction->western_blot mass_spec Mass Spectrometry (e.g., MALDI-TOF/TOF) two_de->mass_spec protein_id Protein Identification (Database Search) mass_spec->protein_id protein_id->western_blot data_analysis Data Analysis & Pathway Mapping protein_id->data_analysis

Caption: General experimental workflow for comparative proteomic studies.

Benazepril_Signaling cluster_pi3k Cardioprotection cluster_tgf Reno-protection cluster_nfkb Anti-inflammatory This compound This compound PI3K PI3K This compound->PI3K activates TGF_beta1 TGF-β1 This compound->TGF_beta1 inhibits NF_kB NF-κB Pathway This compound->NF_kB downregulates Akt Akt PI3K->Akt activates ILK ILK TGF_beta1->ILK alpha_SMA α-SMA ILK->alpha_SMA TNF_alpha TNF-α NF_kB->TNF_alpha VCAM1 VCAM-1 NF_kB->VCAM1

Caption: Key signaling pathways modulated by this compound.

Captopril_Signaling cluster_inflammation Anti-inflammatory cluster_antioxidant Antioxidant Effects cluster_normalization Normalization in Hypertension Captopril Captopril COX2 COX2 Captopril->COX2 decreases IL1b IL-1β Captopril->IL1b decreases eNOS eNOS Captopril->eNOS upregulates NF_kB_I_B NF-κB/IκB System Captopril->NF_kB_I_B normalizes A1MG Alpha1 macroglobulin Captopril->A1MG normalizes A1AP Alpha1 antiproteinase Captopril->A1AP normalizes

Caption: Proteins and pathways influenced by Captopril treatment.

References

Safety Operating Guide

Essential Safety and Logistical Information for the Proper Disposal of Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of benazepril is crucial for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. This compound, an angiotensin-converting enzyme (ACE) inhibitor, is generally considered a non-hazardous pharmaceutical waste. However, specific disposal procedures must be followed to prevent its release into the environment and ensure safe handling.

Core Disposal Procedures

Unused, expired, or contaminated this compound and its containers must be disposed of following established guidelines for non-hazardous pharmaceutical waste. The primary recommended method of disposal is incineration by a licensed disposal company. Landfilling is a less preferred option and may be restricted by state regulations due to the potential for environmental contamination.

Step-by-Step Disposal Protocol:

  • Segregation: Isolate this compound waste from other chemical, biological, and radioactive waste streams. Use clearly labeled, dedicated containers for non-hazardous pharmaceutical waste.

  • Packaging: Ensure waste this compound is in a sealed, leak-proof container to prevent spills and exposure. For solid forms like tablets, keep them in their original packaging if possible or in a securely closed container.

  • Labeling: Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste" and include the name "this compound."

  • Storage: Store the container in a designated, secure area away from drains and inaccessible to unauthorized personnel until it is collected by a licensed waste management contractor.

  • Documentation: Maintain a record of the waste, including the quantity and date of disposal, and obtain a certificate of destruction from the disposal facility.

Spill Management:

In case of a spill, avoid generating dust. Moisten the spilled powder with water before sweeping it up. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator. Place the collected material in a sealed container for disposal.

Quantitative Data on Pharmaceutical Disposal
ParameterCompound ExampleConventional Activated Sludge (CAS) Removal EfficiencyMembrane Bioreactor (MBR) Removal EfficiencyMedian Concentration in Landfill Leachate (ng/L)
Removal Efficiency IbuprofenHigh (>90%)High (>90%)14,867 (in open cells)
CarbamazepineLow (<10%)Low (<10%)45 (in open cells)
Naproxen>50%>80%Not Reported
Diclofenac21%>80%Not Reported
Leachate Contamination Acetaminophen--Frequently Detected
Doxycycline--Frequently Detected

This table provides examples for other pharmaceuticals to illustrate the variable effectiveness of wastewater treatment and the potential for landfill contamination. Specific data for this compound was not found in the reviewed literature.

Experimental Protocols for this compound Degradation Studies

Understanding the degradation pathways of this compound is essential for assessing its environmental fate. Forced degradation studies are often conducted under various stress conditions to identify potential degradation products.

Hydrolytic Degradation Protocol

This protocol is based on studies investigating the hydrolysis of this compound.

  • Objective: To evaluate the stability of this compound in acidic and basic conditions.

  • Materials:

    • This compound hydrochloride

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 N Sodium hydroxide (NaOH)

    • High-performance liquid chromatography (HPLC) system with a C18 column

    • Mobile phase: Phosphate buffer (pH 4.5) and acetonitrile (53:47, v/v)

  • Procedure:

    • Prepare a stock solution of this compound.

    • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set period.

    • For basic hydrolysis, dilute the stock solution with 0.1 N NaOH and maintain at room temperature.[1]

    • Take samples at various time intervals.

    • Neutralize the samples before analysis.

    • Analyze the samples using HPLC to determine the concentration of remaining this compound and identify degradation products, such as benazeprilat.[1]

Photodegradation Protocol

This protocol is designed to assess the stability of this compound under light exposure.

  • Objective: To determine the susceptibility of this compound to degradation by light.

  • Materials:

    • This compound hydrochloride

    • Methanol

    • HPLC system

  • Procedure:

    • Expose a known quantity of pure this compound hydrochloride to direct sunlight for an extended period (e.g., 72 hours).

    • After exposure, dissolve the sample in methanol.

    • Dilute the solution to a suitable concentration for analysis.

    • Analyze the sample using HPLC to identify and quantify any photodegradation products.

Visualizing Disposal and Degradation Pathways

The following diagrams illustrate the recommended disposal workflow for this compound and its known degradation pathway.

BenazeprilDisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Pathway start This compound Waste (Unused, Expired, Contaminated) segregate Segregate as Non-Hazardous Pharmaceutical Waste start->segregate package Package in a Sealed, Leak-Proof Container segregate->package label_waste Label Container Clearly package->label_waste store Store in a Secure, Designated Area label_waste->store collect Collection by Licensed Waste Contractor store->collect transport Transport to Disposal Facility collect->transport incinerate Preferred Method: Incineration transport->incinerate Recommended landfill Alternative (Less Preferred): Secure Landfill transport->landfill If Permitted destruction Complete Destruction incinerate->destruction leachate Potential for Environmental Contamination landfill->leachate

Caption: Recommended workflow for the safe disposal of this compound waste.

BenazeprilDegradation This compound This compound Benazeprilat Benazeprilat (Active Metabolite) This compound->Benazeprilat Hydrolysis (Acidic/Basic Conditions) MinorDPs Minor Degradation Products This compound->MinorDPs Photochemical Degradation (Acidic/Neutral pH)

Caption: Simplified degradation pathway of this compound under stress conditions.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, ensuring personal and environmental safety during the handling of active pharmaceutical ingredients like Benazepril is paramount. This guide provides essential, procedural information on the appropriate use of personal protective equipment (PPE), safe handling protocols, and proper disposal methods to minimize exposure and ensure a secure laboratory environment.

Personal Protective Equipment (PPE) for this compound

A systematic approach to PPE selection is critical to mitigate the risks associated with handling this compound in a laboratory setting. The following table summarizes the recommended PPE based on safety data sheets.

Body Part Personal Protective Equipment Specifications and Standards Rationale
Eyes/Face Safety Goggles or Face ShieldTightly fitting with side-shields. Must conform to EN 166 (EU) or be NIOSH (US) approved.[1][2]Protects against dust particles, splashes, and accidental contact.
Hands Chemical-Impermeable GlovesNitrile or other synthetic non-latex gloves are recommended.[3]Prevents direct skin contact and absorption.
Body Protective ClothingImpervious and, where applicable, fire/flame-resistant lab coat or coveralls.[1][4]Shields skin from potential contamination.
Respiratory RespiratorA full-face respirator, dust respirator, or particle filter may be required.[1][2][5]Necessary when exposure limits may be exceeded, if irritation is experienced, or when dust generation is unavoidable, especially in poorly ventilated areas.[1][6]

Operational Protocols for Handling this compound

Adherence to standardized operational procedures is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Safe Handling and Storage Procedures
  • Ventilation is Key: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or crushing, use a local exhaust ventilation system like a laboratory fume hood.[1][2][3][6]

  • Avoid Direct Contact: Minimize the risk of exposure by avoiding all personal contact, including inhalation and contact with skin and eyes.[1][2][5][6]

  • Prevent Dust Formation: Take measures to avoid the formation of dust and aerosols during handling.[1][2][3][5]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[6] Always wash hands and any exposed skin thoroughly after removing PPE.[3]

  • Proper Storage: Keep containers tightly closed and store them in a dry, cool, and well-ventilated place, away from oxidizing agents.[2][7] Ensure all containers are clearly labeled.[5]

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Evacuate and Secure the Area: Evacuate all non-essential personnel from the spill area.[1]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended PPE, including respiratory protection, gloves, safety goggles, and protective clothing.[5]

  • Contain the Spill: Use dry clean-up procedures to avoid generating dust.[5] You can dampen the material with water to prevent it from becoming airborne before sweeping.[5]

  • Clean-Up: Carefully sweep or vacuum the spilled material. If using a vacuum, it must be fitted with a HEPA filter.[5]

  • Collect and Dispose: Place all contaminated materials into a suitable, sealed container for disposal.[1][3][5]

  • Decontaminate: Thoroughly clean the spill area once the material has been removed.

First Aid Measures
Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If irritation or discomfort persists, seek medical attention.[1][3][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area thoroughly with running water and soap if available.[1][2][5]
Eye Contact Flush the eyes immediately with plenty of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][2][5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]

Disposal Plan for this compound

Proper disposal of this compound and its contaminated waste is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3][7][8]

  • Waste Characterization: It is the responsibility of the chemical waste generator to determine if the waste is classified as hazardous.[2]

  • Containment: Keep chemical waste in its original or a suitable, clearly labeled, and sealed container. Do not mix with other waste.[7]

  • Disposal Method: The preferred method of disposal is through an approved waste disposal plant or incineration in an approved facility.[7][8]

  • Environmental Protection: Do not allow the chemical to enter drains or waterways.[1][2][7]

Procedural Workflow for Handling this compound

The following diagram illustrates the logical progression of steps for safely handling this compound in a laboratory setting, from preparation to disposal.

Benazepril_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Select & Inspect PPE A->B C Ensure Proper Ventilation B->C D Don PPE C->D E Handle this compound (Avoid Dust/Contact) D->E F Store Properly E->F J Spill Occurs E->J K Exposure Occurs E->K G Doff & Dispose of PPE F->G H Decontaminate Work Area G->H I Dispose of Chemical Waste (Follow Regulations) H->I L Follow Spill Management Protocol J->L M Administer First Aid K->M

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.